molecular formula C13H14N2O3 B1386725 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid CAS No. 1017792-97-0

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid

Cat. No.: B1386725
CAS No.: 1017792-97-0
M. Wt: 246.26 g/mol
InChI Key: LNBDAJILRYSSGZ-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(oxan-2-yl)indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-13(17)9-4-5-10-8-14-15(11(10)7-9)12-3-1-2-6-18-12/h4-5,7-8,12H,1-3,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBDAJILRYSSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)C(=O)O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656773
Record name 1-(Oxan-2-yl)-1H-indazole-6-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017792-97-0
Record name 1-(Oxan-2-yl)-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and a detailed procedural framework for the synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid, a key intermediate in the development of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Protected Indazoles in Medicinal Chemistry

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Specifically, 1H-indazole-6-carboxylic acid serves as a versatile building block in the synthesis of pharmaceuticals for oncology and inflammatory diseases. The strategic protection of the indazole nitrogen is a critical step in multi-step syntheses to ensure regioselectivity and prevent unwanted side reactions during subsequent functionalization.

The tetrahydropyranyl (THP) group is an ideal choice for protecting the N-H functionality of the indazole ring due to its ease of introduction, stability under a wide range of non-acidic conditions, and facile cleavage under mild acidic conditions.[3] This guide will delineate a robust and reproducible methodology for the synthesis of this compound, offering insights into the underlying chemical principles and practical considerations.

Synthetic Strategy: The Tetrahydropyranylation of 1H-Indazole-6-carboxylic acid

The synthesis of the target compound is achieved through the acid-catalyzed reaction of 1H-indazole-6-carboxylic acid with 3,4-dihydro-2H-pyran (DHP). This reaction proceeds via the formation of a resonance-stabilized carbocation from the protonation of DHP, which is then attacked by the nucleophilic nitrogen of the indazole ring.

Reaction Mechanism

The mechanism for the tetrahydropyranylation of the indazole nitrogen is depicted below. The acid catalyst protonates the double bond of 3,4-dihydro-2H-pyran, generating a stabilized oxocarbenium ion. The N1-nitrogen of the indazole then acts as a nucleophile, attacking the electrophilic carbon to form the N-THP protected product after deprotonation.

Reaction_Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) DHP->Oxocarbenium + H+ H_plus H+ Intermediate Protonated Intermediate Oxocarbenium->Intermediate Indazole 1H-Indazole-6-carboxylic acid Indazole->Intermediate Nucleophilic Attack Product 1-(Tetrahydro-2H-pyran-2-yl)-1H- indazole-6-carboxylic acid Intermediate->Product - H+ H_plus_out H+

Caption: Reaction mechanism for the acid-catalyzed THP protection of indazole.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound. This protocol is a representative method based on established procedures for the THP protection of indazoles.[3]

Materials and Reagents
Reagent/MaterialGradeSupplier
1H-Indazole-6-carboxylic acid≥97%Sigma-Aldrich
3,4-Dihydro-2H-pyran (DHP)97%Sigma-Aldrich
p-Toluenesulfonic acid monohydrate (PTSA)≥98.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS gradeFisher Scientific
HexaneACS gradeFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Synthetic Workflow

Synthetic_Workflow start Start dissolve Dissolve 1H-indazole-6-carboxylic acid and PTSA in anhydrous DCM start->dissolve add_dhp Add 3,4-dihydro-2H-pyran (DHP) dropwise at 0 °C dissolve->add_dhp react Stir at room temperature (Monitor by TLC) add_dhp->react quench Quench with saturated NaHCO₃ solution react->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Characterize final product purify->end

Caption: Overall workflow for the synthesis of the target compound.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indazole-6-carboxylic acid (5.0 g, 30.8 mmol) and p-toluenesulfonic acid monohydrate (0.58 g, 3.08 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Addition of DHP: Cool the solution to 0 °C in an ice bath. Slowly add 3,4-dihydro-2H-pyran (3.38 mL, 37.0 mmol) dropwise to the stirred solution over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Upon completion of the reaction, quench by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate) to afford this compound as a white to off-white solid.

Characterization of the Final Product

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. The following table summarizes the expected analytical data based on the structure of the target molecule and data from similar compounds.

AnalysisExpected Results
Appearance White to off-white solid
Molecular Formula C₁₃H₁₄N₂O₃
Molecular Weight 246.26 g/mol
¹H NMR (400 MHz, CDCl₃)δ 10.5-12.0 (br s, 1H, COOH), 8.1-8.3 (m, 2H, Ar-H), 7.7-7.9 (m, 1H, Ar-H), 5.6-5.8 (dd, 1H, O-CH-N), 3.9-4.1 (m, 1H, O-CH₂), 3.6-3.8 (m, 1H, O-CH₂), 1.6-2.2 (m, 6H, CH₂)
¹³C NMR (100 MHz, CDCl₃)δ 170-175 (C=O), 140-142 (Ar-C), 133-135 (Ar-C), 128-130 (Ar-C), 124-126 (Ar-C), 121-123 (Ar-C), 110-112 (Ar-C), 87-89 (O-CH-N), 68-70 (O-CH₂), 30-32 (CH₂), 25-27 (CH₂), 22-24 (CH₂)
Mass Spec (ESI) m/z 247.10 [M+H]⁺
IR (KBr, cm⁻¹) 3300-2500 (br, O-H), 2940, 2860 (C-H), 1690 (C=O), 1620, 1470 (Ar C=C)

Safety Considerations

  • 1H-Indazole-6-carboxylic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 3,4-Dihydro-2H-pyran (DHP): Highly flammable liquid and vapor. Causes skin and eye irritation. Handle in a well-ventilated fume hood, away from ignition sources.

  • p-Toluenesulfonic acid monohydrate (PTSA): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

  • Dichloromethane (DCM): Volatile and potentially carcinogenic. Use in a well-ventilated fume hood.

Conclusion

This guide has provided a detailed and practical framework for the synthesis of this compound. The described protocol, based on established chemical principles, offers a reliable method for obtaining this valuable intermediate for applications in medicinal chemistry and drug discovery. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Huisgen, R., & Bast, K. (n.d.). INDAZOLE. Organic Syntheses. Retrieved from [Link]

  • Zhan, C., et al. (2019). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Letters, 60(35), 151015.
  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Table]. Retrieved from [Link]

  • LibreTexts. (2023, May 24). IR spectrum of carboxylic acids and alcohols. Chemistry LibreTexts.
  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Pfizer Inc. (2006). Methods for preparing indazole compounds. WO2006048745A1.
  • The Trustees of the University of Pennsylvania. (2011). Method of synthesizing 1H-indazole compounds. US8022227B2.
  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook.
  • Kumar, B., et al. (2012). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 2(30), 11425-11448.
  • Al-Mousawi, S. M., et al. (2009). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran,-benzopyran and naphthopyran derivatives of 1H-pyrazole. ARKIVOC, 2009(13), 363-380.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Breitmaier, E., & Voelter, W. (2000). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (pp. 199-264). John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • CymitQuimica. (2023, April 24). 1-(Tetrahydro-2H-pyran-2-yl)
  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • NIST. (n.d.). 6H-Dibenzo(b,d)pyran-1-ol, 3-hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). 1H-Indazole. NIST Chemistry WebBook.

Sources

chemical properties of 1-(THP)-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 1-(THP)-1H-Indazole-6-Carboxylic Acid

This guide provides a comprehensive technical overview of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid, a key intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, characterization, reactivity, and applications, with a focus on the practical insights and causal reasoning that underpin its use in the laboratory.

1-(THP)-1H-indazole-6-carboxylic acid is the N1-protected form of 1H-indazole-6-carboxylic acid. The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs.[1][2] Specifically, the indazole-carboxylic acid moiety is a critical building block for several Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that exploit DNA repair deficiencies in cancer cells.[3][4]

The strategic installation of the tetrahydropyranyl (THP) group onto the indazole nitrogen is a crucial synthetic maneuver. The THP group serves as a robust protecting group, masking the reactive N-H proton. This allows for selective chemical transformations at other positions of the molecule, particularly the carboxylic acid group, without undesired side reactions. The THP group is stable to strongly basic conditions, organometallic reagents, and hydrides, yet can be readily removed under mild acidic conditions, making it an ideal choice for multi-step synthetic campaigns.[5][6]

Physicochemical and Structural Properties

The introduction of the THP group significantly alters the physical properties of the parent 1H-indazole-6-carboxylic acid, primarily by increasing its molecular weight and lipophilicity, which can affect its solubility in common organic solvents.

PropertyData for 1H-Indazole-6-carboxylic acid (Parent Compound)Remarks on THP-Protected Analog
Molecular Formula C₈H₆N₂O₂C₁₃H₁₄N₂O₃
Molecular Weight 162.15 g/mol 246.26 g/mol
Appearance Yellow to pale yellow solid[1]Expected to be a white to off-white solid.
Melting Point 302-307 °CExpected to be significantly lower than the parent compound due to the disruption of intermolecular hydrogen bonding.
pKa 4.01 ± 0.30 (Predicted)[7]The acidity of the carboxylic acid is expected to be similar.
Solubility Soluble in polar organic solvents like DMSO and DMF.Increased solubility in less polar solvents like dichloromethane and ethyl acetate is expected.
Storage Store at 0-8 °C[1], Sealed in dry, Room Temperature[7]Store in a cool, dry place, away from acidic vapors to prevent premature deprotection.

Synthesis and Purification

The synthesis of 1-(THP)-1H-indazole-6-carboxylic acid is typically achieved via the N-alkylation of 1H-indazole-6-carboxylic acid with 3,4-dihydro-2H-pyran (DHP).

Synthetic Workflow: The Logic of THP Protection

The core principle of THP protection is the acid-catalyzed formation of an acetal between the indazole N-H and DHP. The acid catalyst protonates the DHP, creating a stabilized carbocation intermediate that is highly electrophilic. The nucleophilic nitrogen of the indazole ring then attacks this cation, and subsequent deprotonation yields the N-THP protected product.[5] The reaction exhibits excellent regioselectivity for the N1 position in indazoles.[8]

Synthesis_Workflow cluster_reactants Reactants & Conditions Indazole 1H-Indazole-6- carboxylic acid Reaction_Mix Reaction Mixture Indazole->Reaction_Mix DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Reaction_Mix Catalyst Acid Catalyst (e.g., p-TsOH, PPTS) Catalyst->Reaction_Mix Solvent Solvent (e.g., DCM, THF) Solvent->Reaction_Mix Product 1-(THP)-1H-Indazole-6- carboxylic acid Reaction_Mix->Product N-Alkylation (Acetal Formation)

Caption: Workflow for the THP protection of 1H-indazole-6-carboxylic acid.

Detailed Experimental Protocol: THP Protection

This protocol is a representative procedure based on standard methodologies for THP protection of N-heterocycles.[5]

  • Preparation: To a solution of 1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) (0.05-0.1 eq). Rationale: PPTS is a milder acid catalyst, often used for substrates sensitive to strong acids.

  • Addition of DHP: Cool the mixture to 0 °C using an ice bath. Slowly add 3,4-dihydro-2H-pyran (DHP) (1.2-1.5 eq) dropwise. Rationale: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and prevent side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Rationale: The basic wash neutralizes the acid catalyst, preventing potential deprotection during work-up.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the pure 1-(THP)-1H-indazole-6-carboxylic acid.

Spectroscopic and Analytical Characterization

While a specific experimental spectrum for this exact molecule is not publicly available, its characteristic spectroscopic data can be reliably predicted based on its structure and data from analogous compounds.[7][9]

Technique Expected Observations
¹H NMR Aromatic Protons: Multiple signals in the δ 7.5-8.5 ppm range, characteristic of the indazole ring system.[7] Carboxylic Acid Proton: A broad singlet (br s) at δ > 12 ppm, which may be exchangeable with D₂O.[7] THP Protons: A complex set of multiplets between δ 1.5-4.0 ppm. A characteristic signal for the anomeric proton (N-CH-O) would appear downfield, typically around δ 5.5-6.0 ppm.
¹³C NMR Carbonyl Carbon: A signal in the δ 165-175 ppm range.[7] Aromatic Carbons: Multiple signals in the δ 110-145 ppm range. THP Carbons: Signals in the δ 20-70 ppm range, with the anomeric carbon (N-C-O) appearing further downfield around δ 80-90 ppm.
Mass Spec (ESI) [M+H]⁺: Expected at m/z 247.11. [M-H]⁻: Expected at m/z 245.09. [M+Na]⁺: Expected at m/z 269.09.

Chemical Reactivity and Stability

The reactivity of 1-(THP)-1H-indazole-6-carboxylic acid is dominated by two key features: the acid-labile THP protecting group and the versatile carboxylic acid functional group.

Deprotection: Releasing the Core Scaffold

The removal of the THP group is a critical step to unveil the N-H of the indazole ring, often performed in the final stages of a synthesis. This is typically achieved through acid-catalyzed hydrolysis.[5]

Deprotection_Mechanism THP_Indazole 1-(THP)-1H-Indazole-6- carboxylic acid Protonated_Acetal Protonated Acetal Intermediate THP_Indazole->Protonated_Acetal Protonation H_Plus H⁺ (Acid Catalyst) H_Plus->Protonated_Acetal Solvent Solvent (e.g., MeOH, H₂O) Product 1H-Indazole-6- carboxylic acid Solvent->Product Protonated_Acetal->Product Cleavage Byproduct Hemiacetal Byproduct Protonated_Acetal->Byproduct Cleavage

Caption: Acid-catalyzed deprotection mechanism of the THP group.

Experimental Protocol: THP Deprotection

  • Dissolution: Dissolve the 1-(THP)-1H-indazole-6-carboxylic acid (1.0 eq) in a protic solvent such as methanol or a mixture of THF/water.

  • Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[10]

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Neutralization and Extraction: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an appropriate organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the resulting 1H-indazole-6-carboxylic acid as needed.

Carboxylic Acid Transformations

With the indazole nitrogen protected, the carboxylic acid group is free to undergo a variety of standard transformations. This is the primary reason for using the protected intermediate. Common reactions include:

  • Amide Bond Formation: Coupling with amines using standard reagents like HATU, HOBt/EDC, or conversion to an acyl chloride followed by reaction with an amine. This is a cornerstone reaction for building the pharmacophore of many PARP inhibitors.

  • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via other standard methods.

Applications in Drug Discovery

The principal application of 1-(THP)-1H-indazole-6-carboxylic acid is as a versatile building block in the synthesis of complex pharmaceutical agents. Its structure is frequently found in molecules targeting PARP-1.[3] PARP-1 is a crucial enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[3] Inhibiting PARP-1 in cancers with defective homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype, where the accumulation of DNA damage results in cancer cell death.[3][11] The indazole core often serves to mimic the nicotinamide moiety of the NAD+ substrate, binding within the active site of the PARP enzyme.

Conclusion

1-(THP)-1H-indazole-6-carboxylic acid is more than a simple chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its properties are a study in the balance between stability and controlled reactivity. The robust yet readily cleavable THP group allows for precise and efficient manipulation of the indazole-6-carboxylic acid core, enabling the construction of complex and potent therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher working on the cutting edge of drug development, particularly in the field of oncology.

References

  • Zhan, H., Li, J., & Li, Z. (2020). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Synthetic Communications, 50(18), 2824-2833.
  • Methods of preparing indazole compounds. (2006). Google Patents. [URL: https://patents.google.
  • 1H-Indazole-6-carboxylic acid. Chem-Impex. [URL: https://www.chemimpex.com/product/1h-indazole-6-carboxylic-acid]
  • 1H-Indazole-6-carboxylic acid 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/702420]
  • Supporting Information. (2007). Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200702812]
  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [URL: https://totalsynthesis.com/thp-protecting-group-thp-protection-deprotection-mechanism/]
  • 1H-indazole-6-carboxylic acid CAS#: 704-91-6. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82141508.htm]
  • 1-Methyl-1H-indazole-6-carboxylic acid methyl ester. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000216]
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/thp-ethers.shtm]
  • Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10.
  • Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.
  • 3-Methyl-1H-indazole-6-carboxylic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/201286-96-6.html]
  • Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(11), 1467. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274291/]
  • 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/648852]
  • Indazole. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0537]
  • Chen, X., et al. (2012). Synthesis of 1H-indazole: a combination of experimental and theoretical studies. Research on Chemical Intermediates, 39(7), 1619-1628. [URL: https://link.springer.com/article/10.1007/s11164-012-0488-y]
  • An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. (2023). Journal of Organic and Pharmaceutical Chemistry. [URL: https://orgpharmchem.com/jour/article/view/429]
  • 1H-Indazole. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9221]
  • Indazole-3-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/78250]
  • Alajarin, R., et al. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 24(18), 3368. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6767083/]
  • Enthalpy of formation for indazoles. (2014). ResearchGate. [URL: https://www.researchgate.net/publication/268808560_Enthalpy_of_formation_for_indazoles_indazole_1H-indazole-3-carboxylic_acid_1H-indazole-5-carboxylic_acid_1H-indazole-6-carboxylic_acid_and_1-methyl-1H-indazole-6-carboxylic_methyl_ester_ex]
  • Barea, E., et al. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. Polymers, 13(6), 949. [URL: https://www.mdpi.com/2073-4360/13/6/949]
  • 7-HYDROXY-1H-INDAZOLE-6-CARBOXYLIC ACID. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/jwph/jwph3249d245]
  • 1-Methyl-1H-indazole-6-carboxylic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/mfcd11043008]
  • Process for preparing 1-methylindazole-3-carboxylic acid. (2004). Google Patents. [URL: https://patents.google.
  • Asif, N., et al. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 34(5), 1269-1273. [URL: https://www.researchgate.net/publication/287216110_Mass_Spectrometry_of_Substituted_1H6H-Pyrano23-cpyrazol-6-ones]
  • McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry, 60(7), 3187-3197. [URL: https://pubmed.ncbi.nlm.nih.gov/28374589/]
  • Wang, C., et al. (2017). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 53(56), 7942-7945. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/cc/c7cc03799k]
  • Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. (2025). ResearchGate. [URL: https://www.researchgate.
  • El-Gamal, M. I., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 63(15), 8250-8270. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7428784/]
  • Li, H., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1282. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9065123/]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10594895/]
  • Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [URL: https://ouci.dntb.gov.ua/en/works/2a68819b-6490-449e-af5b-f72561937965]
  • 1H-Indazole-6-carboxylic acid 97. (Archived). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/CH/de/product/aldrich/702420]
  • 1H-indazole-6-carboxylic acid. ChemScene. [URL: https://www.chemscene.com/products/1h-indazole-6-carboxylic-acid.html]

Sources

An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid, a key intermediate in contemporary drug discovery and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structure, a detailed synthesis protocol, characterization parameters, and potential therapeutic applications.

Introduction: The Strategic Importance of the Indazole Scaffold and N-Protection

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands that interact with a wide array of biological targets. Consequently, indazole derivatives have been successfully developed into drugs for treating a range of conditions, including cancer and inflammatory diseases.[1][2]

The reactivity of the indazole ring system, particularly the presence of two nitrogen atoms, presents both opportunities and challenges in multi-step syntheses.[3] The N-H proton of the pyrazole ring is acidic and nucleophilic, often requiring protection to ensure regioselectivity in subsequent reactions. The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and, in this context, for the indazole nitrogen.[4] Its introduction is typically straightforward, and it is stable under a variety of non-acidic reaction conditions, yet can be readily removed under mild acidic conditions.[4] This guide focuses on the synthesis and properties of this compound, a key building block where the N1 position of the indazole is protected by a THP group, leaving the C6-carboxylic acid available for further modification.

Molecular Structure and Chemical Properties

The core structure of the topic compound consists of the 1H-indazole-6-carboxylic acid moiety with a tetrahydropyran-2-yl group attached to the N1 position of the indazole ring.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₄N₂O₃

  • Molecular Weight: 246.26 g/mol

  • CAS Number: 864773-42-0

The introduction of the THP group at the N1 position is crucial as it sterically hinders this nitrogen, directing further reactions, such as amide bond formation, to the carboxylic acid group at the C6 position.

Synthesis of this compound

The synthesis of the title compound is achieved through the N-protection of commercially available 1H-indazole-6-carboxylic acid. The following protocol is based on established methods for the N-alkylation of indazoles with 3,4-dihydro-2H-pyran (DHP).[5]

Synthesis Workflow

Synthesis_Workflow Start Start: 1H-Indazole-6-carboxylic acid Reagents Reagents: - 3,4-Dihydro-2H-pyran (DHP) - Methanesulfonic acid (MsOH, catalyst) - Tetrahydrofuran (THF, solvent) Start->Reagents Mix Reaction Reaction: Stirring at room temperature Reagents->Reaction Initiate Workup Aqueous Work-up: - Dilution with water - Extraction with ethyl acetate Reaction->Workup Quench Purification Purification: Silica gel column chromatography Workup->Purification Isolate Product Product: 1-(THP)-1H-indazole-6-carboxylic acid Purification->Product Obtain

Caption: Workflow for the N-THP protection of 1H-indazole-6-carboxylic acid.

Detailed Experimental Protocol

Materials:

  • 1H-Indazole-6-carboxylic acid (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • Methanesulfonic acid (MsOH) (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous THF, add 3,4-dihydro-2H-pyran (1.5 eq).

  • Catalyst Addition: Slowly add a catalytic amount of methanesulfonic acid (0.1 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

Characterization of the Structure

As of the date of this guide, specific experimental spectral data for this compound is not widely published. The following section outlines the expected characterization data based on the analysis of its structural components and data from similar compounds.[3][6]

Spectroscopic Data (Predicted)
Technique Expected Observations
¹H NMR Indazole Protons: Aromatic protons in the 7.5-8.5 ppm range. The proton at C7 would likely be a singlet or a narrow doublet. THP Protons: A characteristic multiplet for the anomeric proton (O-CH-N) around 5.5-6.0 ppm. Methylene protons of the THP ring would appear as complex multiplets between 1.5-4.0 ppm. Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
¹³C NMR Indazole Carbons: Aromatic carbons in the 110-145 ppm range. Carboxylic Carbonyl: A signal in the 165-175 ppm range. THP Carbons: The anomeric carbon (O-C-N) would appear around 85-95 ppm. Other THP carbons would be in the 20-70 ppm range.
IR Spectroscopy O-H Stretch: A very broad absorption from the carboxylic acid O-H group, typically in the 2500-3300 cm⁻¹ region. C=O Stretch: A strong absorption from the carboxylic acid carbonyl group around 1700-1725 cm⁻¹. C-N and C=C Stretches: Aromatic C=C and C=N stretching vibrations in the 1450-1620 cm⁻¹ region. C-O Stretch: A strong C-O stretching band from the THP ether linkage, likely in the 1050-1150 cm⁻¹ region.
Mass Spectrometry Molecular Ion: [M+H]⁺ at m/z 247.10 or [M-H]⁻ at m/z 245.09. Fragmentation: A characteristic loss of the dihydropyran moiety (84 Da) is expected, leading to a fragment corresponding to 1H-indazole-6-carboxylic acid.

Applications in Drug Discovery and Development

The indazole-6-carboxylic acid scaffold is a key component in the development of various therapeutic agents. Its derivatives have shown promise in several areas, including oncology and metabolic diseases.

Role as a Synthetic Intermediate

This compound is primarily utilized as a protected intermediate for the synthesis of more complex molecules. The THP group ensures that the N1 position of the indazole is unreactive, allowing for selective modifications at the C6-carboxylic acid position, such as:

  • Amide Bond Formation: Coupling with various amines to generate a library of indazole-6-carboxamides.

  • Esterification: Reaction with alcohols to produce ester derivatives.

  • Reduction: Reduction of the carboxylic acid to a primary alcohol, which can then be further functionalized.

Potential Therapeutic Targets

While specific biological activity for the title compound is not extensively documented, derivatives of indazole-6-carboxylic acid have been investigated as:

  • GPR120 Agonists: A series of indazole-6-phenylcyclopropylcarboxylic acids have been identified as selective GPR120 agonists, which have therapeutic potential for the treatment of diabetes.[7]

  • Anti-Cancer Agents: The indazole scaffold is present in numerous kinase inhibitors and other anti-cancer drugs, suggesting that derivatives of this compound could be explored for similar applications.[8][9]

The strategic use of this compound allows for the systematic exploration of the chemical space around the indazole-6-carboxamide core, facilitating structure-activity relationship (SAR) studies in drug discovery programs.

Applications Molecule 1-(THP)-1H-indazole-6-carboxylic acid Intermediate Key Synthetic Intermediate Molecule->Intermediate Amide Amide Synthesis Intermediate->Amide Ester Ester Synthesis Intermediate->Ester Alcohol Alcohol Synthesis Intermediate->Alcohol SAR SAR Studies Amide->SAR Ester->SAR Alcohol->SAR Targets Potential Therapeutic Targets SAR->Targets GPR120 GPR120 Agonists (Diabetes) Targets->GPR120 Kinase Kinase Inhibitors (Oncology) Targets->Kinase

Caption: Potential applications and synthetic utility of the title compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis via N-THP protection of 1H-indazole-6-carboxylic acid is a reliable process that enables the selective functionalization of the C6-carboxylic acid group. While further experimental characterization is needed, its structural features and the known biological activities of related compounds underscore its potential for the development of novel therapeutics, particularly in the areas of metabolic diseases and oncology. This guide provides a foundational resource for researchers looking to incorporate this important intermediate into their synthetic and drug discovery endeavors.

References

  • Jawor, M. L., Ahmed, B. M., & Mezei, G. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups. RSC Advances, 6(82), 78931-78939. [Link]

  • Zheng, Y., et al. (2017). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Letters, 58(15), 1464-1467. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. [Link]

  • Liu, Z., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 9(21), 7533-7537. [Link]

  • Alajarin, R., et al. (2014). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 19(7), 9346-9366. [Link]

  • Adams, D. R., et al. (2006). Methods for preparing indazole compounds.
  • McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry, 60(7), 3187-3197. [Link]

  • Elguero, J., et al. (2016). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 54(11), 875-883. [Link]

  • Nagakura, M., et al. (1979). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry, 22(1), 48-52. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9221, 1H-Indazole. [Link]

  • Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Chem-Impex International. (n.d.). 1H-Indazole-6-carboxylic acid. [Link]

  • Al-Jbouri, S. M. A., et al. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. Egyptian Journal of Chemistry, 63(12), 4811-4822. [Link]

  • Gelin, M., et al. (2012). 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a Novel Class of Cannabinoid Receptors Agonists With Low CNS Penetration. Bioorganic & Medicinal Chemistry Letters, 22(12), 3884-3889. [Link]

  • Horgan, C., et al. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres. Future Medicinal Chemistry, 15(15), 1327-1345. [Link]

  • Kumar, S., et al. (2023). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 14(3), 3624-3631. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. [Link]

  • Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Letters in Organic Chemistry, 5(1), 8-10. [Link]

  • Wikipedia. (n.d.). Indazole. [Link]

  • NIST. (n.d.). 6H-Dibenzo(b,d)pyran-1-ol, 3-hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2014). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. The Journal of Chemical Thermodynamics, 73, 71-77. [Link]

  • Guzik, P., et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). U.S.

Sources

The Therapeutic Potential of Indazole-6-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of indazole-6-carboxylic acid derivatives, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the molecular mechanisms underpinning these activities, provide detailed experimental protocols for their evaluation, and discuss synthetic strategies for their generation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a cornerstone in the design of novel therapeutic agents.[1][2] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. The incorporation of a carboxylic acid group at the 6-position of the indazole ring has proven to be a particularly fruitful strategy, leading to the development of potent and selective modulators of various biological targets.[3][4] This guide will systematically explore the key therapeutic areas where indazole-6-carboxylic acid derivatives have shown significant promise.

Anticancer Activity: Targeting Key Oncogenic Pathways

Indazole-6-carboxylic acid derivatives have demonstrated significant potential in oncology, primarily through the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival.[3][5] Several indazole-based compounds, such as Axitinib and Pazopanib, are already established in clinical practice for cancer therapy.

Mechanism of Action: Multi-Targeted Kinase Inhibition and Beyond

The anticancer effects of these derivatives are often attributed to their ability to act as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as their involvement in pathways like Poly (ADP-ribose) polymerase (PARP) inhibition.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[6] Indazole-6-carboxylic acid derivatives have been designed as potent VEGFR-2 inhibitors, effectively blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[7]

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Indazole Indazole-6-carboxylic acid derivative Indazole->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand breaks (SSBs).[8][9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become highly reliant on PARP for survival.[10] Inhibition of PARP in these tumors leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[10] Certain indazole-7-carboxamides have been developed as potent PARP inhibitors.[9]

Signaling Pathway: PARP-mediated DNA Repair

PARP_Pathway cluster_dna_damage DNA Damage & Repair SSB Single-Strand Break (SSB) PARP PARP SSB->PARP Detection & Binding PAR Poly(ADP-ribose) chains PARP->PAR PARylation Repair_Proteins DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Proteins Recruitment Repair DNA Repair Repair_Proteins->Repair Indazole Indazole-6-carboxylic acid derivative (PARP Inhibitor) Indazole->PARP Inhibition

Caption: PARP's role in DNA repair and its inhibition.

Quantitative Data: Anticancer Activity of Representative Derivatives

The following table summarizes the in vitro anticancer activity of selected indazole-6-carboxylic acid derivatives against various cancer cell lines.

Compound IDTargetCell LineIC50 (µM)Reference
Compound X VEGFR-2HUVEC0.05Fictional Example
Compound Y PARP-1MDA-MB-436 (BRCA1 mutant)0.01Fictional Example
2f Multiple4T1 (Breast)0.23-1.15[3][5]
6o p53/MDM2 pathwayK562 (Leukemia)5.15[11]
13g Not specifiedA549 (Lung)<0.1[10]
Experimental Protocols: Assessing Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indazole-6-carboxylic acid derivative and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow: MTT Assay

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with indazole derivative Seed_Cells->Treat_Cells Incubate Incubate (e.g., 48h) Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize formazan Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End COX2_Pathway cluster_prostaglandin_synthesis Prostaglandin Synthesis Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indazole Indazole-6-carboxylic acid derivative Indazole->COX2 Inhibition

Caption: The role of COX-2 in inflammation and its inhibition.

Quantitative Data: Anti-inflammatory Activity of Representative Derivatives
Compound IDTargetAssayIC50 (µM)Reference
Compound Z COX-2In vitro enzyme assay0.1Fictional Example
16 COX-2In vitro enzyme assay0.409[12]
Experimental Protocol: COX-2 Inhibitor Screening Assay

Principle: This fluorometric assay measures the activity of COX-2 by detecting the production of Prostaglandin G2 (PGG2), an intermediate in the conversion of arachidonic acid to prostaglandins. A fluorescent probe reacts with PGG2 to generate a signal that is proportional to the enzyme's activity.

Protocol:

  • Reagent Preparation: Prepare assay buffer, COX-2 enzyme, arachidonic acid substrate, and the fluorescent probe according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of the indazole-6-carboxylic acid derivative.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test inhibitor or vehicle control.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes. [1]6. Data Analysis: Calculate the rate of the reaction and determine the percent inhibition for each concentration of the test compound. Calculate the IC50 value.

Antimicrobial Activity

In addition to their anticancer and anti-inflammatory properties, indazole derivatives have also demonstrated promising activity against a range of microbial pathogens. [1][13]

Spectrum of Activity

Indazole-benzimidazole hybrids have shown remarkable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [6]For instance, certain derivatives exhibit potent activity against Staphylococcus aureus, Bacillus cereus, Salmonella enteritidis, Saccharomyces cerevisiae, and Candida tropicalis. [6]

Quantitative Data: Antimicrobial Activity
Compound IDOrganismMIC (µg/mL)Reference
M6 S. cerevisiae1.95[6]
M6 C. tropicalis1.95[6]
M6 S. aureus3.90[6]
M6 B. cereus3.90[6]
M6 S. enteritidis3.90[6]

Synthesis of Indazole-6-Carboxylic Acid Derivatives

The synthesis of indazole-6-carboxylic acid derivatives can be achieved through various synthetic routes, often starting from readily available precursors. A common strategy involves the construction of the indazole ring followed by functionalization at the desired positions.

General Synthetic Strategy

A representative synthesis of a 1H-indazole-6-carboxylic acid derivative is outlined below. This multi-step process typically involves:

  • Nitration and Reduction: Starting with a substituted toluene, nitration followed by reduction of the nitro group yields a key aminotoluene intermediate.

  • Diazotization and Cyclization: The amino group is then diazotized and subjected to cyclization to form the indazole ring.

  • Functionalization: The indazole core can be further functionalized, for example, by halogenation at the 3-position.

  • Carboxylic Acid Formation: The methyl group at the 6-position can be oxidized to a carboxylic acid.

Workflow: General Synthesis of a 3-substituted-1H-indazole-6-carboxylic acid

Synthesis_Workflow Start Substituted Toluene Nitration Nitration Start->Nitration Reduction Reduction of Nitro Group Nitration->Reduction Diazotization Diazotization & Cyclization Reduction->Diazotization Indazole_Core Indazole Core Diazotization->Indazole_Core Functionalization Functionalization (e.g., Halogenation) Indazole_Core->Functionalization Oxidation Oxidation of Methyl Group Functionalization->Oxidation Final_Product Indazole-6-Carboxylic Acid Derivative Oxidation->Final_Product

Caption: A general synthetic route to indazole-6-carboxylic acids.

A specific example is the synthesis of methyl 3-iodo-1H-indazole-6-carboxylate, which starts from 4-methyl-3-nitrobenzoic acid methyl ester. [14]This involves catalytic reduction of the nitro group, followed by reaction with isoamyl nitrite and acetic anhydride to form the indazole ring, and finally iodination. [14]

Conclusion and Future Directions

Indazole-6-carboxylic acid derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents underscores their potential for the development of novel therapeutics. The ability to modulate key biological targets such as VEGFR-2, PARP, and COX-2 with high potency and selectivity makes them attractive candidates for further investigation.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the indazole-6-carboxylic acid scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • Novel Target Identification: Investigating the activity of these derivatives against a wider range of biological targets could uncover new therapeutic applications.

  • In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation in relevant animal models is essential to translate the promising in vitro data into clinical candidates.

  • Development of Drug Delivery Systems: Formulations that enhance the bioavailability and targeted delivery of these compounds could further improve their therapeutic index.

By continuing to explore the rich chemistry and biology of indazole-6-carboxylic acid derivatives, the scientific community is well-positioned to unlock their full therapeutic potential for the benefit of patients worldwide.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed.
  • Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Taylor & Francis Online.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. Chemical Synthesis.
  • Synthesis of indazoles.
  • Poly Adp Ribose Polymerase. Massive Bio.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors.
  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • The Anticancer Activity of Indazole Compounds: A Mini Review.
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. PubMed Central.
  • Scheme 20. Synthesis of indazole derivatives in different methods..
  • Indazole From Natural Resources And Biological Activity.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Cyclooxygenase-2. Wikipedia.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • COX 2 pathway: Significance and symbolism. Wisdomlib.
  • Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. PubMed.
  • 1H-Indazole-6-carboxylic acid 97 704-91-6. Sigma-Aldrich.
  • 1H-indazole-6-carboxylic acid | C8H6N2O2 | CID 16227938. PubChem.
  • 1H-Indazole-6-carboxylic acid. Chem-Impex.

Sources

An In-depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Authored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential applications, grounded in the broader context of indazole derivatives' pharmacological importance.

Compound Identification and Overview

Chemical Identity:

While a specific CAS number for this compound is not readily found in major chemical databases, its constituent parts are well-characterized. The core structure is 1H-Indazole-6-carboxylic acid (CAS No: 704-91-6)[1], and the N-1 position of the indazole ring is protected by a tetrahydro-2H-pyran-2-yl (THP) group. The regioisomeric 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid is registered under CAS number 1000576-28-2[2], indicating the existence and chemical feasibility of such structures.

The indazole scaffold is a prominent bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring.[3][4] This core is a key pharmacophore found in numerous biologically active compounds.[4][5][6][7] The carboxylic acid moiety at the 6-position provides a handle for further chemical modifications, such as amide bond formation, which is a common strategy in drug design to modulate physicochemical properties and target interactions. The THP group is a common acid-labile protecting group for N-H bonds in heterocyclic compounds, employed during synthetic sequences to prevent unwanted side reactions.[8][9]

Physicochemical Properties

The exact experimental data for this compound is not publicly available. However, we can predict its properties based on its structure and data from its constituent moieties.

PropertyPredicted ValueRationale
Molecular Formula C₁₃H₁₄N₂O₃Derived from the combination of 1H-indazole-6-carboxylic acid (C₈H₆N₂O₂) and the THP group (C₅H₈O).
Molecular Weight 246.26 g/mol Calculated from the molecular formula.
Appearance White to off-white solidBased on the typical appearance of similar organic carboxylic acids.[10]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The carboxylic acid group and the ether linkage in the THP group contribute to polarity.
Acidity (pKa) ~4-5The carboxylic acid proton is the most acidic. The indazole N-H is protected.
Stability Stable under neutral and basic conditions. Labile to strong acids.The THP ether linkage is susceptible to cleavage under acidic conditions.[9][11][12]

Synthesis and Mechanism

The synthesis of this compound is a straightforward process involving the protection of the indazole nitrogen of 1H-Indazole-6-carboxylic acid. The primary challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the substitution, as the indazole anion can be alkylated at either the N-1 or N-2 position. However, for many applications, the N-1 substituted isomer is the thermodynamically favored product.

Synthetic Workflow

The synthesis can be conceptualized as a single key step: the N-protection of the indazole ring.

G cluster_0 Synthesis of this compound A 1H-Indazole-6-carboxylic acid (Starting Material) E Reaction Mixture A->E B 3,4-Dihydro-2H-pyran (DHP) (Protecting Agent) B->E C Acid Catalyst (e.g., p-TsOH, MsOH) C->E D Aprotic Solvent (e.g., THF, CH₂Cl₂) D->E G Work-up and Purification E->G Reaction F 1-(Tetrahydro-2H-pyran-2-yl)-1H- indazole-6-carboxylic acid (Final Product) G->F Isolation

A high-level overview of the synthetic workflow.
Detailed Experimental Protocol

This protocol is based on established methods for the THP protection of N-heterocycles.[8][13]

Materials:

  • 1H-Indazole-6-carboxylic acid (CAS: 704-91-6)[1]

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid (p-TsOH) or Methanesulfonic acid (MsOH)[13]

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-Indazole-6-carboxylic acid (1.0 eq) in anhydrous THF or DCM.

  • Addition of Reagents: To the stirred solution, add 3,4-Dihydro-2H-pyran (1.2-1.5 eq).

  • Catalyst Addition: Add a catalytic amount of p-Toluenesulfonic acid or Methanesulfonic acid (0.05-0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Mechanistic Rationale

The THP protection mechanism proceeds via an acid-catalyzed addition of the indazole nitrogen to the double bond of DHP.

G cluster_0 Mechanism of THP Protection DHP 3,4-Dihydro-2H-pyran Oxocarbenium_ion Resonance-stabilized Oxocarbenium Ion DHP->Oxocarbenium_ion H⁺ Intermediate Protonated Adduct Oxocarbenium_ion->Intermediate Indazole-N-H Product THP-protected Indazole Intermediate->Product -H⁺

Sources

The Indazole Scaffold: A Privileged Framework in the Design of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The indazole core has emerged as a highly versatile and privileged scaffold in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2][3][4] Its unique structural and electronic properties allow for diverse functionalization, enabling the fine-tuning of interactions with the ATP-binding pocket of various kinases. This guide provides a comprehensive overview of the discovery and development of novel indazole-based kinase inhibitors, delving into the rationale behind experimental design, detailed methodologies, and the critical analysis of structure-activity relationships (SAR). We will explore the journey from initial hit identification through lead optimization, highlighting key kinase targets and the clinical significance of this promising class of compounds.

The Ascendancy of Indazole in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] This has made them one of the most important classes of drug targets. The indazole moiety, a bicyclic aromatic heterocycle, has proven to be an exceptional starting point for the design of kinase inhibitors. Several FDA-approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature an indazole core, underscoring its clinical relevance.[1][2][3][4]

The success of the indazole scaffold can be attributed to several key features:

  • Versatile Substitution Patterns: The indazole ring offers multiple positions for substitution, allowing for the strategic placement of functional groups to optimize binding affinity and selectivity.

  • Hydrogen Bonding Capabilities: The nitrogen atoms within the indazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase ATP-binding site.

  • Structural Rigidity and Planarity: The rigid nature of the bicyclic system helps to pre-organize the molecule for binding, reducing the entropic penalty upon interaction with the target protein.

This guide will dissect the multifaceted process of discovering novel indazole-based kinase inhibitors, providing a framework for researchers to navigate this exciting area of drug discovery.

The Discovery Engine: From Concept to Candidate

The journey to a novel indazole-based kinase inhibitor is a systematic process that integrates computational and experimental approaches. The following workflow illustrates the key stages involved.

Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase Target Identification Target Identification Hit Generation Hit Generation Target Identification->Hit Generation Dysregulated Kinases Hit-to-Lead Hit-to-Lead Hit Generation->Hit-to-Lead Initial Potency Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Improved Properties In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Optimized Candidate Candidate Selection Candidate Selection In Vivo Studies->Candidate Selection Efficacy & Safety Data

Figure 1: A generalized workflow for the discovery of novel kinase inhibitors.

Hit Generation: The Spark of Discovery

The initial identification of a "hit" compound is the crucial first step. For indazole-based inhibitors, this often involves:

  • High-Throughput Screening (HTS): Screening large compound libraries against a specific kinase target can identify initial indazole-containing hits.

  • Fragment-Based Drug Discovery (FBDD): This powerful technique identifies low-molecular-weight fragments that bind to the target.[1] These fragments, often including indazole itself, are then grown or linked to generate more potent molecules. For instance, a fragment screen yielded an indazole hit that was subsequently elaborated into a potent Janus kinase (JAK) inhibitor.[5][6][7]

  • In Silico and Knowledge-Based Approaches: Computational methods like virtual screening and molecular docking can predict the binding of indazole derivatives to a kinase's active site.[1][8] Knowledge-based design leverages existing information about known kinase inhibitors to design novel indazole-based compounds.

Hit-to-Lead and Lead Optimization: The Art of Refinement

Once a hit is identified, the iterative process of hit-to-lead and lead optimization begins. This phase focuses on improving the compound's potency, selectivity, and drug-like properties through systematic chemical modifications. Structure-activity relationship (SAR) studies are paramount during this stage.

A prime example is the development of indazole amide inhibitors of ERK1/2, where structure and knowledge-based drug design led to optimized compounds with potent enzyme inhibition.[9] Similarly, in the pursuit of Aurora kinase inhibitors, intensive hit-to-lead optimization of an indazole scaffold resulted in compounds with dual or selective inhibitory profiles.[1][8]

Key Kinase Targets for Indazole-Based Inhibitors

The versatility of the indazole scaffold has enabled the development of inhibitors against a wide array of kinase targets implicated in cancer and other diseases.

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10] Indazole-based compounds have been extensively explored as VEGFR inhibitors.[10][11] For example, a series of indazole derivatives were designed and synthesized, with the most potent compound inhibiting VEGFR-2 with an IC50 of 1.24 nM.[11]

Table 1: Representative Indazole-Based VEGFR-2 Inhibitors

Compound IDModification on Indazole CoreVEGFR-2 IC50 (nM)Reference
Pazopanib Pyrimidine and sulfonamide moieties30[12]
Axitinib Substituted phenyl and pyrazole groups0.2[13]
Compound 30 Undisclosed proprietary modifications1.24[11]
Compound 17 Modified terminal aniline25[12]
Compound 18 Modified terminal aniline12[12]
Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[1][2] Their overexpression is linked to various cancers. Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases, with some exhibiting isoform selectivity.[1][2][8] For instance, computational modeling has aided in understanding how different substituents on the indazole scaffold can target specific residues in the Aurora kinase binding pocket to achieve selectivity.[1][8]

Janus Kinases (JAKs)

The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in inflammatory diseases and cancers.[14] Fragment-based discovery has led to the identification of 6-arylindazole derivatives as potent JAK inhibitors.[5][6][7][15]

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription

Figure 2: Simplified representation of the JAK-STAT signaling pathway.

Experimental Protocols: A Practical Guide

The following are representative protocols for key assays used in the characterization of indazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Step-by-Step Methodology:

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, DTT, and BSA.

  • Compound Preparation: Serially dilute the indazole-based inhibitor in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, the test compound, the peptide substrate, and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Stopping the Reaction: Add a stop solution (e.g., phosphoric acid) to quench the reaction.

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the incorporated radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indazole-based inhibitor and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

The Future of Indazole-Based Kinase Inhibitors

The field of indazole-based kinase inhibitors continues to evolve, with ongoing efforts focused on:

  • Improving Selectivity: Designing inhibitors that target specific kinases with high precision to minimize off-target effects.[16]

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are effective against mutant kinases that confer resistance to existing therapies. For example, novel indazole derivatives are being developed as second-generation TRK inhibitors to combat drug resistance.[17]

  • Exploring New Targets: Expanding the application of the indazole scaffold to inhibit other kinase families and targets in different therapeutic areas.

The indazole core remains a cornerstone in the design of kinase inhibitors, and its continued exploration promises to deliver novel and effective therapies for a range of human diseases.

References

  • Zhang, Y., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-4. [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 125, 1215-1226. [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 125, 1215-1226. [Link]

  • Sørensen, M. D., et al. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 641-6. [Link]

  • Sørensen, M. D., et al. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 641-6. [Link]

  • Sørensen, M. D., et al. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 641-6. [Link]

  • Sørensen, M. D., et al. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 641-6. [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26317-26362. [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26317-26362. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116857. [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 26317-26362. [Link]

  • Zhao, L., et al. (2024). Discovery of novel indazole derivatives as second-generation TRK inhibitors. European Journal of Medicinal Chemistry, 276, 116640. [Link]

  • Wael, M. A., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4764-8. [Link]

  • Patel, K., & Kumar, R. (2022). RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT. International Journal of Drug Discovery and Medical Research, 1(1). [Link]

  • Singh, S., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Assay and Drug Development Technologies, 20(2), 85-95. [Link]

  • Kraybill, B. C., et al. (2010). Synthesis and Evaluation of Indazole Based Analog Sensitive Akt Inhibitors. ACS Chemical Biology, 5(8), 745-50. [Link]

  • Al-Wahaibi, L. H., et al. (2025). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2359193. [Link]

  • Li, J., et al. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Molecules, 27(19), 6529. [Link]

  • LoGrasso, P. V., et al. (2004). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 279(30), 31837-44. [Link]

  • Wu, C. C., et al. (2016). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 6(10), 8089-8100. [Link]

  • Al-Wahaibi, L. H., et al. (2025). Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2359193. [Link]

  • Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. [Link]

  • Song, D., et al. (2015). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. Bioorganic & Medicinal Chemistry, 23(7), 1537-45. [Link]

  • Qi, X., et al. (2018). Recent Advances in the Development of Indazole-based Anticancer Agents. Current Medicinal Chemistry, 25(1), 104-123. [Link]

  • Li, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 297, 117769. [Link]

  • Zhang, L., et al. (2012). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 3(3), 218-22. [Link]

  • Okram, B., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(6), 493-8. [Link]

  • Ng, S. Y., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]

  • Zhang, L., et al. (2012). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 22(16), 5342-6. [Link]

  • Bauer, D., et al. (2008). Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(17), 4844-8. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(1), 1-13. [Link]

  • Wang, Y., et al. (2023). Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry, 66(4), 2875-2892. [Link]

  • Wikipedia. (2023). Janus kinase inhibitor. [Link]

Sources

A Preliminary Technical Guide to the Investigation of 1-(THP)-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides a preliminary, in-depth technical overview of 1-(THP)-1H-indazole-6-carboxylic acid, a key intermediate for synthesizing novel indazole-based therapeutic agents.[4] We will explore the strategic use of the tetrahydropyranyl (THP) protecting group, propose a detailed synthetic protocol, outline essential analytical characterization methods, and discuss potential applications in drug discovery. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and utilization of this versatile building block.

Introduction: The Significance of the Indazole Nucleus

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[1][5] While rare in nature, synthetic indazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1][3][6] The 1H-indazole-6-carboxylic acid core, in particular, serves as a crucial starting material for creating complex molecules targeting various diseases, from cancer to neurological disorders.[2][4]

The primary challenge in multi-step syntheses involving the indazole nucleus is the reactivity of the N-H proton of the pyrazole ring. This acidic proton can interfere with subsequent reactions, necessitating the use of a protecting group. The tetrahydropyranyl (THP) group is an ideal choice for this purpose due to its ease of introduction, stability under a wide range of non-acidic conditions, and straightforward removal.[7][8][9] The resulting compound, 1-(THP)-1H-indazole-6-carboxylic acid, is therefore a stable and versatile intermediate, primed for further chemical modification.

Synthesis and Purification Workflow

The synthesis of 1-(THP)-1H-indazole-6-carboxylic acid is a two-step process starting from the commercially available 1H-indazole-6-carboxylic acid. The workflow involves the protection of the indazole nitrogen followed by purification.

Synthesis_Workflow cluster_protection Step 1: N-Protection cluster_purification Step 2: Purification Start 1H-Indazole-6-carboxylic acid (CAS: 704-91-6) Reaction1 Protection Reaction Start->Reaction1 DHP 3,4-Dihydropyran (DHP) DHP->Reaction1 Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction1 Solvent1 Anhydrous Solvent (e.g., DCM) Solvent1->Reaction1 Product_Crude Crude 1-(THP)-1H-indazole-6-carboxylic acid Reaction1->Product_Crude Work-up Purification Column Chromatography Product_Crude->Purification Final_Product Pure 1-(THP)-1H-indazole-6-carboxylic acid Purification->Final_Product Solvent2 Eluent System (e.g., Hexane/Ethyl Acetate) Solvent2->Purification

Caption: Proposed workflow for the synthesis and purification of 1-(THP)-1H-indazole-6-carboxylic acid.

Step-by-Step Protocol: N-1 Protection

Rationale: The protection of the indazole nitrogen is achieved by reacting 1H-indazole-6-carboxylic acid with 3,4-dihydropyran (DHP) under acidic catalysis. The acid protonates the DHP, making it susceptible to nucleophilic attack by the indazole nitrogen, forming a stable THP ether.[8] Anhydrous conditions are crucial to prevent hydrolysis of the DHP and the product.

  • Preparation: To a solution of 1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 3,4-dihydropyran (1.2 eq).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Rationale: The crude product will likely contain unreacted starting material, excess DHP, and by-products. Column chromatography is an effective method for isolating the desired product based on polarity.

  • Column Preparation: Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexane.

  • Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield pure 1-(THP)-1H-indazole-6-carboxylic acid as a solid.

Analytical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Technique Purpose Expected Observations
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and confirmation of THP group addition.Appearance of characteristic peaks for the THP ring protons and carbons, and shifts in the indazole ring signals.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of C₁₃H₁₄N₂O₃ (246.26 g/mol ).
Infrared (IR) Spectroscopy Identification of functional groups.Presence of a carboxylic acid O-H stretch, a C=O stretch, and disappearance of the indazole N-H stretch.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity (e.g., >95%).
Melting Point Physical property characterization and purity indicator.A sharp, defined melting range. The unprotected 1H-indazole-6-carboxylic acid has a high melting point of 302-307 °C.[10]

Deprotection Strategy

The THP group is prized for its stability in basic and neutral conditions, yet it is easily removed under acidic conditions.[8] This orthogonality is a key advantage in multi-step synthesis.

Deprotection_Pathway THP_Protected 1-(THP)-1H-indazole-6-carboxylic acid Acid_Catalysis Acidic Conditions (e.g., HCl in MeOH, or TFA) THP_Protected->Acid_Catalysis Deprotected 1H-Indazole-6-carboxylic acid Acid_Catalysis->Deprotected Byproduct 5-Hydroxypentanal derivative Acid_Catalysis->Byproduct

Caption: General pathway for the acidic deprotection of the THP group.

Deprotection Protocol

Rationale: Acid-catalyzed hydrolysis or alcoholysis cleaves the acetal linkage of the THP group, regenerating the N-H of the indazole.[11][12]

  • Dissolution: Dissolve the 1-(THP)-1H-indazole-6-carboxylic acid in a protic solvent such as methanol or ethanol.

  • Acidification: Add a strong acid, such as hydrochloric acid or trifluoroacetic acid (TFA).[11]

  • Reaction: Stir the mixture at room temperature until TLC indicates the complete consumption of the starting material.

  • Neutralization and Isolation: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product. The deprotected product can then be isolated and purified as needed.

Potential Applications in Drug Discovery

The strategic placement of the carboxylic acid at the 6-position of the indazole ring makes 1-(THP)-1H-indazole-6-carboxylic acid a valuable precursor for creating libraries of novel compounds. The carboxylic acid can be readily converted into a variety of functional groups, such as amides, esters, and ketones, allowing for extensive Structure-Activity Relationship (SAR) studies.

Derivatives of indazole-6-carboxylic acid have shown promise in several therapeutic areas:

  • Oncology: As building blocks for kinase inhibitors and other anti-cancer agents.[1][4]

  • Inflammatory Diseases: In the development of novel anti-inflammatory drugs.[2][4]

  • Metabolic Disorders: As selective agonists for receptors like GPR120, with potential applications in diabetes treatment.[13]

  • Neuroscience: As agonists for nicotinic acetylcholine receptors, relevant for neurodegenerative disorders.[14]

The use of the THP-protected intermediate allows for modifications at other positions of the indazole ring before deprotection and subsequent derivatization of the carboxylic acid, providing a flexible and powerful synthetic strategy.

Conclusion

1-(THP)-1H-indazole-6-carboxylic acid is a pivotal intermediate in the synthesis of novel indazole-based compounds for drug discovery. This guide has provided a comprehensive preliminary overview, including a detailed, rationale-driven synthetic protocol, purification strategy, and methods for analytical characterization. The strategic use of the THP protecting group offers significant advantages for complex multi-step syntheses. By leveraging the information presented herein, researchers can confidently synthesize and utilize this versatile building block to explore new chemical space and develop next-generation therapeutic agents.

References

  • Cai, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. Available at: [Link]

  • Zhan, H., et al. (2018). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Letters, 59(15), 1479-1482. Available at: [Link]

  • Sharma, A., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 485-502. Available at: [Link]

  • Singh, S. K., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 7(10), 3891-3901. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Indazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 987-1021. Available at: [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Available at: [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(14), 3245-3255. Available at: [Link]

  • Google Patents. (2006). US20060094881A1 - Methods of preparing indazole compounds.
  • Wikipedia. (n.d.). Tetrahydropyran. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Available at: [Link]

  • McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry, 60(7), 3187-3197. Available at: [Link]

Sources

The Indazole Scaffold: A Privileged Framework for Targeting Critical Disease Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties allow for versatile functionalization, enabling the design of potent and selective modulators of a wide array of biological targets. This guide provides an in-depth exploration of the key therapeutic targets of indazole-based compounds, focusing on the mechanistic rationale for their inhibition, and presents field-proven experimental methodologies for their evaluation. Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib, feature the indazole core, underscoring its clinical significance.[1][2][3][4]

Part 1: Protein Kinases - The Apex Target in Oncology

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular processes, including proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The indazole scaffold has proven to be an exceptional template for the design of potent kinase inhibitors.[1][5]

Vascular Endothelial Growth Factor Receptor (VEGFR)

Mechanism of Action: VEGFRs, particularly VEGFR-2 (also known as KDR), are key mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[6][7] Indazole-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing the transfer of phosphate to downstream signaling proteins. This blockade of VEGFR signaling inhibits endothelial cell proliferation and migration, ultimately leading to a reduction in tumor vascularization.

Featured Indazole-Based VEGFR Inhibitor: Axitinib

Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3. Its indazole core plays a crucial role in its high-affinity binding to the ATP-binding pocket of the VEGFR kinase domain.

Compound Target IC50 (nM) Therapeutic Application
AxitinibVEGFR-1, -2, -30.1, 0.2, 0.1-0.3Renal Cell Carcinoma
PazopanibVEGFR-1, -2, -3, PDGFR, c-Kit10, 30, 47, 84, 74Renal Cell Carcinoma, Soft Tissue Sarcoma
Compound 6iVEGFR-224.5Preclinical

Data compiled from multiple sources.[1][6]

Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of an indazole compound against VEGFR-2.

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP (Adenosine triphosphate)

    • Test indazole compound (dissolved in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test indazole compound in DMSO.

    • Add 5 µL of the diluted compound to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 10 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for VEGFR-2.

    • Incubate the reaction for 1 hour at 30°C.

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway: VEGFR-2 Inhibition by Indazole Compounds

VEGFR2_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg P Indazole Indazole Inhibitor Indazole->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: VEGFR-2 signaling cascade and its inhibition by indazole compounds.

Aurora Kinases

Causality for Targeting: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[1] Their overexpression is frequently observed in various cancers and is associated with genomic instability. Indazole derivatives have been designed to inhibit Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[8]

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Analysis cluster_workflow Cell Cycle Analysis Workflow Start Cancer Cells Treatment Treat with Indazole Compound (24h) Start->Treatment Harvest Harvest & Fix Cells (e.g., Ethanol) Treatment->Harvest Stain Stain DNA with Propidium Iodide (PI) Harvest->Stain Analysis Flow Cytometry Analysis Stain->Analysis Result Quantify Cell Population in G2/M Phase Analysis->Result

Caption: Workflow for assessing cell cycle arrest induced by Aurora kinase inhibitors.

Part 2: Poly(ADP-ribose) Polymerase (PARP) - Exploiting Synthetic Lethality

Mechanism of Action: PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[9] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired single-strand breaks, which are converted to double-strand breaks during DNA replication. The inability to repair these double-strand breaks due to the defective HR pathway results in cell death, a concept known as synthetic lethality.[9]

Indazole-based PARP inhibitors, such as Niraparib, mimic the nicotinamide moiety of the NAD+ substrate, binding to the catalytic domain of PARP and trapping it on the DNA, which further enhances cytotoxicity.[9][10]

Featured Indazole-Based PARP Inhibitor: Niraparib

Niraparib is a potent PARP-1 and PARP-2 inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.

Compound Target IC50 (nM) Therapeutic Application
NiraparibPARP-1, PARP-23.8, 2.1Ovarian Cancer, Prostate Cancer
MK-4827PARP-1, PARP-23.8, 2.1Clinical Trials

Data compiled from multiple sources.[1][10]

Part 3: Cannabinoid Receptors - Modulating Pain and Inflammation

Therapeutic Rationale: The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that are part of the endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain, inflammation, and appetite.[11][12] Indazole-based compounds have been developed as potent modulators of cannabinoid receptors.[13] Partial agonists targeting peripheral cannabinoid receptors are of particular interest as they may offer therapeutic benefits for inflammatory diseases and pain with reduced psychoactive side effects.[11][14]

Experimental Protocol: cAMP Assay for CB1/CB2 Receptor Activation

This protocol describes a method to assess the agonist or antagonist activity of indazole compounds on CB1 and CB2 receptors.

  • Reagents and Materials:

    • CHO-K1 cells stably expressing human CB1 or CB2 receptors

    • Forskolin

    • Test indazole compound

    • Reference agonist (e.g., CP-55,940)

    • cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2)

    • Cell culture medium and supplements

    • 384-well white plates

  • Procedure:

    • Seed the CB1 or CB2 expressing cells in 384-well plates and incubate overnight.

    • For agonist mode, add serial dilutions of the test compound to the cells.

    • For antagonist mode, pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of the reference agonist.

    • Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and detect cAMP levels using the HTRF cAMP assay kit according to the manufacturer's instructions.

    • Measure the HTRF signal using a compatible plate reader.

    • For agonist activity, calculate EC50 values from the dose-response curve. For antagonist activity, calculate IC50 values.

Part 4: Other Emerging Targets

The versatility of the indazole scaffold has led to its exploration against a range of other therapeutic targets.

  • Bromodomain-containing protein 4 (BRD4): Indazole-4,7-dione derivatives have been identified as novel BRD4 inhibitors, which can regulate the expression of oncogenes like c-Myc.[15]

  • Mitogen-activated protein kinase 1 (MAPK1/ERK2): Indazole-sulfonamide compounds have shown potential as MAPK1 inhibitors, a key component of the RAS-RAF-MEK-ERK signaling pathway often dysregulated in cancer.[16]

  • Fibroblast Growth Factor Receptor 1 (FGFR1): Overactivity of FGFR1 is associated with various cancers. Indazole derivatives have been identified as potent inhibitors of FGFR1.[17]

Conclusion

The indazole scaffold is a remarkably versatile and clinically validated framework for the design of targeted therapeutics. Its ability to be readily functionalized allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The successful development of indazole-based drugs against protein kinases and PARP enzymes has paved the way for further exploration of this privileged structure against a growing number of therapeutic targets. The continued investigation into novel indazole derivatives holds significant promise for the development of next-generation therapies for cancer, inflammatory diseases, and neurological disorders.[18][19][20][21][22]

References

  • Synthesis and biological evaluation of indazole deriv
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • The Anticancer Activity of Indazole Compounds: A Mini Review - ResearchGate. (URL: [Link])

  • The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed. (URL: [Link])

  • The Anticancer Activity of Indazole Compounds: A Mini Review. (URL: )
  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - RSC Publishing. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: )
  • Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed. (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: [Link])

  • Recent Advances in the Development of Indazole‐based Anticancer Agents. (URL: [Link])

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. (URL: [Link])

  • Indazole partial agonists targeting peripheral cannabinoid receptors - PubMed. (URL: [Link])

  • Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (URL: [Link])

  • Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases - ResearchGate. (URL: [Link])

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. (URL: [Link])

  • Tetrahydroindazole derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists | Request PDF - ResearchGate. (URL: [Link])

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) | Bentham Science Publishers. (URL: [Link])

  • Structures of kinase inhibitors containing an indazole moiety - ResearchGate. (URL: [Link])

  • Indazole partial agonists targeting peripheral cannabinoid receptors - RTI International. (URL: [Link])

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. (URL: [Link])

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (URL: [Link])

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (URL: [Link])

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. (URL: [Link])

  • Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Bioactive indazole compounds in clinical trails | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (URL: [Link])

  • Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])

  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. (URL: [Link])

  • WO2023183850A1 - Piperazine substituted indazole compounds as inhibitors of parg - Google P

Sources

Methodological & Application

experimental protocol for N-alkylation of 1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Regioselective N-Alkylation of 1H-Indazole-6-Carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a bioisostere of indole.[1] The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the synthesis of numerous therapeutic agents. However, the ambident nucleophilic nature of the indazole ring presents a significant synthetic challenge, often yielding a mixture of N1 and N2 alkylated regioisomers.[2][3][4] This guide provides a comprehensive experimental protocol for the N-alkylation of 1H-indazole-6-carboxylic acid, with a focus on methodologies to selectively achieve either N1 or N2 substitution. We will delve into the mechanistic rationale behind condition selection, the necessity of protecting group strategies, and robust analytical methods for regiochemical assignment.

The Core Challenge: Regioselectivity in Indazole Alkylation

The indazole ring exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[2][4] Upon deprotonation with a base, the resulting indazolide anion has nucleophilic character at both the N1 and N2 positions. The ratio of the resulting N1 and N2 alkylated products is highly dependent on a subtle interplay of electronic effects, steric hindrance, and reaction conditions.[1][5]

  • Thermodynamic vs. Kinetic Control : Generally, N1-substituted indazoles are the thermodynamically more stable products, while N2-isomers can be favored under kinetic control.[4]

  • Reaction Conditions : The choice of base, solvent, and alkylating agent profoundly influences the N1:N2 ratio.[5] For instance, the combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is widely reported to favor N1-alkylation.[1][3][6] Conversely, Mitsunobu conditions are known to strongly direct the reaction toward the N2 position.[1][2][5]

  • Substituent Effects : The electronic nature and position of substituents on the indazole ring also play a directing role. Electron-withdrawing groups can influence the nucleophilicity of the adjacent nitrogen atoms. For example, substituents at the C7 position have been shown to confer excellent N2 selectivity.[1][3][5]

Strategic Approach: The Necessity of Carboxylic Acid Protection

The presence of the C6-carboxylic acid introduces an additional layer of complexity. The acidic proton of the carboxyl group (pKa ≈ 4-5) will be readily deprotonated by the bases used for N-alkylation (e.g., NaH). This can lead to several complications:

  • Consumption of an extra equivalent of base.

  • Altered solubility of the resulting carboxylate salt.

  • Potential for competitive O-alkylation at the carboxylate oxygen.[7]

Therefore, a robust and highly recommended strategy is to protect the carboxylic acid as an ester prior to N-alkylation.[8][9] A methyl or ethyl ester is a common choice due to the ease of introduction and subsequent removal via saponification. This strategy ensures that the alkylation occurs selectively on the nitrogen atoms of the indazole ring.

Below is a workflow diagram illustrating the strategic decisions for selective N-alkylation.

Alkylation_Workflow Start 1H-Indazole-6-Carboxylic Acid Protect Step 1: Ester Protection (e.g., with MeOH, H+) Start->Protect Intermediate Methyl 1H-Indazole-6-carboxylate Protect->Intermediate Choice Step 2: Regioselective N-Alkylation Intermediate->Choice N1_Path N1-Alkylation Protocol (NaH, THF, R-X) Choice->N1_Path N1 Desired N2_Path N2-Alkylation Protocol (Mitsunobu: PPh3, DEAD, R-OH) Choice->N2_Path N2 Desired N1_Product Methyl 1-Alkyl-1H- indazole-6-carboxylate N1_Path->N1_Product N2_Product Methyl 2-Alkyl-2H- indazole-6-carboxylate N2_Path->N2_Product Deprotect_N1 Step 3: Saponification (LiOH or NaOH) N1_Product->Deprotect_N1 Deprotect_N2 Step 3: Saponification (LiOH or NaOH) N2_Product->Deprotect_N2 Final_N1 1-Alkyl-1H-Indazole- 6-Carboxylic Acid Deprotect_N1->Final_N1 Final_N2 2-Alkyl-2H-Indazole- 6-Carboxylic Acid Deprotect_N2->Final_N2

Caption: General workflow for selective N-alkylation of 1H-indazole-6-carboxylic acid.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Diethyl azodicarboxylate (DEAD) is toxic and a potential explosive. Handle these reagents with extreme care.

Protocol 1: Selective Synthesis of 1-Alkyl-1H-indazole-6-carboxylic Acid

This protocol is optimized for achieving high selectivity for the N1 isomer, leveraging the well-established NaH/THF system.[1][3]

Part A: Esterification of 1H-Indazole-6-carboxylic Acid

  • To a solution of 1H-indazole-6-carboxylic acid (1.0 eq) in methanol (MeOH, ~0.1 M), add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 1H-indazole-6-carboxylate, which can often be used in the next step without further purification.

Part B: N1-Alkylation

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C and add a solution of methyl 1H-indazole-6-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq) dropwise.

  • Heat the reaction to 50 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1-alkylated product from any minor N2 isomer.[10]

Part C: Saponification (Ester Hydrolysis)

  • Dissolve the purified methyl 1-alkyl-1H-indazole-6-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).

  • Remove the THF under reduced pressure and dilute the aqueous residue with water.

  • Acidify the aqueous solution to pH 3-4 with 1M HCl. The product will typically precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final 1-alkyl-1H-indazole-6-carboxylic acid.

Protocol 2: Selective Synthesis of 2-Alkyl-2H-indazole-6-carboxylic Acid

This protocol utilizes the Mitsunobu reaction, which provides excellent regioselectivity for the N2 position, likely due to the steric hindrance of the bulky phosphonium intermediate favoring attack at the more accessible N2 nitrogen.[2][5]

Part A: Esterification

  • Follow Part A of Protocol 1 to prepare the starting material, methyl 1H-indazole-6-carboxylate.

Part B: N2-Alkylation (Mitsunobu Reaction)

  • Dissolve methyl 1H-indazole-6-carboxylate (1.0 eq), the desired primary or secondary alcohol (R-OH, 1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (~0.1 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove, but careful chromatography should yield the pure N2-alkylated product.

Part C: Saponification

  • Follow Part C of Protocol 1 to hydrolyze the ester and obtain the final 2-alkyl-2H-indazole-6-carboxylic acid.

Mechanistic Rationale and Data Summary

The choice of reaction conditions is paramount for controlling the regiochemical outcome. The diagram below illustrates the divergent pathways.

Regioselectivity_Mechanism cluster_0 Reaction Conditions Determine Pathway Indazole Indazolide Anion N1_Conditions NaH / THF Indazole->N1_Conditions S_N2 N2_Conditions Mitsunobu Conditions (PPh3, DEAD) Indazole->N2_Conditions Mitsunobu N1_Product N1-Alkylated Product (Major) N1_Conditions->N1_Product N1_Rationale Chelation of Na+ between N2 and ester carbonyl favors N1 attack. N1_Conditions->N1_Rationale N2_Product N2-Alkylated Product (Major) N2_Conditions->N2_Product N2_Rationale Bulky phosphonium intermediate sterically directs alkylation to the more accessible N2. N2_Conditions->N2_Rationale

Caption: Factors influencing N1 vs. N2 regioselectivity.

The following table summarizes the expected outcomes based on the chosen conditions.

ParameterN1-Selective ProtocolN2-Selective Protocol
Method SN2 AlkylationMitsunobu Reaction
Base/Reagents NaHPPh₃, DEAD (or DIAD)
Solvent THFTHF
Alkylating Agent Alkyl Halide (R-X)Alcohol (R-OH)
Key Intermediate Sodium IndazolidePhosphonium Betaine
Typical N1:N2 Ratio >95:5[1][5]<10:90[2][5]
Primary Driver Cation Chelation / ThermodynamicsSteric Hindrance

Analytical Characterization: Confirming Regiochemistry

Unambiguous assignment of the N1 and N2 isomers is critical. This is reliably achieved using nuclear magnetic resonance (NMR) spectroscopy, particularly 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC).[1][5][11]

  • N1-Isomer Identification : In the HMBC spectrum, a key correlation will be observed between the protons of the N-alkyl methylene group (the -CH₂- attached to the nitrogen) and the C7a carbon of the indazole ring.[5]

  • N2-Isomer Identification : For the N2 isomer, the HMBC spectrum will show a correlation between the protons of the N-alkyl methylene group and the C3 carbon of the indazole ring. No correlation to C7a is typically observed for the N2 isomer.[5]

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2025).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals.
  • Data-Driven Development of a Selective and Scalable N1-Indazole Alkyl
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2015).
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). Diva-Portal.org.
  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. (2024). PubMed.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Chapter 6 Carboxyl Protecting Groups.
  • CN101948433A - Method for separating and purifying substituted indazole isomers.

Sources

Application Notes & Protocols: Strategic Use of 3,4-Dihydropyran for the Protection of the Indazole N-H Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Indazole Protection

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors used in oncology such as Pazopanib and Axitinib.[1][2] The synthetic manipulation of the indazole ring system is therefore of paramount importance in drug discovery and development. A critical challenge in these syntheses is the presence of the acidic N-H proton within the pyrazole portion of the bicyclic system. This proton can interfere with a wide array of subsequent reactions, such as metal-catalyzed cross-couplings, lithiation, or reactions involving strong bases or nucleophiles.

To achieve chemoselectivity and ensure the desired synthetic outcome, the temporary masking or "protection" of this N-H functionality is often a mandatory strategic step.[3] Among the plethora of N-protecting groups available, the tetrahydropyranyl (THP) group, installed using 3,4-dihydropyran (DHP), stands out as a highly effective, economical, and versatile option.[4][5]

The THP group offers an exceptional balance of features for indazole protection:

  • Ease of Introduction: The reaction proceeds under mild acidic conditions with high efficiency.[6]

  • Robust Stability: The resulting N-THP bond forms an acetal-like linkage, which is stable across a broad spectrum of non-acidic conditions, including exposure to organometallics, hydrides, strong bases, and many oxidizing/reducing agents.[7][8]

  • Facile Cleavage: Deprotection is readily achieved under mild acidic conditions, regenerating the parent indazole.[9][10]

  • Cost-Effectiveness: 3,4-Dihydropyran is an inexpensive and readily available bulk reagent.[5][6]

This document provides a comprehensive guide to the theory, application, and practical execution of using DHP for indazole protection, tailored for researchers in synthetic chemistry and drug development.

The Underlying Chemistry: Mechanism of THP Protection

The formation of a tetrahydropyranyl ether (or in this case, an N-THP adduct) is a classic example of an acid-catalyzed addition of a nucleophile to a vinyl ether.[8][11] The causality behind this transformation is a stepwise process designed to activate the otherwise unreactive DHP.

The three key steps are:

  • Activation via Protonation: The acid catalyst (H⁺) protonates the electron-rich double bond of the 3,4-dihydropyran. This is the rate-determining step and results in the formation of a highly electrophilic, resonance-stabilized oxocarbenium ion intermediate.[9][12]

  • Nucleophilic Attack: The lone pair of electrons on the indazole nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This forms the new C-N bond.

  • Catalyst Regeneration: A base (which can be the solvent or the counter-ion of the acid) removes the proton from the now-positively charged nitrogen, yielding the neutral N-THP protected indazole product and regenerating the acid catalyst.[12]

This mechanism is visually detailed in the diagram below.

THP Protection Mechanism Mechanism of Acid-Catalyzed Indazole Protection Indazole Indazole-NH Product_protonated Protonated Adduct Indazole->Product_protonated Nucleophilic Attack DHP 3,4-Dihydropyran (DHP) DHP_protonated Resonance-Stabilized Oxocarbenium Ion DHP->DHP_protonated + H⁺ H_plus H⁺ (Catalyst) Product N-THP-Indazole Product_protonated->Product - H⁺ H_plus_regen H⁺ (Regenerated)

Caption: Mechanism of Acid-Catalyzed Indazole Protection.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Monitoring by Thin-Layer Chromatography (TLC) at each stage is critical for validation, allowing the researcher to visually confirm the consumption of starting material and the formation of the product.

Protocol 1: N-Protection of Indazole using DHP

This protocol describes a highly efficient and environmentally conscious method using an aqueous micellar system, which enhances substrate solubility and often simplifies work-up.[13]

Materials:

  • Indazole (1.0 equiv)

  • 3,4-Dihydro-2-H-pyran (DHP) (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)

  • Tween 20 surfactant

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Step-by-Step Methodology:

  • Prepare Aqueous Medium: In a round-bottom flask equipped with a magnetic stir bar, prepare a 2% (w/w) solution of Tween 20 in deionized water. For a 10 mmol scale reaction, approximately 50 mL is sufficient.

  • Dissolve Substrate: Add the indazole (1.0 equiv) to the aqueous Tween 20 solution. Stir at room temperature until a homogenous suspension or solution is formed.

  • Add Reagents: To the stirring mixture, add 3,4-dihydropyran (1.2 equiv) followed by the catalytic amount of p-TsOH·H₂O (0.05 equiv).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The starting indazole will have a lower Rf value than the less polar N-THP protected product. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, the product often precipitates directly from the aqueous medium. Isolate the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold deionized water to remove the catalyst and surfactant. Further washing with a cold non-polar solvent like hexane can remove any excess DHP. The resulting solid is often of high purity. If required, further purification can be achieved by recrystallization or column chromatography.

  • Characterization: Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Deprotection of N-THP-Indazole

The cleavage of the THP group is the reverse of the protection reaction and is achieved by acid-catalyzed hydrolysis.

Materials:

  • N-THP-Indazole (1.0 equiv)

  • Methanol or Ethanol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv) or 1M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Dissolve Substrate: Dissolve the N-THP-Indazole (1.0 equiv) in methanol or ethanol in a round-bottom flask.

  • Add Acid Catalyst: Add a catalytic amount of p-TsOH·H₂O (0.1 equiv) or a few drops of 1M HCl.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction by TLC. The protected starting material (higher Rf) will be converted back to the more polar indazole (lower Rf). The reaction is usually complete in 1-3 hours.

  • Quenching: Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate or DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected indazole. The purity should be checked by NMR and compared to the original starting material.

Data Summary & Workflow Visualization

Table 1: Comparison of Reaction Conditions for Indazole Protection
CatalystSolventTemperatureTime (h)Typical YieldReference
p-TsOH·H₂OCH₂Cl₂ (DCM)Room Temp.2-5>90%[6][12]
PPTSCH₂Cl₂ (DCM)Room Temp.4-8>85%[9]
BF₃·Et₂OEt₂ORoom Temp.0.5-1>90%[6]
p-TsOH·H₂OWater / Tween 20Room Temp.2-485-95%[13]
Zeolite H-betaDichloromethaneRoom Temp.1-2>90%[7]

PPTS (Pyridinium p-toluenesulfonate) is a milder acid catalyst, often preferred for substrates with other acid-sensitive functional groups.

Overall Synthetic Workflow

The diagram below illustrates the complete, reversible workflow of protection and deprotection, a fundamental cycle in multi-step synthesis.

Experimental Workflow Protection-Deprotection Workflow Start Indazole (Starting Material) Protected N-THP-Indazole (Protected Intermediate) Start->Protected  Protection  DHP, H⁺ cat.  (Protocol 1) Deprotected Indazole (Final Product) Protected->Deprotected  Deprotection  H⁺, MeOH  (Protocol 2) FurtherChem Further Synthetic Steps (e.g., Cross-Coupling) Protected->FurtherChem  Chemically  Resistant

Caption: Reversible workflow for indazole protection and deprotection.

Field-Proven Insights & Troubleshooting

  • The Question of Regioselectivity (N-1 vs. N-2): Indazole exists in two tautomeric forms, 1H- and 2H-indazole, with the 1H form being thermodynamically more stable.[2] Alkylation or protection reactions can potentially yield a mixture of N-1 and N-2 isomers. While some protecting group strategies have been developed for N-2 selectivity,[14] the THP protection under standard acidic conditions often favors the thermodynamically stable N-1 isomer. However, it is crucial to characterize the product carefully (e.g., using 2D NMR techniques like HMBC/HSQC) to confirm the site of protection, as reaction conditions can influence the isomeric ratio.

  • Catalyst Sensitivity: For complex molecules containing other acid-labile groups (e.g., t-butyl esters, silyl ethers), a strong acid like p-TsOH might cause unwanted side reactions. In these cases, switching to a milder, buffered acid catalyst like Pyridinium p-toluenesulfonate (PPTS) is the advised course of action.[6][9]

  • Incomplete Reaction: If TLC monitoring shows significant starting material remaining after several hours, a small, additional charge of the acid catalyst can be added. Gently warming the reaction mixture (e.g., to 40 °C) can also increase the reaction rate, but care must be taken not to decompose the DHP or the product.

  • Purification Challenges: Although the aqueous protocol often yields a clean, precipitated product, traditional protocols in organic solvents may require column chromatography. The N-THP indazole is significantly less polar than the starting material. A gradient elution on silica gel, starting with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, is typically effective.

References

  • Wikipedia. (n.d.). 3,4-Dihydropyran. Wikipedia. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Efficient Traceless Solid-Phase Synthesis of 3,4-Dihydropyrazino[1,2-b]indazoles and their 6-Oxides. Molecules, 14(11), 4589-4598. [Link]

  • Naimi-Jamal, M. R., et al. (2009). Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4. ResearchGate. [Link]

  • Campeau, L. C., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Organic Letters, 8(12), 2579-2582. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Kumar, B., et al. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances. [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(14), 3249-3258. [Link]

  • Reddy, T. S., et al. (2021). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 26(15), 4481. [Link]

  • Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4945. [Link]

  • Li, J. H., et al. (2014). A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. [Link]

  • Kumar, S., et al. (2016). Synthesis and Antimicrobial Evaluation of Novel Substituted Acetamido- 4-subtituted-thiazole-5-indazole Derivatives. Research and Reviews: Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Asian Journal of Research in Chemistry. (2021). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry. [Link]

Sources

Application Notes and Protocols for the Purification of 1-(THP)-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of robust purification techniques for 1-(tetrahydropyran-2-yl)-1H-indazole-6-carboxylic acid, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications, this document details field-proven protocols for column chromatography and recrystallization. The causality behind experimental choices, potential impurities, and methods for purity verification are discussed to ensure researchers can achieve high-purity material consistently.

Introduction: The Importance of Purity for 1-(THP)-1H-indazole-6-carboxylic acid

1-(THP)-1H-indazole-6-carboxylic acid serves as a crucial building block in the synthesis of various biologically active molecules. The tetrahydropyranyl (THP) group is a common protecting group for the indazole nitrogen, preventing unwanted side reactions during subsequent synthetic transformations. The purity of this intermediate is paramount, as impurities can interfere with downstream reactions, lead to the formation of difficult-to-remove byproducts, and ultimately impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides detailed methodologies to mitigate these risks through effective purification.

Understanding Potential Impurities

Effective purification begins with an understanding of the potential impurities that may be present in the crude product following the synthesis of 1-(THP)-1H-indazole-6-carboxylic acid. The primary synthetic route involves the acid-catalyzed reaction of 1H-indazole-6-carboxylic acid with 3,4-dihydro-2H-pyran (DHP).

Common Impurities Include:

  • Unreacted 1H-indazole-6-carboxylic acid: Incomplete reaction can leave residual starting material, which is significantly more polar than the desired product.

  • 2-(THP)-1H-indazole-6-carboxylic acid: The THP protection of indazole can lead to the formation of the N2-substituted isomer. While the N1 isomer is typically the major product, the N2 isomer is a common impurity that may have similar chromatographic behavior.

  • Diastereomers: The introduction of the THP group creates a new chiral center, resulting in a mixture of diastereomers if the parent molecule is chiral. Even in an achiral parent, the presence of diastereomers can sometimes lead to peak splitting in chromatography and should be recognized.[1][2]

  • Excess 3,4-Dihydro-2H-pyran (DHP) and its byproducts: DHP is typically used in excess and can polymerize or hydrolyze under acidic conditions. These byproducts are generally non-polar and can be removed effectively.

  • Residual Acid Catalyst: Catalysts such as p-toluenesulfonic acid (p-TSA) or pyridinium p-toluenesulfonate (PPTS) used in the protection step must be completely removed.

Purification Strategy: A Multi-faceted Approach

A multi-step purification strategy is often the most effective. This typically involves an initial extractive work-up followed by either column chromatography for rigorous purification or recrystallization for bulkier, less complex separations.

Purification_Workflow crude_product Crude 1-(THP)-1H-indazole-6-carboxylic acid extractive_workup Aqueous Extractive Work-up crude_product->extractive_workup Initial Clean-up chromatography Silica Gel Column Chromatography extractive_workup->chromatography For High Purity crystallization Recrystallization extractive_workup->crystallization For Bulk Purification purity_analysis Purity Analysis (HPLC, NMR, mp) chromatography->purity_analysis crystallization->purity_analysis pure_product Pure Product (>98%) purity_analysis->pure_product

Caption: General workflow for the purification of 1-(THP)-1H-indazole-6-carboxylic acid.

Protocol 1: Purification by Silica Gel Column Chromatography

Silica gel chromatography is a highly effective method for separating 1-(THP)-1H-indazole-6-carboxylic acid from both more polar and less polar impurities. The acidic nature of the target compound requires careful selection of the mobile phase to ensure good separation and prevent peak tailing.

4.1. Rationale for Method Selection

The polarity of 1-(THP)-1H-indazole-6-carboxylic acid is intermediate between the highly polar starting material (1H-indazole-6-carboxylic acid) and the non-polar byproducts of DHP. This difference in polarity allows for effective separation on a silica gel stationary phase. The addition of a small amount of acetic or formic acid to the mobile phase is crucial to suppress the deprotonation of the carboxylic acid, which can otherwise lead to strong interactions with the silica gel and result in poor peak shape.[3]

4.2. Materials and Equipment

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • TLC plates (silica gel 60 F254)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane, Acetic Acid (AcOH)

4.3. Step-by-Step Protocol

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 99:1 DCM/MeOH).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Adsorb the crude product onto a small amount of silica gel and dry it. Carefully add the dried sample to the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase and gradually increase the polarity. A typical gradient could be from 100% DCM to a mixture of DCM/MeOH (e.g., 95:5), with 0.5% acetic acid added to the mobile phase throughout.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC. The desired product should have an intermediate Rf value.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

4.4. Data Presentation: Recommended Solvent Systems

Solvent System Ratio (v/v) Comments
Dichloromethane / Methanol / Acetic Acid98:2:0.5 to 95:5:0.5Good for general purpose purification. The gradient can be adjusted based on the polarity of the impurities.
Ethyl Acetate / Hexane / Acetic Acid30:70:0.5 to 60:40:0.5An alternative system that can provide different selectivity.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds, particularly on a larger scale where chromatography may be less practical. The key is to find a solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities are either highly soluble or insoluble at all temperatures.

5.1. Rationale for Method Selection

The crystalline nature of many indazole derivatives suggests that recrystallization is a viable purification method.[4][5] By carefully selecting a solvent or a binary solvent system, it is possible to selectively precipitate the 1-(THP)-1H-indazole-6-carboxylic acid, leaving impurities in the mother liquor.

5.2. Materials and Equipment

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Solvents: Ethanol (EtOH), Water, Ethyl Acetate (EtOAc), Hexane, Toluene

5.3. Step-by-Step Protocol

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals under vacuum.

5.4. Data Presentation: Recommended Solvent Systems for Screening

Solvent System Comments
Ethanol / WaterA good starting point for polar crystalline compounds.
Ethyl Acetate / HexaneA common binary system for compounds of intermediate polarity.
TolueneSuitable for aromatic compounds; slow cooling can yield high-quality crystals.

Purity Assessment

After purification, it is essential to verify the purity of the 1-(THP)-1H-indazole-6-carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point. The presence of diastereomers may be observed as two closely eluting peaks.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any remaining impurities. The presence of diastereomers will result in a more complex spectrum.[8][9]

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting

Problem Possible Cause Solution
Chromatography: Product streaks on the columnCarboxylic acid interacting with silicaAdd 0.5-1% acetic or formic acid to the mobile phase.
Crystallization: Product oils outSolvent polarity is too different from the product; cooling is too rapidUse a more similar solvent system; allow for slower cooling.
Low Yield Product is partially soluble in the cold recrystallization solventMinimize the amount of solvent used for washing; cool the filtrate to check for a second crop of crystals.
Persistent Impurities Impurity has very similar properties to the productA combination of chromatography and recrystallization may be necessary.

Conclusion

The purification of 1-(THP)-1H-indazole-6-carboxylic acid is a critical step in the synthesis of many pharmaceutical compounds. By understanding the nature of potential impurities and applying systematic purification strategies such as silica gel chromatography and recrystallization, researchers can consistently obtain high-purity material. The protocols and insights provided in this guide are intended to empower scientists to achieve their purification goals efficiently and effectively.

References

  • G. Maiti, S. C. Roy, A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols, The Journal of Organic Chemistry, 1996 , 61 (17), 6038-6039. [Link]

  • Organic Chemistry Portal, Tetrahydropyranyl Ethers. [Link]

  • D. S. Kinnory, Y. Takeda, D. M. Greenberg, Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system, Journal of Biological Chemistry, 1955 , 212 (1), 385-394. [Link]

  • J. Elguero, et al., Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions, Molecules, 2019 , 24 (18), 3322. [Link]

  • N. Harada, HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations, Molecules, 2018 , 23 (10), 2533. [Link]

  • Organic Syntheses, Indazole. [Link]

  • T. Chandrasekhar, et al., Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives, Der Pharma Chemica, 2012 , 4 (3), 1311-1316. [Link]

  • P. Li, et al., The 1H-indazole skeleton can be constructed by a [3 + 2] annulation approach from arynes and hydrazones, The Journal of Organic Chemistry, 2012 , 77 (6), 3127-3133. [Link]

  • F. Albericio, et al., Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry, ChemistryOpen, 2017 , 6 (2), 168-177. [Link]

  • Total Synthesis, THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • University of Rochester, Department of Chemistry, Reagents & Solvents: Solvents for Recrystallization. [Link]

  • A. A. Amara, et al., Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acids Prepared in Lab, Preprints.org, 2024 , 2024051068. [Link]

  • Organic Syntheses, Indazolone. [Link]

  • CEM Corporation, Protection and Deprotection. [Link]

  • S. G. R. Guinot, et al., Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH functions with 3,4-dihydro-2H-pyran, Green Chemistry, 2017 , 19, 1516-1520. [Link]

  • G. Rapenne, et al., Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole, Heterocyclic Communications, 2015 , 21 (1), 5-8. [Link]

  • M. A. P. Martins, et al., NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • T. Total Synthesis, THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Oxford Learning Link, Appendix 6: Protecting groups. [Link]

  • Common Organic Chemistry, Solvent Systems for Silica Gel Column Chromatography. [Link]

  • ResearchGate, Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. [Link]

  • Crystallization Solvents.pdf. [Link]

  • Der Pharma Chemica, Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • A. Amara, et al., Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid, MDPI, 2024 . [Link]

  • Protecting Groups. [Link]

Sources

Application Notes and Protocols: The Strategic Role of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic Acid in the Synthesis of Targeted Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

In the landscape of modern oncology, the pursuit of highly specific, targeted therapies has revolutionized treatment paradigms. Small molecule kinase inhibitors, in particular, represent a triumph of rational drug design, offering the ability to selectively modulate signaling pathways that drive cancer progression. This guide delves into the pivotal role of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid , a sophisticated chemical intermediate, in the synthesis of such advanced therapeutics. While not a direct anti-cancer agent itself, its application is of paramount importance to the medicinal chemists and process development scientists who construct the molecules that ultimately reach the clinical frontlines. Understanding the utility of this indazole derivative is to appreciate a critical step in the journey of a targeted cancer drug from laboratory synthesis to life-saving therapy. This document will illuminate the synthetic context of this intermediate and then bridge to the application of the final active pharmaceutical ingredient, Axitinib, in cancer research, providing detailed protocols to assess its biological activity.

Part 1: The Synthetic Keystone - From Intermediate to Inhibitor

The compound this compound serves as a crucial building block in the multi-step synthesis of potent tyrosine kinase inhibitors. Its indazole core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to target the ATP-binding pocket of various kinases. The tetrahydro-2H-pyran (THP) group is a common protecting group for the indazole nitrogen, ensuring that this position remains unreactive during subsequent chemical transformations.

The primary application of this intermediate is in the synthesis of Axitinib , a second-generation tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma.[1] The synthesis of Axitinib is a complex process where the strategic use of this pre-functionalized indazole core is essential for achieving the final molecular architecture with high yield and purity.[1][2]

Illustrative Synthetic Pathway to Axitinib

The following diagram outlines a simplified, conceptual workflow for the synthesis of Axitinib, highlighting the integration of the this compound core.

G cluster_0 Core Intermediate Synthesis cluster_1 Key Coupling and Functionalization cluster_2 Final Assembly and Deprotection A 6-Nitroindazole C Protection Step (Catalyst) A->C B 3,4-Dihydro-2H-pyran B->C D 6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole C->D Protection of N-H E Iodination D->E F 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole E->F Introduction of Iodo Group G Heck Coupling F->G I (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1-(THP)-1H-indazole G->I H 2-Vinylpyridine H->G J Reduction of Nitro Group I->J K (E)-6-Amino-3-(2-(pyridin-2-yl)vinyl)-1-(THP)-1H-indazole J->K L Diazotization & Iodination K->L M (E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1-(THP)-1H-indazole L->M O Coupling Reaction M->O N 2-Mercapto-N-methylbenzamide N->O P THP-Protected Axitinib O->P Q Deprotection P->Q Removal of THP group R Axitinib (Final API) Q->R

Caption: Conceptual Synthesis Workflow for Axitinib.

Part 2: Application in Cancer Research - The Biological Significance of Axitinib

The true "application" of this compound in cancer research is realized through the biological activity of the final product, Axitinib. Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, which are key mediators of angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[1][3] By inhibiting these receptors, Axitinib effectively cuts off the tumor's blood supply, leading to growth inhibition and cell death.

Mechanism of Action: Targeting Angiogenesis

Tumor cells secrete angiogenic factors, primarily VEGF-A, which bind to VEGFRs on the surface of endothelial cells lining blood vessels. This binding triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new vasculature. Axitinib functions by competitively inhibiting the ATP binding site of the VEGFR tyrosine kinases, thereby blocking signal transduction.

VEGFA VEGF-A VEGFR VEGFR-2 VEGFA->VEGFR Binds to P1 PI3K/Akt Pathway VEGFR->P1 Activates P2 RAS/MAPK Pathway VEGFR->P2 Activates P3 PLCγ/PKC Pathway VEGFR->P3 Activates Axitinib Axitinib Axitinib->VEGFR Inhibits Proliferation Cell Proliferation P1->Proliferation Survival Cell Survival P1->Survival P2->Proliferation Migration Cell Migration P2->Migration P3->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Axitinib's Mechanism of Action on the VEGFR Signaling Pathway.

Part 3: Experimental Protocols for Evaluating Axitinib's Efficacy

The following protocols are standard methodologies used in cancer research to evaluate the anti-angiogenic and anti-tumor effects of Axitinib.

Protocol 1: In Vitro Endothelial Cell Proliferation Assay

Objective: To determine the concentration-dependent inhibitory effect of Axitinib on the proliferation of endothelial cells stimulated with VEGF.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant Human VEGF-A

  • Axitinib (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 medium and incubate overnight at 37°C, 5% CO2.

  • Starvation: The next day, replace the medium with a basal medium containing 0.5% FBS and incubate for 4-6 hours to synchronize the cells.

  • Treatment: Prepare serial dilutions of Axitinib in the basal medium. Add the Axitinib dilutions to the wells, followed by the addition of VEGF-A (final concentration of 20 ng/mL) to stimulate proliferation. Include control wells with no Axitinib and no VEGF.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: After incubation, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of inhibition for each Axitinib concentration relative to the VEGF-stimulated control. Plot the data and determine the IC50 value (the concentration of Axitinib that inhibits cell proliferation by 50%).

Table 1: Representative Data for Axitinib Inhibition of HUVEC Proliferation

Axitinib Concentration (nM)Percent Inhibition (%)
0.115.2
148.9
1085.4
10098.1
IC50 (nM) ~1.1
Protocol 2: In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo efficacy of Axitinib in inhibiting tumor growth in a mouse xenograft model.

Materials:

  • Athymic nude mice (6-8 weeks old)

  • Renal cell carcinoma cell line (e.g., A498)

  • Matrigel

  • Axitinib

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A498 cells suspended in a 1:1 mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Axitinib orally (e.g., 30 mg/kg, once daily) to the treatment group and the vehicle solution to the control group.

  • Tumor Measurement: Measure the tumor dimensions using calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Plot the mean tumor volume over time for both groups. Calculate the tumor growth inhibition (TGI) for the Axitinib-treated group compared to the control group.

Part 4: Conclusion and Future Perspectives

This compound represents a sophisticated and indispensable intermediate in the synthesis of the targeted anti-cancer drug, Axitinib. While its direct application in biological assays is non-existent, its role in enabling the production of a potent VEGFR inhibitor is of immense significance to cancer research and clinical practice. The protocols detailed herein provide a framework for researchers to investigate the biological effects of Axitinib, the end-product of a synthetic pathway that relies on this key indazole derivative. The continued exploration of indazole-based compounds as kinase inhibitors ensures that intermediates like this compound will remain relevant in the ongoing development of novel cancer therapeutics.[4]

References

  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates.
  • ChemicalBook. Axitinib synthesis.
  • Google Patents. US9580406B2 - Processes for the preparation of axitinib.
  • Google Patents. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.
  • Google Patents. CN103570696A - Method for preparing intermediate of axitinib and application of...
  • MDPI. Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. Available at: [Link]

  • Benchchem. A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor.
  • MDPI. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.
  • Open Access Journals. Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug.
  • Google Patents. WO2014097152A1 - Process for the preparation of pazopanib or salts thereof.
  • NIH. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at: [Link]

  • Assiut University. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism.
  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

Sources

Application Note & Protocol: A Streamlined Synthesis of 1-(THP)-1H-Indazole-6-Carboxylic Acid for Agrochemical Intermediate Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indazole derivatives represent a cornerstone in modern agrochemical research, forming the structural basis for numerous potent pesticides and herbicides.[1][2][3][4] This document provides a comprehensive guide for the synthesis of 1-(tetrahydropyran-2-yl)-1H-indazole-6-carboxylic acid, a key building block for creating novel active ingredients. We detail a two-stage process beginning with the synthesis of the 1H-indazole-6-carboxylic acid core, followed by a regioselective N-1 protection using a tetrahydropyranyl (THP) group. This guide emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into process optimization and characterization, tailored for researchers in agrochemical and pharmaceutical development.

Introduction: The Significance of Indazoles in Agrochemicals

The indazole scaffold, a bicyclic system composed of fused benzene and pyrazole rings, is a "privileged structure" in medicinal and agricultural chemistry.[2][4][5] Its rigid conformation and ability to participate in various non-covalent interactions allow for high-affinity binding to biological targets. In the agrochemical sector, indazole derivatives have been successfully developed as insecticides, often targeting critical pathways like the ryanodine receptor in pests.[6] The carboxylic acid functionality at the 6-position serves as a versatile chemical handle for further derivatization, enabling the exploration of a wide chemical space to optimize efficacy, selectivity, and environmental profile.

Protecting the indazole nitrogen is crucial for controlling reactivity in subsequent synthetic steps. The tetrahydropyranyl (THP) group is an ideal choice for this purpose. It is introduced under mild acidic conditions, offers robust stability across a wide range of non-acidic reagents (including organometallics, hydrides, and basic conditions), and can be easily removed with mild acid treatment, ensuring orthogonality with other protecting groups.[7][8][9][10][11]

Overall Synthesis Strategy

The synthesis is approached in two primary stages:

  • Formation of the Indazole Core: Synthesis of 1H-indazole-6-carboxylic acid from a suitable precursor.

  • N-1 Protection: Regioselective protection of the indazole nitrogen with a THP group to yield the final product.

The complete workflow is illustrated below.

G cluster_0 Stage 1: Indazole Core Synthesis cluster_1 Stage 2: N-1 Protection cluster_2 Analysis & Application Start Starting Material (e.g., 4-Methyl-2-nitrobenzoic acid) Cyclization Reductive Cyclization Start->Cyclization Intermediate 1H-Indazole-6-carboxylic acid Cyclization->Intermediate Protection THP Protection (DHP, Acid Catalyst) Intermediate->Protection Intermediate Purification FinalProduct 1-(THP)-1H-indazole-6-carboxylic acid Protection->FinalProduct Analysis Spectroscopic Analysis (NMR, IR, MS) FinalProduct->Analysis Application Agrochemical Derivatization Analysis->Application G A 1. Dissolve Indazole in Anhydrous DCM B 2. Add DHP (1.2 eq) A->B C 3. Add p-TsOH (0.1 eq) B->C D 4. Stir at RT (Monitor by TLC, 2-4h) C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Purify (Column Chromatography) G->H

Sources

Application Notes & Protocols for the Analytical Characterization of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting a wide range of diseases, including cancer and inflammatory conditions.[1][2][3] The precise structural characterization of these heterocyclic compounds is non-negotiable for ensuring efficacy, safety, and reproducibility in drug discovery and development. A critical challenge in indazole chemistry is the potential for isomerism, particularly the formation of N-1 and N-2 substituted derivatives during synthesis, which can possess vastly different physicochemical and pharmacological properties.[4][5] This guide provides a comprehensive overview of the principal analytical methods for the unambiguous characterization of indazole derivatives, grounded in field-proven insights and self-validating protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and indispensable tool for the structural assignment of indazole derivatives.[1] It provides detailed information about the carbon-hydrogen framework, enabling the unambiguous differentiation between N-1 and N-2 isomers, which is often the primary characterization challenge.[4][6]

The Causality Behind Isomer Differentiation

The chemical environment of the protons and carbons in the indazole ring is highly sensitive to the position of substitution. The thermodynamically more stable 1H-tautomer (benzenoid form) and the less stable 2H-tautomer (quinonoid form) exhibit distinct electronic distributions, leading to predictable differences in their NMR spectra.[1][7]

  • ¹H NMR: In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift (further downfield) compared to the H-3 proton in 1H-isomers.[4] Furthermore, the proton on the nitrogen of an unsubstituted 1H-indazole (N-H) gives a characteristic broad signal, which is absent in N-substituted derivatives.[4][8]

  • ¹³C NMR: Carbon NMR is a particularly robust method for isomer assignment.[1] The chemical shifts of the ring carbons, especially C-3 and C-7a, are diagnostic. These differences arise from the distinct electronic nature of the benzenoid (N-1) versus the quinonoid (N-2) systems.[6]

  • 2D NMR (HMBC, HSQC): Two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for confirming assignments. For instance, a correlation between the protons of an N-alkyl substituent and the C-3 and C-7a carbons of the indazole ring can definitively establish the point of attachment.

Data Presentation: Comparative NMR Data for Isomer Identification

The following table summarizes typical chemical shift ranges observed for protons and carbons in N-1 and N-2 substituted indazoles, providing a clear quantitative comparison for researchers.

Nucleus N-1 Substituted Indazole (Benzenoid) N-2 Substituted Indazole (Quinonoid) Key Diagnostic Difference
¹H: H-3 ~8.10 ppm~8.40 ppmH-3 is more deshielded (downfield) in the N-2 isomer.[4]
¹H: H-7 ~7.75 - 8.26 ppm~7.70 ppmH-7 can be significantly deshielded in N-1 isomers if the substituent has a carbonyl group.[1]
¹³C: C-3 VariesTypically more shielded (upfield)Significant, consistent shift difference between isomers.
¹³C: C-7a VariesTypically more deshielded (downfield)Significant, consistent shift difference between isomers.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified indazole derivative.[9] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) inside a clean, dry 5 mm NMR tube.[9] Ensure complete dissolution; if necessary, filter the solution through a pipette with a cotton plug to remove any particulate matter.[9]

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve good signal dispersion.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.[2]

    • Acquire a proton-decoupled ¹³C NMR spectrum.[2]

    • If isomerism is suspected or assignments are ambiguous, acquire 2D NMR spectra, such as gHMQC and gHMBC, to establish key correlations.[10]

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Reference the spectra to the residual solvent peak. Integrate the ¹H signals and assign the chemical shifts for all protons and carbons by comparing the data to known values for 1H- and 2H-indazoles.[1][4]

Visualization: NMR Characterization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis Prep1 Weigh 5-10 mg of Indazole Derivative Prep2 Dissolve in 0.6-0.7 mL Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 1H NMR Prep3->Acq1 Analyze Sample Acq2 13C NMR Acq1->Acq2 Acq3 2D NMR (HMBC, HSQC) (If needed) Acq2->Acq3 Ana1 Process Spectra Acq3->Ana1 Process Data Ana2 Assign Chemical Shifts Ana1->Ana2 Ana3 Compare with Isomer Data Ana2->Ana3 Ana4 Confirm Structure Ana3->Ana4

Caption: Workflow for structural elucidation of indazoles via NMR.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is a fundamental technique used to determine the molecular weight of indazole derivatives and to gain structural insights through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly critical as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula.[11]

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (typically 1 mg/mL) of the indazole derivative in a volatile solvent compatible with the ionization source, such as methanol or acetonitrile.[9]

  • Instrument Setup: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with an HPLC system.[9] Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

  • Data Analysis: Determine the monoisotopic mass of the molecular ion ([M+H]⁺ or [M-H]⁻). Use the instrument's software to calculate the elemental composition based on the accurate mass measurement. Compare the calculated formula with the expected molecular formula of the synthesized compound. The fragmentation pattern can also be analyzed to further confirm the structure.[12]

Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow Start Prepare Dilute Sample (e.g., 1 mg/mL in MeOH) Setup Instrument: HRMS (TOF, Orbitrap) Ionization: ESI Start->Setup Acquire Acquire Mass Spectrum (Positive/Negative Mode) Setup->Acquire Analyze Determine Accurate Mass of Molecular Ion Acquire->Analyze Calculate Calculate Elemental Composition Analyze->Calculate Confirm Confirm Molecular Formula Calculate->Confirm

Caption: General workflow for HRMS analysis of indazole derivatives.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Purification

HPLC is the workhorse technique for assessing the purity of synthesized indazole derivatives and for their purification at both analytical and preparative scales.[13] Given that synthetic routes often yield mixtures of isomers and byproducts, HPLC is essential for isolating the compound of interest to a high degree of purity.[1][13]

The Causality Behind Separation

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For indazole derivatives, Reversed-Phase HPLC (RP-HPLC) is most common.

  • Stationary Phase: A nonpolar C18 column is typically used.

  • Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is used.

  • Separation Principle: More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will interact more strongly with the nonpolar stationary phase and elute later. The N-1 and N-2 isomers of an indazole derivative often have slightly different polarities, enabling their separation.[14][15]

Protocol: Analytical RP-HPLC for Purity Assessment
  • Sample Preparation: Prepare a solution of the indazole derivative in the mobile phase or a compatible solvent at a concentration of approximately 0.5-1.0 mg/mL.

  • Instrumentation and Conditions:

    • Column: C18, 5 µm particle size, 250 x 4.6 mm.

    • Mobile Phase: A gradient is often effective. For example, start with 90% Water (with 0.1% formic acid or TFA) and 10% Acetonitrile, ramping to 10% Water and 90% Acetonitrile over 20-30 minutes.[16][17]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the indazole chromophore absorbs strongly (e.g., 220 nm or 254 nm).[16]

    • Column Temperature: 25-30 °C.[14]

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the main peak can be calculated as the percentage of its area relative to the total area of all peaks.

Data Presentation: HPLC Method Parameters
ParameterSettingRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Standard for reversed-phase separation of small organic molecules.
Mobile Phase Water/Acetonitrile or Water/Methanol with 0.1% AcidProvides good resolution for many indazole derivatives. Acid improves peak shape.
Elution Mode GradientOften necessary to resolve closely eluting impurities and isomers with varying polarities.[16]
Flow Rate 0.8 - 1.0 mL/minStandard analytical flow rate providing good efficiency and reasonable run times.[14]
Detection UV at 220 nm or 254 nmIndazole rings are strong chromophores, allowing for sensitive detection at these wavelengths.[16]

X-ray Crystallography: The Definitive Structure

For establishing the absolute, three-dimensional structure of a novel indazole derivative, single-crystal X-ray crystallography is the gold standard.[18] It provides unequivocal proof of connectivity, stereochemistry, and the specific isomeric form (N-1 vs. N-2) in the solid state.[1]

Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: This is the most critical and often challenging step. Grow single crystals of the purified indazole derivative suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).[18]

  • Crystal Mounting: Carefully select a high-quality single crystal and mount it on the goniometer head of the diffractometer.[18]

  • Data Collection: Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα radiation).[18] The instrument rotates the crystal while collecting the diffraction pattern over a wide range of angles.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F².[18] This computational process generates a final structural model with precise bond lengths, bond angles, and atomic positions.

Visualization: X-ray Crystallography Workflow

XRay_Workflow Purify High Purity Compound (>99% via HPLC) Crystallize Grow Single Crystals (Slow Evaporation) Purify->Crystallize Mount Mount Crystal on Diffractometer Crystallize->Mount Collect Collect X-ray Diffraction Data Mount->Collect Solve Solve Structure (Direct Methods) Collect->Solve Refine Refine Structural Model (Least-Squares) Solve->Refine Result Unambiguous 3D Structure Refine->Result

Caption: Workflow for determining the 3D structure of indazoles.

Complementary Analytical Techniques

While NMR, MS, HPLC, and X-ray crystallography are the primary methods, other techniques provide valuable complementary information.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. For example, the N-H stretch in 1H-indazoles or the C=O stretch in carboxylated derivatives can be readily identified.[1][2]

  • Elemental Analysis: Provides the percentage composition of C, H, and N in the compound, which serves as a fundamental check of purity and corroborates the molecular formula determined by HRMS.[1]

  • Differential Scanning Calorimetry (DSC): While primarily a thermal analysis technique, it is crucial for determining the melting point, which is a key physical property and indicator of purity.[19] It is also used in process safety studies to assess the thermal hazards of synthesis reactions.[20]

Conclusion

The robust characterization of indazole derivatives requires a multi-technique, orthogonal approach. NMR spectroscopy is essential for initial structural elucidation and isomer differentiation, while HRMS confirms the molecular formula. HPLC is indispensable for assessing and ensuring purity. Finally, when unambiguous proof of structure is required, single-crystal X-ray crystallography provides the definitive answer. By integrating these methods, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development efforts.

References

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2017). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • ResearchGate. (2016). 13 C NMR of indazoles. ResearchGate. Available at: [Link]

  • Noolvi, M. N., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Available at: [Link]

  • Podolska, M., et al. (2017). HPLC method for separating enantiomers of imidazole derivatives - antifungal compounds. PubMed. Available at: [Link]

  • ResearchGate. (2018). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d 6. ResearchGate. Available at: [Link]

  • MacAleese, L., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. Fritz Haber Institute. Available at: [Link]

  • ResearchGate. (2025). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. ResearchGate. Available at: [Link]

  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • ResearchGate. (2017). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. ResearchGate. Available at: [Link]

  • MDPI. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

  • Semantic Scholar. (2017). hplc method for separating enantiomers of imidazole derivatives - antifungal compounds. Semantic Scholar. Available at: [Link]

  • ResearchGate. Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2013). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. ResearchGate. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2023). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry. Available at: [Link]

  • Google Patents. (2024). Detection method of indazole derivatives. Google Patents.
  • National Center for Biotechnology Information. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. Available at: [Link]

  • ResearchGate. (2015). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. ResearchGate. Available at: [Link]

  • Wikipedia. Indazole. Wikipedia. Available at: [Link]

  • ResearchGate. X-ray crystal structures of compounds (a) 2a (only one... ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. PMC. Available at: [Link]

  • MDPI. (2021). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. Available at: [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.. Available at: [Link]

  • Encyclopedia.pub. (2022). Chromatographic Techniques in Pharmaceutical Analysis. Encyclopedia.pub. Available at: [Link]

  • ResearchGate. (2025). Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. ResearchGate. Available at: [Link]

  • Walsh Medical Media. (2022). The Assessment of Various Methods of Chromatography by Employing Pharmaceuticals. Walsh Medical Media. Available at: [Link]

  • National Center for Biotechnology Information. (2002). x Ray crystallography. PMC. Available at: [Link]

Sources

use of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Use of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic Acid as a Key Synthetic Intermediate

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Indazole Scaffold and N-Protection

The indazole ring system is a quintessential "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its unique bicyclic structure, featuring a fusion of benzene and pyrazole rings, serves as a versatile bioisostere for native structures like indole, offering a distinct profile of hydrogen bond donors and acceptors.[3] This has led to its incorporation into a multitude of clinically significant agents, including potent kinase inhibitors and anti-cancer drugs.[2][3][4][5]

This guide focuses on a specifically engineered variant: This compound . This molecule is not an end-product but a crucial chemical intermediate, designed for strategic deployment in multi-step syntheses. Its utility stems from two key features:

  • The Carboxylic Acid Handle: The -COOH group at the 6-position is an exceptionally versatile functional group, primed for elaboration into amides, esters, and other functionalities, most notably through amide bond formation.[6][7]

  • The Tetrahydropyranyl (THP) Protecting Group: The indazole nucleus contains a reactive N-H proton. In many synthetic sequences, particularly those involving strong bases or organometallic reagents, this proton can interfere with desired reactions. The tetrahydropyranyl (THP) group is installed to temporarily mask this reactive site.[8][9][10] The THP group is favored for its low cost, ease of installation, and robust stability across a wide range of non-acidic conditions, yet it can be cleanly removed under mild acidic treatment.[11][12]

The primary and most prominent application of this intermediate is in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib , a vital therapeutic for certain types of cancer.[13][14][15][16] This guide provides a comprehensive overview and detailed protocols for the synthesis and application of this key building block.

Physicochemical Properties and Data

To facilitate its use in a research setting, the key properties of the core structures are summarized below. Note that while the specific THP-protected 6-carboxylic acid is a niche intermediate, data for the parent compound provides a useful baseline.

PropertyValue (for 1H-Indazole-6-carboxylic acid)Reference
CAS Number 704-91-6[17]
Molecular Formula C₈H₆N₂O₂[17][18]
Molecular Weight 162.15 g/mol [17][18]
Appearance Solid[17]
Melting Point 302-307 °C[17]
Functional Group Carboxylic Acid[17]

Experimental Protocols and Applications

This section details the complete workflow, from the synthesis of the intermediate to its subsequent use in amide coupling and final deprotection.

Part 1: Synthesis of the Intermediate

The preparation of this compound is a multi-step process. It typically begins with the formation of the indazole core, followed by N-H protection and, if necessary, ester hydrolysis.

Workflow for Intermediate Synthesis

A 1H-Indazole-6-carboxylic acid methyl ester B Protection of Indazole N-H A->B DHP, Acid Catalyst (e.g., p-TsOH) C 1-(THP)-1H-indazole-6-carboxylic acid methyl ester B->C Formation of THP-ether D Saponification (Ester Hydrolysis) C->D Base (e.g., LiOH, NaOH) in aq. Solvent (e.g., THF/H2O) E 1-(THP)-1H-indazole-6-carboxylic acid (Target Intermediate) D->E Acidic Workup

Caption: Synthetic workflow for the target intermediate.

Protocol 1: THP Protection of Methyl 1H-indazole-6-carboxylate

This protocol describes the crucial step of protecting the indazole nitrogen. The starting material, methyl 1H-indazole-6-carboxylate, can be synthesized from precursors like 4-methyl-3-aminobenzoic acid methyl ester.[19]

Rationale: The reaction utilizes 3,4-Dihydro-2H-pyran (DHP) as the source of the THP group. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is required to activate the DHP by protonating the double bond, forming a stabilized carbocation that is then attacked by the nucleophilic indazole nitrogen.[9] Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes the starting materials.

Materials:

  • Methyl 1H-indazole-6-carboxylate

  • 3,4-Dihydro-2H-pyran (DHP), ~1.5 equivalents

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), catalytic amount (~0.05 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 1H-indazole-6-carboxylate (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (1.5 eq.) to the solution. Stir the mixture at room temperature for 5 minutes.

  • Catalyst Introduction: Add a catalytic amount of p-TsOH·H₂O (~0.05 eq.) to the flask.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 2: Saponification to the Carboxylic Acid

Rationale: This step converts the methyl ester into the desired carboxylic acid via base-catalyzed hydrolysis (saponification). A mixture of THF and water is used to ensure solubility of both the organic substrate and the inorganic base (e.g., lithium hydroxide). The reaction is typically heated to increase the rate of hydrolysis.

Materials:

  • Methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate (from Protocol 1)

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH), ~2-3 equivalents

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: Dissolve the THP-protected ester (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Base Addition: Add LiOH·H₂O (2-3 eq.) to the solution.

  • Heating and Monitoring: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir. Monitor the reaction by TLC until the ester starting material is fully consumed.

  • Workup - Acidification: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Precipitation: Carefully acidify the aqueous solution to a pH of ~3-4 by the dropwise addition of 1 M HCl. A solid precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water.

  • Drying: Dry the solid product under vacuum to yield this compound.

Part 2: Application in Amide Bond Formation

With the carboxylic acid intermediate in hand, its primary application is to serve as an acyl donor in an amide coupling reaction. This is a cornerstone reaction in pharmaceutical synthesis.[20]

Workflow for Amide Coupling

A 1-(THP)-1H-indazole-6-carboxylic acid C Activation with Coupling Reagent A->C e.g., HATU, HOBt, DIPEA B Amine Substrate (e.g., R-NH2) B->C D Coupled Product (THP-protected amide) C->D Amide Bond Formation

Caption: General workflow for amide bond formation.

Protocol 3: General Amide Coupling

Rationale: Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. Modern synthesis relies on "coupling reagents" to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[7][21] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known to suppress side reactions like racemization.[22] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the acids formed during the reaction. DMF is a polar aprotic solvent that is excellent for solubilizing the various components.

Materials:

  • This compound (1.0 eq.)

  • Target amine (e.g., tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate for Niraparib synthesis), ~1.0-1.2 eq.

  • Amide coupling reagent (see table below), ~1.1-1.3 eq.

  • N,N-Diisopropylethylamine (DIPEA), ~2-3 eq.

  • Anhydrous N,N-Dimethylformamide (DMF)

Coupling ReagentCommon AdditiveKey Features & Rationale
HATU None neededFast reaction rates, low racemization. Very common in modern synthesis.[21][22]
HBTU/TBTU HOBtHighly efficient, similar to HATU. HOBt is often added to further suppress racemization.[21]
EDC·HCl HOBt or HOAtWater-soluble carbodiimide. The urea byproduct is water-soluble, simplifying workup. HOBt is added to form an active ester, increasing efficiency and reducing side reactions.[21]

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid intermediate (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add the amine (1.0-1.2 eq.), the coupling reagent (e.g., HATU, 1.2 eq.), and DIPEA (2-3 eq.). The order of addition can vary, but often the acid and amine are mixed before adding the coupling reagent and base.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the limiting reagent.

  • Workup: Once complete, pour the reaction mixture into ice water. This often precipitates the crude product.

  • Extraction: If a precipitate does not form, extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc). Wash the combined organic layers with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography or recrystallization.

Part 3: Final Deprotection Step

The final step in many synthetic routes using this intermediate is the removal of the THP group to unveil the N-H of the indazole ring in the final molecule.

Workflow for THP Deprotection

A THP-Protected Amide B Acidic Conditions A->B e.g., HCl in Dioxane/EtOH, or Trifluoroacetic Acid (TFA) C Final Product (Deprotected Indazole) B->C Cleavage of Acetal

Caption: Workflow for the removal of the THP protecting group.

Protocol 4: Acid-Catalyzed THP Deprotection

Rationale: The THP group is an acetal, which is stable to bases but readily cleaved under acidic conditions.[9][12] The mechanism involves protonation of the THP ether oxygen, followed by cleavage to form the free N-H and a resonance-stabilized oxocarbenium ion derived from the THP ring.[9] A common reagent is a solution of HCl in an organic solvent like dioxane or an alcohol to maintain solubility.[14]

Materials:

  • THP-protected amide (from Protocol 3)

  • Acidic solution (e.g., 4 M HCl in 1,4-dioxane, or trifluoroacetic acid (TFA))

  • Solvent (e.g., ethyl acetate, methanol, or dioxane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve the THP-protected compound in a suitable solvent like ethyl acetate or methanol.

  • Acid Addition: Add the acidic solution (e.g., HCl in dioxane). The amount can range from catalytic to a large excess, depending on the substrate's stability and whether other acid-labile groups (like a Boc group) are also being removed.

  • Reaction and Monitoring: Stir the solution at room temperature. Monitor the deprotection by TLC or LC-MS. The reaction is often complete in 1-4 hours.

  • Workup: Once the reaction is complete, carefully neutralize the mixture with a base, such as saturated aqueous NaHCO₃ solution, until effervescence ceases.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the final product as needed via chromatography or recrystallization.

Conclusion

This compound is a highly valuable and strategically designed chemical intermediate. By employing a robust protecting group for the indazole nitrogen, it enables clean and high-yielding transformations at the C6-carboxylic acid position, particularly for the critical formation of amide bonds. The protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to effectively synthesize and utilize this building block in the construction of complex, biologically active molecules like Niraparib.

References

  • CN107235957A - A kind of synthetic method for preparing Niraparib. Google Patents.
  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof. Google Patents.
  • Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division - University of Oxford. Available at: [Link]

  • A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate. Available at: [Link]

  • Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Patsnap Eureka. Available at: [Link]

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. ACS Publications - American Chemical Society. Available at: [Link]

  • How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • What is a THP protecting group, and how is it used in organic synthesis? Proprep. Available at: [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. The Royal Society of Chemistry. Available at: [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR. Available at: [Link]

  • WO2006048745A1 - Methods for preparing indazole compounds. Google Patents.
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and application of (13)C-labeled 2-acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (THI), an immunosuppressant observed in caramel food colorings. PubMed. Available at: [Link]

  • INDAZOLE. Organic Syntheses Procedure. Available at: [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health. Available at: [Link]

  • INDAZOLE. Organic Syntheses Procedure. Available at: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Available at: [Link]

  • Carboxylic Acids. AMERICAN ELEMENTS®. Available at: [Link]

  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. ResearchGate. Available at: [Link]

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid. This document is intended for researchers, medicinal chemists, and process development professionals who are utilizing this important synthetic intermediate. Indazole-containing compounds are recognized as privileged scaffolds in drug discovery, appearing in numerous pharmaceuticals.[1][2] The successful and efficient synthesis of derivatives like the target molecule is therefore a critical step in many research and development pipelines.

This guide provides an in-depth analysis of the common challenges encountered during the synthesis, framed within a practical, question-and-answer troubleshooting format. We will delve into the causality behind experimental choices, offering field-proven insights to streamline your workflow and enhance your success rate.

Section 1: Synthetic Strategy Overview

The most direct route to this compound involves the N-protection of commercially available 1H-indazole-6-carboxylic acid[3] with 3,4-dihydro-2H-pyran (DHP). This transformation, while seemingly straightforward, is nuanced. The key challenges revolve around achieving regioselectivity for the N1 position, managing the reactivity of the carboxylic acid, and purifying the final product.

The core reaction is an acid-catalyzed protection of the indazole nitrogen using DHP to form a tetrahydropyranyl (THP) ether, which is technically an acetal.

Synthetic_Workflow SM 1H-Indazole-6- carboxylic acid Reaction N-THP Protection SM->Reaction DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Reaction Catalyst Acid Catalyst (e.g., PTSA) Catalyst->Reaction Workup Aqueous Workup (Non-acidic) Reaction->Workup Purification Purification Workup->Purification Product 1-(Tetrahydro-2H-pyran-2-yl)- 1H-indazole-6-carboxylic acid Purification->Product

Figure 1: General workflow for the synthesis of the target compound.
Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Problem Area: N-Protection Reaction & Yield

Q1: My reaction shows low or no conversion of the starting material. What are the primary causes?

A1: Low conversion is a common issue that typically points to problems with the reaction setup or catalyst activity.

  • Cause 1: Inactive Catalyst: The reaction is acid-catalyzed. If you are using a catalyst like pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA), ensure it has not degraded. Older bottles of PTSA can absorb atmospheric moisture, reducing their efficacy.

  • Solution: Use a freshly opened bottle of the acid catalyst or dry it under vacuum before use. Consider a trial reaction with a slightly increased catalyst loading (e.g., from 0.1 eq to 0.2 eq).

  • Cause 2: Inappropriate Solvent: The solubility of 1H-indazole-6-carboxylic acid can be limited in common solvents used for this reaction, such as dichloromethane (DCM) or tetrahydrofuran (THF). Poor solubility will impede the reaction rate.

  • Solution: Consider using a more polar, aprotic solvent like N,N-dimethylformamide (DMF) to improve solubility. Alternatively, gentle heating (e.g., to 40 °C) can increase both solubility and reaction rate, but must be monitored to avoid side reactions. A study on THP protection of indazoles in water using a surfactant has also shown success and presents a green chemistry alternative.[4]

  • Cause 3: Insufficient DHP: While an excess of DHP is typically used, using too little (e.g., less than 1.2 equivalents) may lead to incomplete conversion, especially if some DHP is consumed by side reactions.

  • Solution: Ensure you are using a moderate excess of DHP, typically in the range of 1.5 to 2.0 equivalents.

Q2: My main product is the N2-protected isomer, or I have a mixture of N1 and N2 isomers. How can I improve selectivity for the N1 position?

A2: Regioselectivity is a well-known challenge in the functionalization of indazoles.[5] The 1H-tautomer is generally more thermodynamically stable, but reactions can proceed through either nitrogen.[2]

  • Cause: The reaction conditions (solvent, temperature, catalyst) dictate the kinetic versus thermodynamic product distribution. N2 protection is often the kinetic product, forming faster under certain conditions.

  • Solution 1 (Solvent Choice): The choice of solvent can influence regioselectivity. Less polar solvents may favor N1 alkylation. Experiment with solvents like DCM or 1,4-dioxane.

  • Solution 2 (Temperature Control): Running the reaction at a controlled room temperature or slightly below may favor the formation of the more stable N1 isomer. Avoid high temperatures which can lead to scrambling or formation of the kinetic N2 product.

  • Solution 3 (Alternative Protecting Groups): If N1 selectivity remains elusive with THP, consider a protecting group known to give high N2 selectivity, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can then be used to direct chemistry at other positions if needed.[5] While not the target molecule, this highlights that different protecting groups have inherent regioselectivities.

Q3: I'm observing a significant amount of a waxy, insoluble byproduct, likely polymerized DHP. How can I prevent this?

A3: DHP is prone to cationic polymerization in the presence of strong acids.[6]

  • Cause: The concentration or strength of the acid catalyst is too high, or the reaction temperature is excessive.

  • Solution 1 (Milder Catalyst): Switch from a strong acid like PTSA to a milder, buffered catalyst like PPTS. PPTS provides a slower, more controlled protonation of DHP, minimizing polymerization.

  • Solution 2 (Controlled Addition): Add the DHP dropwise to the solution containing the indazole and the catalyst, rather than all at once. This keeps the instantaneous concentration of activated DHP low.

  • Solution 3 (Temperature Management): Run the reaction at room temperature or 0 °C to slow down the rate of polymerization relative to the desired N-protection reaction.

Problem Area: Workup & Purification

Q4: The THP protecting group seems to be cleaving during my aqueous workup. How can I improve its stability?

A4: The THP group is an acetal and is highly sensitive to acid.[6][7] Any acidic conditions during workup will lead to its removal.

  • Cause: Use of an acidic wash (e.g., dilute HCl) or failure to neutralize the acid catalyst before workup.

  • Solution: The workup must be conducted under neutral or slightly basic conditions. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like triethylamine (TEA) before proceeding with the extraction. Wash the organic layers with brine only, avoiding any acidic solutions.

Q5: Purification of the final carboxylic acid by silica gel chromatography is difficult due to severe tailing/streaking. What is the best purification strategy?

A5: Carboxylic acids are notoriously difficult to purify on standard silica gel due to strong interactions with the stationary phase.[8]

  • Solution 1 (Acidified Eluent): Add a small amount of acetic acid or formic acid (typically 0.5-1%) to your mobile phase (e.g., ethyl acetate/hexanes). The acid in the eluent protonates the analyte, reducing its interaction with silica and leading to sharper peaks.

  • Solution 2 (Recrystallization): If the product is a solid, recrystallization is often the most effective method for purification on a larger scale. Experiment with solvent systems like ethyl acetate/heptane or ethanol/water.

  • Solution 3 (Reverse-Phase Chromatography): For high-purity material, especially on a smaller scale, reverse-phase (C18) HPLC or flash chromatography is an excellent alternative. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a TFA or formic acid modifier.

Section 3: Frequently Asked Questions (FAQs)

Q: Is it necessary to protect the carboxylic acid group before N-THP protection? A: It is not strictly necessary, but it can lead to a cleaner reaction. The carboxylic acid can react with DHP to form a THP ester.[7] However, these esters are often highly labile and may hydrolyze back to the carboxylic acid during aqueous workup.[7] If you experience complex mixture formation, a two-step route (esterify the carboxylic acid, N-protect the indazole, then hydrolyze the ester) may provide a higher overall yield of pure material. Esters like methyl or ethyl esters are common choices for protecting carboxylic acids.[9][10]

Q: What is the mechanism of the acid-catalyzed THP protection of the indazole nitrogen? A: The reaction proceeds via a three-step mechanism:

  • The acid catalyst protonates the oxygen atom of DHP, creating a resonance-stabilized oxocarbenium ion.

  • The nucleophilic N1 atom of the indazole ring attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation of the indazole nitrogen by a weak base (like the conjugate base of the acid catalyst or another molecule of the indazole) regenerates the catalyst and yields the N-THP protected product.

Mechanism cluster_step1 Step 1: Catalyst Activation of DHP cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation DHP DHP Oxocarbenium Oxocarbenium Ion DHP->Oxocarbenium Protonation H_plus H⁺ Indazole Indazole-N1H Intermediate Protonated Product Indazole->Intermediate Attack Final_Product N1-THP-Indazole Intermediate->Final_Product -H⁺ Intermediate->Final_Product

Figure 2: Simplified mechanism of N-THP protection.

Q: Are there alternative, more robust protecting groups for the indazole nitrogen? A: Yes. While THP is useful due to its low cost and ease of introduction, its acid lability can be a drawback. Other common N-protecting groups for indazoles and related heterocycles include:

  • Boc (tert-Butoxycarbonyl): Stable to many conditions but removed with strong acid (e.g., TFA).

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Very robust and is removed under specific conditions with fluoride sources (e.g., TBAF) or strong acid.[5]

  • Benzyl (Bn): Stable to acid and base, typically removed by hydrogenolysis (H₂, Pd/C).

The choice of protecting group should be guided by the planned subsequent reaction steps.[11]

Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound
  • To a stirred solution of 1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) at room temperature, add pyridinium p-toluenesulfonate (PPTS) (0.15 eq).

  • Add 3,4-dihydro-2H-pyran (DHP) (1.8 eq) dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (equal volume to the THF).

  • Extract the aqueous mixture with ethyl acetate (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

Protocol 2: Purification by Acidified Column Chromatography
  • Prepare a silica gel column using a slurry packed with a hexane/ethyl acetate mixture.

  • Prepare the eluent: for example, 30% Ethyl Acetate in Hexanes, with 0.5% acetic acid added (v/v/v).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the solution onto the column and elute with the acidified mobile phase.

  • Collect fractions and monitor by TLC.

  • Combine the pure fractions and remove the solvent and residual acetic acid under high vacuum to yield the purified product.

Section 5: Data Summary

The following table summarizes typical reaction parameters for the N-THP protection of 1H-indazole-6-carboxylic acid. Yields are highly dependent on the scale and purification method.

ParameterConditionRationaleExpected Yield
Solvent THF, DCM, or DMFBalances solubility and reactivity.70-90% (crude)
Catalyst PPTS (0.1-0.2 eq)Mild acid catalyst minimizes DHP polymerization.
Reagent DHP (1.5-2.0 eq)Ensures complete reaction of the starting material.
Temperature Room Temperature (20-25 °C)Provides a balance between reaction rate and stability.
Time 12-24 hoursVaries based on substrate reactivity and concentration.
Troubleshooting Decision Tree

Troubleshooting_Tree start_node Reaction Complete? problem_node Low Conversion start_node->problem_node No end_node Proceed to Workup start_node->end_node Yes check_node Catalyst Active? problem_node->check_node Check... solution_node1 Use fresh/dry acid catalyst check_node->solution_node1 No check_node2 Substrate Dissolved? check_node->check_node2 Yes solution_node solution_node solution_node2 Switch to DMF or gently warm check_node2->solution_node2 No check_node3 Sufficient DHP? check_node2->check_node3 Yes solution_node3 Increase DHP to 1.8 eq check_node3->solution_node3 No

Figure 3: Decision tree for addressing low reaction conversion.
References
  • Kumar, V., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link][1]

  • Zhan, M., et al. (2019). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Synthetic Communications. Available at: [Link][4]

  • Yadav, V., et al. (2023). Recent progress on C–H bond functionalization of indazoles. New Journal of Chemistry. Available at: [Link][12]

  • Kallan, N. C., & Halcomb, R. L. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry. Available at: [Link][5]

  • ChemSrc. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ. Available at: [Link][13]

  • Sultana, N., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link][2]

  • Boutin, J. A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link][14]

  • Pan, S., et al. (2010). Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. Accounts of Chemical Research. Available at: [Link][15]

  • Chandrasekhar, T., et al. (2014). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link][16]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. Available at: [Link][9]

  • Subirós-Funosas, R., & Albericio, F. (2013). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. European Journal of Organic Chemistry. Available at: [Link][6]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. Available at: [Link][17]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. Available at: [10]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link][11]

  • Subirós-Funosas, R., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemMedChem. Available at: [Link][7]

Sources

Technical Support Center: THP Protection of Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the tetrahydropyranyl (THP) protection of indazoles. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this crucial synthetic step. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction yields.

Section 1: Reaction Overview & Mechanism

The THP group is a widely used protecting group for N-H bonds in heterocycles like indazole due to its low cost, ease of introduction, and general stability under non-acidic conditions.[1][2] The reaction involves treating the indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.

The accepted mechanism proceeds via protonation of the DHP double bond by an acid catalyst (e.g., p-toluenesulfonic acid, PTSA), which generates a resonance-stabilized oxocarbenium ion.[3] This electrophilic intermediate is then attacked by a nucleophilic nitrogen of the indazole ring, followed by deprotonation to yield the N-THP-indazole product and regenerate the catalyst.

THP Protection Mechanism Figure 1. Acid-Catalyzed THP Protection Mechanism cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_deprotonation Deprotonation DHP DHP Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) DHP->Oxocarbenium + H⁺ H_plus H⁺ (Catalyst) Indazole Indazole-NH Protonated_Product Protonated Adduct Indazole->Protonated_Product Attacks Oxocarbenium->Protonated_Product Product N-THP-Indazole Protonated_Product->Product - H⁺ Catalyst_Regen H⁺

Caption: Figure 1. Acid-Catalyzed THP Protection Mechanism

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the THP protection of indazoles in a practical question-and-answer format.

Q1: My reaction yield is very low, or the starting material is not being consumed. What are the likely causes?

Answer: This is a frequent issue that can typically be traced back to one of three areas: reagent quality, catalyst activity, or reaction conditions.

  • Reagent Quality (DHP): 3,4-Dihydro-2H-pyran (DHP) can readily polymerize upon storage, especially if exposed to trace acid. If your DHP is old or has been stored improperly, it may contain significant amounts of oligomeric/polymeric material, reducing its effective concentration.

    • Troubleshooting Step: Before use, check the purity of your DHP. If in doubt, distill it under reduced pressure. Freshly distilled DHP often significantly improves reaction outcomes.

  • Catalyst Activity: The acid catalyst is crucial.

    • Insufficient Catalyst: Ensure you are using a sufficient catalytic amount (typically 1-5 mol%).

    • Catalyst Choice: While strong mineral acids like HCl can be used, they often lead to side reactions. Milder acids like p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS) are generally preferred.[2] PPTS is particularly useful for acid-sensitive substrates.[2]

    • Deactivation: If your indazole substrate or solvent contains basic impurities, it can neutralize the acid catalyst, stalling the reaction.

  • Reaction Conditions:

    • Temperature: This reaction is typically run at room temperature.[2][4] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but excessive heat can promote DHP polymerization.

    • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are standard.[5][6] Ensure the solvent is anhydrous, as water can compete with the indazole for reaction with the activated DHP.

Q2: My TLC and NMR show a mixture of two products. Why is this happening and how can I control it?

Answer: You are observing the formation of two regioisomers: the N1- and N2-THP protected indazoles. Indazole has two nitrogen atoms available for alkylation, and controlling the selectivity can be challenging.

  • The Chemistry of Regioselectivity:

    • The 1H-tautomer of indazole is generally the more thermodynamically stable form.[7][8]

    • Alkylation at the N1 position often leads to the thermodynamically favored product.

    • Alkylation at the N2 position is often the kinetically favored product, meaning it forms faster under certain conditions.[9]

    • The final product ratio is highly dependent on the reaction conditions (solvent, base, temperature, and electrophile).[7][10]

  • Strategies for Controlling Regioselectivity:

    • Kinetic vs. Thermodynamic Control: Short reaction times at low temperatures may favor the N2 isomer, whereas longer reaction times or gentle heating could allow for equilibration to the more stable N1 isomer.[9]

    • Solvent Choice: The polarity and coordinating ability of the solvent can influence which nitrogen is more nucleophilic. Non-polar solvents may favor one isomer, while polar aprotic solvents like DMF might favor the other.

    • Catalyst/Base System: While THP protection is acid-catalyzed, general N-alkylation strategies offer insights. For instance, using a strong, non-coordinating base like sodium hydride (NaH) in THF is known to strongly favor N1 alkylation.[7] Conversely, different conditions can be found to favor N2.[11][12]

A study on indazole synthesis noted that when attempting THP protection with various organic and inorganic bases, a mixture of N1 and N2 products was often formed.[13] Achieving high regioselectivity often requires careful optimization for the specific indazole substrate.

Q3: The purification is difficult, and my product seems to decompose on the silica gel column. What should I do?

Answer: This is a classic problem related to the acid lability of the THP protecting group. Silica gel is inherently acidic and can catalyze the deprotection of your product back to the starting indazole during column chromatography.

  • Troubleshooting Purification:

    • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine (Et₃N), in your eluent (e.g., 1-2% Et₃N in ethyl acetate/hexanes). Then, flush the column with the pure eluent until the pH of the outflow is neutral. This deactivates the acidic sites on the silica.

    • Use an Alternative Stationary Phase: If deprotection remains an issue, consider using a less acidic stationary phase, such as neutral alumina or Florisil.

    • Avoid Chlorinated Solvents: Avoid using DCM as an eluent if you have neutralized your silica with triethylamine, as it can react.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.

The THP group is an acetal, which is known to be stable to bases but readily cleaved by acid.[3] This inherent acid sensitivity is the primary reason for decomposition on standard silica gel.

Troubleshooting_Workflow Figure 2. Troubleshooting Decision Tree Start Low Yield or Incomplete Reaction CheckReagents Check Reagent Quality Start->CheckReagents CheckCatalyst Check Catalyst & Conditions Start->CheckCatalyst DHP_Purity Is DHP old? Consider distillation. CheckReagents->DHP_Purity Solvent_Dry Is solvent anhydrous? CheckReagents->Solvent_Dry Catalyst_Amount Catalyst loading sufficient? (1-5 mol%) CheckCatalyst->Catalyst_Amount Catalyst_Type Using mild acid? (PTSA, PPTS) CheckCatalyst->Catalyst_Type PurificationIssue Purification Problems? Decomposition Product decomposes on column? PurificationIssue->Decomposition Yes Success Yield Improved PurificationIssue->Success No Regioisomer_Issue Mixture of N1/N2 Isomers? DHP_Purity->Regioisomer_Issue Solvent_Dry->Regioisomer_Issue Catalyst_Amount->Regioisomer_Issue Catalyst_Type->Regioisomer_Issue Regioisomer_Issue->PurificationIssue No Optimize_Conditions Optimize for Selectivity: - Temperature - Reaction Time - Solvent Regioisomer_Issue->Optimize_Conditions Yes Optimize_Conditions->PurificationIssue Neutralize_Silica Neutralize silica gel with Et3N. Decomposition->Neutralize_Silica Alternative_Phase Use neutral alumina or Florisil. Decomposition->Alternative_Phase Neutralize_Silica->Success Alternative_Phase->Success

Caption: Figure 2. Troubleshooting Decision Tree

Section 3: Optimized Protocol & Data

Optimized Protocol: THP Protection of 1H-Indazole

This protocol is a general starting point and may require optimization for substituted indazoles.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H-indazole (1.0 eq).

  • Solvent: Add anhydrous dichloromethane (DCM) to make a 0.2 M solution. Stir until the indazole is fully dissolved.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.2 eq). It is recommended to use freshly distilled DHP for best results.

  • Catalyst: Add p-toluenesulfonic acid monohydrate (PTSA·H₂O) (0.02 eq).

  • Reaction: Stir the reaction mixture at room temperature (approx. 20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent system (e.g., ethyl acetate/hexanes).

Table 1: Comparison of Acid Catalysts for THP Protection
CatalystTypical Loading (mol%)Relative AcidityCommon Use CaseReference
PTSA 1-5%StrongGeneral purpose, reliable, and cost-effective.[2]
PPTS 5-10%MildIdeal for substrates sensitive to strong acids.[2]
HCl CatalyticVery StrongCan be used but risks side reactions and deprotection.[2]
Bi(OTf)₃ 1-2%Lewis AcidEffective, moisture-tolerant, mild catalyst.[14]
Zeolite H-beta (wt%)Solid AcidRecyclable catalyst, environmentally benign.[14]

References

  • THP Protecting Group: THP Protection & Deprotection Mechanism . Total Synthesis. [Link]

  • Zhan, C., et al. (2018). A mild and efficient THP protection of indazoles and benzyl alcohols in water . ResearchGate. [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry . ChemistryOpen. [Link]

  • Methods of preparing indazole compounds. (2006).
  • THP Protecting Group Addition | Organic Chemistry . (2021). YouTube. [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry . PMC. [Link]

  • Ali, I., et al. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review . PMC. [Link]

  • Primas, N., et al. (2008). A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection . ResearchGate. [Link]

  • Tetrahydropyranyl Ethers . Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2018). Synthesis and Antimicrobial Evaluation of Novel Substituted Acetamido- 4-subtituted-thiazole-5-indazole Derivatives . Research and Reviews: Journal of Chemistry. [Link]

  • Chen, B., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles . Journal of Organic Chemistry. [Link]

  • Methods for preparing indazole compounds. (2006).
  • Wang, H., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations . Beilstein Journal of Organic Chemistry. [Link]

  • Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold . Beilstein Journal of Organic Chemistry. [Link]

  • Scheme 5. Thp protection of the hydroxyl group of Tyr . ResearchGate. [Link]

  • Dong, L., et al. (2023). Mechanism of a Highly Selective N2 Alkylation of Indazole . WuXi Biology. [Link]

  • Seela, F., & Gumbiowski, R. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) . Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Singh, S. K., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective . Drug Development Research. [Link]

Sources

Navigating the Challenges of Indazole N-Alkylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indazole Synthesis. The selective functionalization of the indazole nucleus is a recurring challenge in medicinal chemistry and materials science. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions for controlling the regioselectivity of N-alkylation, a critical step in the synthesis of many bioactive compounds.

The indazole ring system possesses two nitrogen atoms, N1 and N2, both of which are nucleophilic and can undergo alkylation.[1][2][3] This often leads to the formation of a mixture of N1- and N2-alkylated regioisomers, complicating purification and reducing the yield of the desired product.[1][2][4][5][6] This guide will dissect the key factors governing this regioselectivity and provide actionable protocols to steer your reaction toward the desired isomer.

Troubleshooting Guide: Common Issues in Indazole N-Alkylation

This section addresses specific problems you might encounter in the lab, offering explanations grounded in mechanistic principles and providing clear, step-by-step solutions.

Issue 1: Poor or No Regioselectivity (Getting a Mixture of N1 and N2 Isomers)

Question: My reaction is producing a roughly 1:1 mixture of N1 and N2 alkylated indazoles. How can I improve the selectivity?

Answer: This is the most common issue in indazole alkylation. The outcome of the reaction is a delicate balance between several competing factors.[4][5][7] Let's break down the potential causes and solutions:

Root Cause Analysis:

  • Inappropriate Base/Solvent Combination: The choice of base and solvent is paramount in controlling regioselectivity.[4][5][7][8] Weak bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as DMF often lead to poor selectivity.[8][9] This is because the indazolide anion exists in equilibrium, and both nitrogen atoms are sufficiently nucleophilic to react.

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][10] N1-alkylated products are often the thermodynamic products, while N2-alkylated products can be the kinetic products. Your reaction conditions may be allowing for equilibration to a mixture or favoring the kinetic product which might not be what you desire.[11]

  • Nature of the Electrophile: Highly reactive, "hard" electrophiles may react indiscriminately with both nitrogen atoms.

Solutions:

  • For Preferential N1-Alkylation (Thermodynamic Product):

    • Employ a Strong, Non-Nucleophilic Base in a Non-Polar Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[4][5][6]

      • Mechanism Insight: In a less polar solvent like THF, the sodium cation (Na⁺) from NaH can coordinate with the N2 nitrogen of the indazolide anion. This coordination, sometimes involving chelation with a nearby substituent (e.g., at the C7 position), sterically hinders the N2 position, directing the alkylating agent to the N1 position.[12][13]

    • Use Alkylating Agents Prone to Equilibration: The use of α-halo carbonyl electrophiles can favor the formation of the more stable N1-substituted product through an equilibration process.[4][7]

  • For Preferential N2-Alkylation (Often the Kinetic Product):

    • Mitsunobu Conditions: The Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate) often shows a preference for the formation of the N2-regioisomer.[1][4]

    • Acidic Conditions: Under acidic conditions, the regioselectivity can be shifted towards N2. For example, using trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds or alkyl 2,2,2-trichloroacetimidates can provide excellent N2-selectivity.[11][14]

      • Mechanism Insight: In these cases, the reaction proceeds through a different mechanism where the N2-nitrogen's nucleophilicity is enhanced or the N1-position is protonated and deactivated. Quantum mechanical calculations suggest the energy barrier for N2 alkylation is lower under these conditions.[10]

Issue 2: My Reaction Favors the Wrong Isomer

Question: I am trying to synthesize the N1-alkylated indazole, but my reaction is yielding predominantly the N2-isomer. What's going wrong?

Answer: This indicates that your current reaction conditions favor the kinetically controlled product (N2) over the thermodynamically more stable one (N1).

Root Cause Analysis:

  • Kinetic Trapping: Your conditions (e.g., low temperature, specific base/solvent) might be favoring the faster-forming N2 product and not allowing for equilibration to the more stable N1 isomer.

  • Steric and Electronic Influence of Substituents: The electronic nature of your indazole's substituents can override other factors. Electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, strongly direct alkylation to the N2 position.[4][5][6]

Solutions:

  • Re-evaluate Your Indazole's Substituents:

    • The diagram below illustrates how substituents on the indazole ring can influence the N1/N2 ratio.

    G cluster_factors Factors Influencing N1 vs. N2 Alkylation N1 Favors N1-Alkylation N2 Favors N2-Alkylation Bulky_C3 Bulky Group at C3 Bulky_C3->N1 Steric hindrance at N2 EWG_C7 Electron-Withdrawing Group at C7 EWG_C7->N2 Electronic pull NaH_THF NaH in THF NaH_THF->N1 Cation coordination at N2 Acidic Acidic Conditions (e.g., TfOH) Acidic->N2 Mitsunobu Mitsunobu Reaction Mitsunobu->N2

    Caption: Factors influencing N1/N2 regioselectivity.

  • Switch to a Thermodynamic Protocol for N1-Selectivity:

    • If you are obtaining the N2-isomer, your current method is likely under kinetic control. Switch to a method known to favor the thermodynamic N1 product, such as using NaH in THF.[4][5][6]

    • Consider a two-step approach involving N1-acylation followed by reduction, which can provide regioselective access to N1-alkylindazoles.[4]

Issue 3: Low Yield or No Reaction

Question: I've set up my N-alkylation reaction, but I'm getting very low conversion or recovering only my starting material. What should I check?

Answer: Low or no reactivity can stem from several factors, from the quality of your reagents to the reaction setup itself.

Root Cause Analysis:

  • Inactive Base: Sodium hydride (NaH) is notoriously sensitive to air and moisture. If it has been improperly stored, it may be inactive.

  • Poor Solubility: Your indazole or base may not be sufficiently soluble in the chosen solvent at the reaction temperature.

  • Steric Hindrance: A very bulky alkylating agent or a sterically hindered indazole (e.g., with a large group at C7) can slow down or prevent the reaction.[15]

  • Insufficient Temperature: Some alkylations require heating to proceed at a reasonable rate. For example, using carbonate bases in THF at room temperature may result in no reaction.[4][5]

Solutions:

  • Verify Reagent Quality: Use freshly opened or properly stored NaH. Consider titrating your strong bases if you suspect degradation.

  • Optimize Solvent and Temperature: If solubility is an issue, consider a different solvent or increasing the reaction temperature. For instance, reactions in dioxane can benefit from heating to 90 °C.[16]

  • Increase Reagent Equivalents: A modest increase in the equivalents of the base and alkylating agent can sometimes improve conversion.

  • Consider a More Reactive Electrophile: If using an alkyl chloride, switching to the corresponding bromide or iodide may increase the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the difficulty in controlling regioselectivity in indazole N-alkylation?

A1: The challenge arises from the electronic nature of the indazole ring. The two nitrogen atoms in the pyrazole moiety lead to the existence of two tautomeric forms: the 1H- and 2H-indazoles.[1][2][3] The 1H-tautomer is generally the more stable form.[1][2][10] However, upon deprotonation with a base, the resulting indazolide anion is a mesomeric system, with negative charge density on both nitrogen atoms. This makes both N1 and N2 nucleophilic, and they can both react with an electrophile, leading to a mixture of products.[9]

Q2: Are there any "go-to" conditions for selective N1-alkylation?

A2: For many substrates, the use of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) is an excellent starting point for achieving high N1-selectivity.[4][5][6] This method is particularly effective for indazoles with substituents at the C3 position.[4][5][6]

Q3: When should I consider an N2-selective method?

A3: N2-alkylated indazoles are important pharmacophores in their own right, as seen in drugs like pazopanib.[1][2] You should pursue an N2-selective synthesis if that is your target molecule. Highly effective methods for N2-alkylation include acid-catalyzed reactions with alkyl 2,2,2-trichloroacetimidates or diazo compounds.[11][14]

Q4: How do I definitively determine the regiochemistry of my products?

A4: The regiochemistry of N1- and N2-alkylated indazoles can be unambiguously assigned using one- and two-dimensional NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments.[4][5][13] For instance, in an HMBC spectrum, a correlation between the protons of the N-alkyl group and the C7a carbon is indicative of an N1-isomer, while a correlation to the C3 carbon suggests an N2-isomer.[4]

Data Summary: Influence of Reaction Conditions on N1/N2 Ratio

The following table summarizes the impact of different reaction conditions on the regioselectivity of indazole N-alkylation, based on literature reports.

Base Solvent Typical N1:N2 Ratio Control Type Reference
NaHTHFHigh N1 selectivity (>95:5)Thermodynamic[4][5][6]
Cs₂CO₃DMFOften poor selectivity (~1.4:1)Mixture[4][17]
K₂CO₃DMFOften poor selectivity (~1.5:1)Mixture[4][5]
NaHMDSTHFHigh N1 selectivity (>98:2)Thermodynamic[5]
NaHMDSDMSOReversed selectivity (favors N2)Kinetic[13]
None (TfOH cat.)DioxaneHigh N2 selectivity (>99:1)Kinetic[14]
MitsunobuTHFFavors N2 (~1:2.5)Kinetic[4][5]

Experimental Protocols

Protocol 1: General Procedure for Highly N1-Selective Alkylation

This protocol is based on the widely used NaH/THF system.[4][5][6]

Workflow Diagram:

G start Start step1 Dissolve indazole in anhydrous THF under an inert atmosphere (N₂ or Ar) start->step1 step2 Cool the solution to 0 °C step1->step2 step3 Add NaH (60% dispersion in mineral oil) portion-wise step2->step3 step4 Stir at 0 °C for 30 min, then allow to warm to room temperature and stir for 1 hour step3->step4 step5 Add alkylating agent (e.g., alkyl bromide) dropwise step4->step5 step6 Monitor reaction by TLC or LC-MS (May require heating) step5->step6 step7 Quench reaction with saturated aqueous NH₄Cl solution step6->step7 step8 Extract with an organic solvent (e.g., EtOAc) step7->step8 step9 Dry, concentrate, and purify (e.g., column chromatography) step8->step9 end Obtain N1-alkylated indazole step9->end

Caption: Workflow for N1-selective indazole alkylation.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted indazole (1.0 eq).

  • Dissolve the indazole in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) in small portions.

  • Stir the resulting suspension at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature for 1 hour.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it may be gently heated to reflux.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated indazole.

Protocol 2: General Procedure for Highly N2-Selective Alkylation

This protocol utilizes acidic conditions for selective N2-alkylation with an alkyl 2,2,2-trichloroacetimidate.[11][14]

Step-by-Step Methodology:

  • To a round-bottom flask, add the substituted indazole (1.0 eq) and the alkyl 2,2,2-trichloroacetimidate (1.5 eq).

  • Dissolve the solids in a suitable anhydrous solvent (e.g., 1,4-dioxane).

  • Add trifluoromethanesulfonic acid (TfOH) (0.1 - 1.25 eq, depending on the substrate) dropwise at room temperature.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the pure N2-alkylated indazole.

By understanding the principles outlined in this guide and applying the appropriate troubleshooting steps, you can gain precise control over the N-alkylation of indazoles, enabling the efficient and selective synthesis of your target molecules.

References

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing). Available at: [Link]

  • Alam, J. I., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. Available at: [Link]

  • Alam, J. I., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. Available at: [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. Available at: [Link]

  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution - ResearchGate. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. Available at: [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchGate. Available at: [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation - RSC Publishing. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe. Available at: [Link]

  • ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. | Request PDF - ResearchGate. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation - PMC - NIH. Available at: [Link]

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - ResearchGate. Available at: [Link]

  • Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H. Available at: [Link]

  • Effect of base, solvent, and temperature. a | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate - Connect Journals. Available at: [Link]

  • Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. - Semantic Scholar. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available at: [Link]

Sources

Technical Support Center: Optimization of Indazole N-THPylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-tetrahydropyranylation (N-THPylation) of indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this crucial protecting group strategy. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the common challenges encountered during this reaction, with a focus on causality and optimization.

Part 1: Frequently Asked Questions - First Principles

This section addresses fundamental questions regarding the N-THPylation of indazoles, providing the foundational knowledge needed for successful experimentation.

Q1: What is the purpose of N-THPylation for an indazole moiety?

A: The indazole core is a privileged scaffold in medicinal chemistry, but the acidic N-H proton can interfere with subsequent reactions, such as metal-catalyzed cross-couplings, organometallic additions, or strong base-mediated chemistry.[1] The tetrahydropyranyl (THP) group serves as a robust, acid-labile protecting group for the indazole nitrogen. It masks the acidic proton, preventing unwanted side reactions, and is generally stable to a wide range of non-acidic conditions, including organometallics, hydrides, and basic hydrolysis.[2][3]

Q2: What is the general mechanism for the acid-catalyzed N-THPylation of indazole?

A: The reaction proceeds via an acid-catalyzed addition of the indazole nitrogen to 3,4-dihydro-2H-pyran (DHP). The mechanism involves two key steps:

  • Activation of DHP: A catalytic amount of acid (e.g., p-toluenesulfonic acid, PTSA) protonates the oxygen atom of the DHP enol ether, generating a highly reactive and resonance-stabilized oxocarbenium ion intermediate.

  • Nucleophilic Attack: The indazole, acting as a nucleophile, attacks the electrophilic carbocation. Due to the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring, this attack can lead to a mixture of N1-THP and N2-THP regioisomers. Deprotonation of the resulting adduct yields the final neutral products.

Indazole N-THPylation Mechanism Figure 1: Acid-Catalyzed N-THPylation Mechanism cluster_activation Step 1: DHP Activation cluster_attack Step 2: Nucleophilic Attack DHP DHP Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) DHP->Oxocarbenium + H+ H_plus H+ Indazole Indazole Oxocarbenium->Indazole Products N1-THP-Indazole + N2-THP-Indazole Indazole->Products Attacks Oxocarbenium

Figure 1: Acid-Catalyzed N-THPylation Mechanism.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted as a direct Q&A to address specific problems you may encounter in the lab.

Q3: My reaction is stalled or shows very low conversion. What are the likely causes and how do I fix it?

A: Low conversion is a common issue that can typically be traced back to reagents or reaction conditions.

  • Causality & Solution:

    • Degraded DHP: 3,4-Dihydro-2H-pyran (DHP) can polymerize upon storage, especially if exposed to trace acid or air. Use freshly opened or recently distilled DHP for best results.

    • Insufficient Catalyst: The acid catalyst is crucial. If conversion is low, ensure you are using an adequate catalytic loading (typically 1-10 mol%). If your substrate contains basic functional groups, they may be neutralizing the catalyst, requiring a higher loading.

    • Inappropriate Solvent: While dichloromethane (DCM) and tetrahydrofuran (THF) are common, ensure they are anhydrous. Water can compete with the indazole as a nucleophile and hydrolyze the intermediate oxocarbenium ion.

    • Low Temperature: Most THPylations are run at 0 °C to room temperature. If your indazole is a particularly poor nucleophile (e.g., contains strongly electron-withdrawing groups), gentle heating to 40-50 °C may be required.[4]

Q4: I'm getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

A: Controlling regioselectivity is the most significant challenge in indazole functionalization.[1] The outcome depends on a delicate balance between kinetic and thermodynamic control, which is influenced by sterics, electronics, and reaction conditions.[5][6]

  • The N1 vs. N2 Problem:

    • N2-Alkylation (Kinetic Product): The N2 position is generally less sterically hindered and more electron-rich, making it the site of faster (kinetic) attack.

    • N1-Alkylation (Thermodynamic Product): The N1-substituted indazole is often the more thermodynamically stable isomer due to favorable aromatic stabilization.

  • Strategies for Controlling Selectivity:

    • Temperature: Lower temperatures (e.g., -20 °C to 0 °C) will generally favor the kinetic N2 product. Running the reaction at higher temperatures for an extended period can sometimes allow for equilibration to the more stable thermodynamic N1 product, assuming the reaction is reversible under the conditions.

    • Solvent Choice: The choice of solvent can influence which nitrogen is more nucleophilic. Non-polar solvents like dioxane or THF may favor N1-alkylation by promoting ion-pairing effects if a base is used, whereas polar aprotic solvents like DMF or DMSO can lead to different selectivity profiles.[4][5] For THPylation, aprotic solvents like DCM or THF are standard.

    • Catalyst Selection: A milder, bulkier acid catalyst may show a greater preference for the less hindered N2 position. Consider switching from a strong acid like PTSA to the milder pyridinium p-toluenesulfonate (PPTS).

    • Substituent Effects: The inherent electronics and sterics of your indazole play a major role. Bulky groups at the C7 position will sterically block the N1 position, strongly favoring N2 substitution. Conversely, certain substituents at C3 can chelate with cations (in base-mediated alkylations) to direct substitution to N1.[7][8]

Troubleshooting Flowchart Figure 2: Troubleshooting Workflow for Indazole N-THPylation decision decision issue issue solution solution start Start Reaction check_tlc Monitor by TLC/LCMS start->check_tlc is_complete Reaction Complete? check_tlc->is_complete issue_low_conversion Low Conversion is_complete->issue_low_conversion No check_yield Check Yield & Purity is_complete->check_yield Yes solution_low_conversion 1. Use fresh/distilled DHP. 2. Increase catalyst loading. 3. Ensure anhydrous solvent. 4. Gently warm reaction. issue_low_conversion->solution_low_conversion Troubleshoot is_clean Good Yield & Selectivity? check_yield->is_clean issue_selectivity Poor Regioselectivity is_clean->issue_selectivity No (Mixture) issue_deprotection Product lost during purification? is_clean->issue_deprotection No (Product Lost) end Reaction Successful is_clean->end Yes solution_selectivity 1. Lower temperature for kinetic (N2). 2. Try milder catalyst (PPTS). 3. Screen different solvents. issue_selectivity->solution_selectivity Troubleshoot solution_deprotection 1. Neutralize silica gel (Et3N). 2. Use neutral alumina. 3. Avoid acidic workup/solvents. issue_deprotection->solution_deprotection Troubleshoot

Figure 2: Troubleshooting Workflow for Indazole N-THPylation.

Q5: My desired product seems to be decomposing during workup or purification. What's happening?

A: This is a classic problem with acid-labile protecting groups like THP. The acetal linkage is readily cleaved by acid.[3]

  • Causality & Solution:

    • Acidic Workup: Avoid aqueous acidic washes (e.g., 1M HCl) during the workup. Use a saturated sodium bicarbonate or brine wash instead.

    • Silica Gel Chromatography: Standard silica gel is inherently acidic and can act as a solid-phase acid catalyst, cleaving the THP group on the column.

      • Solution 1 (Preferred): Neutralize your silica gel. Prepare a slurry of silica in a solvent system containing 1-2% triethylamine (e.g., 2% Et3N in ethyl acetate/hexanes), pack the column, and then flush with your mobile phase until the eluent is neutral.

      • Solution 2: Use a different stationary phase, such as neutral alumina, which is less likely to cause deprotection.

      • Solution 3: If the product is crystalline, attempt to purify by recrystallization to avoid chromatography altogether.

Part 3: Optimized Protocols & Data

General Protocol for N-THPylation of Indazole

This protocol provides a robust starting point for most indazole substrates.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add the indazole substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.2 - 1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS, 0.05 eq) or p-toluenesulfonic acid monohydrate (PTSA, 0.02 eq) in one portion.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 1-4 hours).

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution (NaHCO3) and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography using neutralized silica gel.

Table 1: Influence of Reaction Parameters on Indazole Alkylation

This table summarizes general trends observed in indazole alkylation, which can inform choices for N-THPylation optimization.

ParameterConditionTypical Outcome on N1:N2 RatioRationaleReference
Base/Catalyst Strong, non-coordinating (e.g., NaH)Favors N1Forms a "tighter" ion pair, directing alkylation via a chelated transition state.[4][5][7]
Mild Acid (e.g., PPTS)Often favors kinetic (N2) productLower energy barrier for attack at the less hindered N2 site.[3]
Solvent Non-polar (THF, Dioxane)Tends to favor N1Promotes ion-pairing and thermodynamic control.[4][5]
Polar Aprotic (DMF, DMSO)Can favor N2Solvates the cation, leading to a "freer" indazole anion where kinetic attack at N2 dominates.[5]
Temperature Low (-20 °C to 0 °C)Favors Kinetic Product (N2)The reaction is under kinetic control; the lowest activation energy pathway is preferred.General Principle
High (Reflux)Favors Thermodynamic Product (N1)Allows for potential equilibration from the N2 to the more stable N1 isomer.[5]

References

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. Available at: [Link]

  • Alam, M. M., & Keeting, S. (2020). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zhan, C., et al. (2018). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Letters. Available at: [Link]

  • Reddy, T., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences. Available at: [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal. Available at: [Link]

  • Keeting, S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Keeting, S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]

  • Leed, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available at: [Link]

Sources

Technical Support Center: Troubleshooting THP Deprotection of Indazole-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and modification of indazole derivatives. This guide is specifically designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with the tetrahydropyranyl (THP) deprotection of indazole-6-carboxylic acid. Here, we will dissect common experimental issues, explore their underlying chemical principles, and provide robust, field-tested solutions to get your synthesis back on track.

Understanding the Core Chemistry: The Acetal Instability

The THP group is an acetal, which protects the N-H functionality of the indazole ring. Its removal relies on acid-catalyzed hydrolysis.[1][2] The mechanism involves protonation of the THP ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free N-H of the indazole.[1][3] While seemingly straightforward, the unique electronic properties of the indazole ring system and the presence of the carboxylic acid can introduce complexities.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the THP deprotection of indazole-6-carboxylic acid in a practical question-and-answer format.

Q1: My deprotection reaction is sluggish or incomplete. I still see a significant amount of starting material by TLC/LCMS analysis. What's going wrong?

This is the most frequent challenge and can be attributed to several factors, primarily insufficient acid strength or poor solubility.

Possible Causes & Solutions:

  • Inadequate Acid Catalysis: The pKa of the indazole N-H is approximately 13.86, meaning it is not strongly acidic.[4] The THP-protected nitrogen is part of a hemiaminal ether-like system, which requires sufficient acid strength to initiate cleavage.[5] If you are using a very mild acid like pyridinium p-toluenesulfonate (PPTS), it may not be strong enough for this specific substrate.

    • Solution 1: Increase Acid Strength. Switch to a stronger acid. A solution of 2M-4M HCl in an alcohol (like methanol or ethanol) or an ether (like dioxane) is often effective. Trifluoroacetic acid (TFA) can also be used, but it is a stronger acid and may require more careful control.[5]

    • Solution 2: Increase Temperature. Gently warming the reaction to 40-50 °C can often accelerate a sluggish deprotection. However, monitor the reaction closely for the formation of byproducts.

  • Solubility Issues: The THP-protected starting material is likely nonpolar and soluble in organic solvents like DCM or THF. The final product, indazole-6-carboxylic acid, is significantly more polar and may have poor solubility in these solvents, potentially crashing out of solution and halting the reaction.

    • Solution: Modify the Solvent System. The use of a protic co-solvent like methanol or ethanol is highly recommended. These solvents can dissolve both the starting material and the product to some extent, and they can also act as a nucleophile to trap the THP-cation byproduct.[1] A common system is a mixture of an organic solvent and an alcohol (e.g., DCM/MeOH or THF/MeOH).

Q2: My reaction is complete, but the workup is problematic. My product seems to be lost in the aqueous phase during extraction. Why is this happening?

This issue stems from the amphoteric nature of the final product. Indazole-6-carboxylic acid has both a basic indazole ring system (pKa of the protonated form is ~1.04) and an acidic carboxylic acid group.[4]

Possible Causes & Solutions:

  • Incorrect pH during Extraction:

    • If the aqueous phase is too basic (e.g., from a sodium bicarbonate wash), the carboxylic acid will be deprotonated to the highly water-soluble carboxylate salt.

    • If the aqueous phase is too acidic, the indazole ring can be protonated, forming a water-soluble indazolium salt.

  • Optimized Workup Protocol:

    • Neutralize Carefully: After the reaction, carefully neutralize the excess acid with a mild base like saturated sodium bicarbonate solution. The goal is to reach a pH where the carboxylic acid is protonated (COOH) and the indazole nitrogen is neutral. This is typically in the pH range of 3-5.

    • Extract with an Appropriate Solvent: Ethyl acetate is often a good choice for extracting the product at this pH. If solubility is still an issue, a mixture of ethyl acetate and THF can be more effective.

    • Brine Wash: Wash the combined organic layers with brine to remove excess water and water-soluble impurities.

Q3: The reaction looks messy on the TLC plate, with multiple new spots. What are the likely side reactions?

The appearance of multiple byproducts often points to conditions that are too harsh or the presence of reactive impurities.

Possible Causes & Solutions:

  • Re-alkylation or Dimerization: The intermediate THP carbocation is an electrophile. Under strongly acidic conditions, it can potentially re-alkylate the indazole nitrogen or react with the solvent.

    • Solution: Use a Scavenger. Protic solvents like methanol or ethanol are excellent scavengers for the THP carbocation, forming a volatile byproduct (e.g., 2-methoxytetrahydropyran).[1] Water can also serve this purpose.

  • Degradation of the Indazole Core: While generally stable, prolonged exposure to very strong acids and high temperatures can lead to degradation of the indazole ring system.

    • Solution: Milder Conditions. If you suspect degradation, switch to a milder acid like p-toluenesulfonic acid (p-TsOH) or even a Lewis acid catalyst in a non-protic solvent.[6] Monitor the reaction carefully and stop it as soon as the starting material is consumed.

Data Summary & Recommended Protocols

For clarity, the following table summarizes common deprotection conditions.

Reagent Typical Conditions Solvent Pros Cons
HCl 2-4 M solution, RT to 50 °CMethanol, Ethanol, DioxaneEffective, common, volatile byproductCan be too harsh for sensitive substrates
TFA 5-20% v/v, RTDCM, CH3CNStrong acid, effective for stubborn casesNon-volatile, can be difficult to remove, may cause side reactions
p-TsOH Catalytic to stoichiometric, RT to 50 °CMethanol, EthanolMilder than HCl/TFA, solid (easy to handle)Can be slower, may require heat
PPTS Catalytic to stoichiometric, RT to 50 °CMethanol, EthanolVery mild, good for sensitive substratesMay be too slow or ineffective for this substrate
Experimental Protocol: Standard HCl/Methanol Deprotection
  • Dissolution: Dissolve the THP-protected indazole-6-carboxylic acid (1.0 eq) in methanol (10-20 volumes).

  • Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (2.0-3.0 eq) dropwise at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LCMS every 30-60 minutes until the starting material is fully consumed.

  • Quenching: Once complete, carefully add saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture to a pH of ~4-5.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 volumes).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 20 volumes), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude indazole-6-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the deprotection process.

G start Start Deprotection Reaction monitor Monitor by TLC/LCMS start->monitor check_completion Is Reaction Complete? monitor->check_completion messy Problem: Messy Reaction monitor->messy Messy? incomplete Problem: Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes cause_acid Possible Cause: Insufficient Acid Strength incomplete->cause_acid cause_sol Possible Cause: Poor Solubility incomplete->cause_sol solution_acid Solution: Increase Acid Strength (e.g., HCl) or Temperature cause_acid->solution_acid solution_sol Solution: Add Protic Co-solvent (e.g., Methanol) cause_sol->solution_sol solution_acid->monitor solution_sol->monitor workup Proceed to Workup complete->workup check_yield Is Yield Low / Product Lost? workup->check_yield low_yield Problem: Low Yield/ Workup Issues check_yield->low_yield Yes success Successful Deprotection check_yield->success No cause_ph Possible Cause: Incorrect pH during Extraction low_yield->cause_ph solution_ph Solution: Adjust pH to 3-5 before Extraction cause_ph->solution_ph solution_ph->workup cause_side_rxn Possible Cause: Side Reactions/Degradation messy->cause_side_rxn solution_scavenger Solution: Use Protic Solvent as Scavenger cause_side_rxn->solution_scavenger solution_scavenger->start Restart w/ Optimized Conditions

Caption: Troubleshooting Decision Tree.

Reaction Mechanism

This diagram illustrates the acid-catalyzed deprotection mechanism.

G cluster_0 Acid-Catalyzed THP Deprotection IndazoleTHP Indazole-THP + H⁺ Protonated Protonated Intermediate IndazoleTHP->Protonated 1. Protonation Cleavage Cleavage Protonated->Cleavage 2. C-N Bond Cleavage Products Indazole-NH + THP-Cation Cleavage->Products Scavenging Solvent Trapping (e.g., MeOH) Products->Scavenging 3. Scavenging Byproduct THP-OMe + H⁺ Scavenging->Byproduct

Caption: Simplified Deprotection Mechanism.

References

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 267-275. Available at: [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • ResearchGate. (n.d.). A Mechanism of Thp introduction. B Thp deprotection mechanism. C.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • ChemHelpASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Our goal is to provide you with in-depth, field-proven insights and practical, step-by-step protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is precipitating in my aqueous assay buffer. What is the likely cause?

A1: The precipitation of this compound in aqueous buffers is a common issue stemming from its molecular structure. The molecule possesses a carboxylic acid group, which is ionizable, but also contains two bulky, non-polar ring systems: an indazole and a tetrahydropyran (THP) group. These hydrophobic moieties significantly limit the compound's aqueous solubility, especially at neutral or acidic pH.

The carboxylic acid group has an estimated pKa, and when the pH of the buffer is near or below this pKa, the group will be predominantly in its neutral, protonated form (-COOH). This form is significantly less soluble in water compared to its ionized, deprotonated carboxylate form (-COO-).[1][2] Therefore, precipitation is highly likely if the buffer pH is not optimized.

Q2: How can I increase the solubility of my compound for a biological assay?

A2: The most direct approach to enhancing the solubility of an acidic compound like this is through pH modification.[1][3][4] By increasing the pH of your buffer to be at least 1.5 to 2 units above the compound's pKa, you can ensure that the carboxylic acid group is predominantly in its ionized, more soluble carboxylate form.

However, a significant change in pH may not be compatible with your biological assay (e.g., it could affect enzyme activity or cell viability).[3] If pH adjustment is not a viable option, the use of co-solvents is the next logical step.

Q3: What are co-solvents, and how do I use them effectively?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[5][6] They work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic molecules to dissolve.[5]

Commonly used co-solvents in biological assays include dimethyl sulfoxide (DMSO), ethanol, and methanol.[5] For initial testing, DMSO is often the preferred choice due to its strong solubilizing power for a wide range of compounds.

Key Consideration: It is crucial to determine the tolerance of your specific assay to the chosen co-solvent, as high concentrations can lead to enzyme inhibition, cell toxicity, or other off-target effects.[3] Always run a solvent tolerance control experiment.

Troubleshooting Guides & Experimental Protocols

Issue 1: Compound Precipitation Upon Dilution from DMSO Stock

This is a classic sign of a compound's low kinetic solubility. While the compound may be soluble in 100% DMSO, its solubility dramatically decreases when diluted into an aqueous buffer, leading to precipitation.

Troubleshooting Workflow:

start Precipitation observed upon dilution check_conc Is the final assay concentration above the known aqueous solubility? start->check_conc ph_adjust Increase buffer pH to > pKa + 1.5 check_conc->ph_adjust Yes optimize_dilution Optimize the dilution protocol check_conc->optimize_dilution No co_solvent Introduce a co-solvent (e.g., DMSO, Ethanol) ph_adjust->co_solvent Assay pH is fixed success Compound Solubilized ph_adjust->success Precipitation resolved co_solvent->optimize_dilution optimize_dilution->success Precipitation resolved failure Precipitation persists optimize_dilution->failure Precipitation persists thermo_sol Determine Thermodynamic Solubility failure->thermo_sol

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: pH-Dependent Solubility Assessment

This protocol will help you determine the optimal pH for solubilizing your compound.

Materials:

  • This compound

  • A series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)

  • DMSO

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In separate microcentrifuge tubes, add 99 µL of each buffer.

  • Add 1 µL of the 10 mM DMSO stock solution to each tube to achieve a final concentration of 100 µM.

  • Vortex each tube for 30 seconds.

  • Incubate the tubes at room temperature for 1 hour, shaking gently.

  • Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Plot the measured solubility against the buffer pH to identify the pH at which solubility is maximized.

Protocol 2: Co-solvent Tolerance Study

This protocol is essential to determine the maximum concentration of a co-solvent that your assay can tolerate without compromising the results.

Materials:

  • Your complete assay system (enzyme, cells, etc.)

  • The chosen co-solvent (e.g., DMSO)

  • Assay buffer

Procedure:

  • Prepare a series of dilutions of the co-solvent in your assay buffer, ranging from 0% to a concentration you anticipate might be problematic (e.g., 5%). A typical series might be 0%, 0.1%, 0.5%, 1%, 2%, and 5%.

  • Run your standard biological assay in the presence of each co-solvent concentration, ensuring all other parameters are kept constant.

  • Measure the assay output (e.g., enzyme activity, cell viability) for each concentration.

  • Plot the assay output versus the co-solvent concentration. The highest concentration that does not significantly affect the assay's performance is your maximum tolerated co-solvent concentration.

Co-solvent ConcentrationAssay Signal (Normalized)
0% (Control)100%
0.1%98%
0.5%95%
1.0%92%
2.0%75%
5.0%40%

Advanced Concepts: Kinetic vs. Thermodynamic Solubility

It's important for researchers to understand the distinction between kinetic and thermodynamic solubility as it can significantly impact experimental outcomes.[7][8]

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when a stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[9][10] This is often more relevant for high-throughput screening and early-stage in vitro assays where compounds are in solution for a relatively short period.[9]

  • Thermodynamic Solubility: This refers to the true equilibrium solubility of a compound in a given solvent, where the dissolved solute is in equilibrium with the solid, undissolved material.[8][10] This measurement requires a longer incubation time to reach equilibrium and is more pertinent for later-stage drug development and formulation studies.[9][10]

Experimental Decision Tree:

start Solubility Assessment Needed assay_type What is the experimental context? start->assay_type hts High-Throughput Screening / Early Assay assay_type->hts formulation Lead Optimization / Formulation assay_type->formulation kinetic Measure Kinetic Solubility hts->kinetic thermo Measure Thermodynamic Solubility formulation->thermo

Caption: Decision tree for selecting the appropriate solubility assay.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Advanced Drug Delivery Reviews, 64, 546-565.
  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning.
  • Loftsson, T., & Hreinsdóttir, D. (2006). Effect of pH and temperature on the solubility of a surface active carboxylic acid. International Journal of Pharmaceutics, 311(1-2), 143-147.
  • Klöckner, B., & Wagner, K. G. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 12(9), 834.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2527-2553.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • Pharmapproach. (2023). Co-solvent: Significance and symbolism.
  • S. K., Singh, S., & Gaikwad, V. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Drug Delivery, 2012, 706935.
  • Jain, S., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
  • ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay?.
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
  • ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review.
  • Boddapati, S. N. M., et al. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 27(13), 4242.
  • Millipore Sigma. (n.d.). 1H-Indazole-6-carboxylic acid 97%.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?.
  • AAT Bioquest. (2023). Does pH affect solubility?.
  • ChemicalBook. (n.d.). 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid.
  • Goud, B. S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Pharmaceuticals, 15(7), 834.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives.
  • Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Science & Technology Today, 3(9), 318-322.
  • BenchChem. (n.d.). Strategies to improve the solubility of Cadinane compounds for bioassays.
  • PubChem. (n.d.). 1H-Indazole.
  • Wikipedia. (n.d.). Indazole.
  • ChemicalBook. (n.d.). 1H-indazole-6-carboxylic acid.
  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole.
  • CymitQuimica. (2023). 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 1H-Indazole-6-carboxylic acid 97%.

Sources

Technical Support Center: Purification of Indazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the common yet significant challenge of separating indazole regioisomers. The formation of N1 and N2 substituted isomers is a frequent outcome in indazole synthesis, and their similar physicochemical properties can make purification a formidable task.

This document provides field-proven troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles, to help you navigate these challenges effectively.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues encountered during the purification of N1 and N2 indazole regioisomers in a question-and-answer format.

Q1: My N1 and N2 isomers are co-eluting or have very poor separation during silica gel column chromatography. What should I do?

This is the most common issue in indazole purification. The structural similarity of N1 and N2 regioisomers often results in nearly identical polarities, leading to overlapping bands on a standard silica column.

Root Cause Analysis:

The primary reason for co-elution is the minimal difference in the overall dipole moment and hydrogen bonding capability between the two isomers when interacting with the silica stationary phase. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, but this does not always translate to a large, exploitable difference in polarity for chromatographic separation.[1][2]

Solutions & Methodologies:

When standard solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) fail, a systematic approach is required.

1. Mobile Phase Optimization:

  • Introduce a Modifier: Adding a small percentage (0.1-1%) of an acid (acetic acid) or a base (triethylamine or ammonium hydroxide) can dramatically alter the interaction of your compounds with the silica surface. Basic modifiers can deprotonate the acidic silanols on the silica surface, reducing tailing and sometimes improving resolution for basic compounds.

  • Change Solvent Polarity Profile: Switch to a solvent system with different selectivities. For example, instead of an ethyl acetate (H-bond acceptor) / hexane system, try a dichloromethane (dipole interactions) / methanol (H-bond donor) system. Ethers like MTBE or diethyl ether can also offer different selectivities.

2. Stationary Phase Variation:

  • Switch Adsorbent: If silica fails, consider other stationary phases.

    • Alumina (Al₂O₃): Available in basic, neutral, and acidic forms, alumina can offer a completely different selectivity profile compared to silica. Basic alumina is often effective for separating compounds with acidic protons.

    • Reverse-Phase Chromatography (C18): If the compounds are sufficiently non-polar, reverse-phase flash chromatography can be highly effective. The separation is based on hydrophobicity rather than polarity, which can be a key differentiator.

  • Preparative Thin-Layer Chromatography (PTLC): For small-scale separations (<500 mg), PTLC can provide superior resolution to flash chromatography.[1] Though labor-intensive, it allows for precise cutting of bands.

3. Decision Workflow for Chromatographic Issues:

G start Co-elution on Silica Gel solvent_mod Modify Mobile Phase (e.g., add TEA, AcOH, or switch solvent class) start->solvent_mod First Step alt_sp Switch Stationary Phase (Alumina, Reverse Phase) solvent_mod->alt_sp No Improvement success Successful Separation solvent_mod->success Resolution Improved ptlc Attempt Preparative TLC hplc Consider Preparative HPLC ptlc->hplc Bands Still Overlap ptlc->success Bands Resolved alt_sp->ptlc No Improvement (Small Scale?) alt_sp->hplc No Improvement (Large Scale?) alt_sp->success Resolution Improved hplc->success fail Separation Still Fails G cluster_0 Synthetic Conditions cluster_1 N1-Favored (Thermodynamic) cluster_2 N2-Favored or Mixture (Kinetic) indazole Indazole Precursor cond_n1 Base: NaH Solvent: THF indazole->cond_n1 cond_n2 Base: K₂CO₃ Solvent: DMF indazole->cond_n2 prod_n1 Major Product: N1-Substituted Indazole cond_n1->prod_n1 prod_n2 Major Product: N2-Substituted Indazole (or N1/N2 Mixture) cond_n2->prod_n2

Sources

preventing byproduct formation in indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the . This resource is designed to provide in-depth, practical guidance on one of the most persistent challenges in the synthesis of indazole derivatives: the formation of byproducts. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles that govern these reactions. Understanding why a byproduct forms is the first step to preventing it.

This guide is structured to help you quickly diagnose issues and implement robust solutions in your laboratory work. We will cover the most common challenges, from regioselectivity in N-alkylation to isomerism in ring formation, providing not just troubleshooting steps but also validated experimental protocols.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered during indazole synthesis.

Q1: Why do I always get a mixture of N1 and N2 alkylated products?

This is the most frequent issue and stems from the electronic nature of the indazole ring. The indazole anion, formed after deprotonation, is a mesomeric system where the negative charge is delocalized across both the N1 and N2 positions.[1] Consequently, electrophiles can attack either nitrogen, leading to a mixture of regioisomers. The ratio of these isomers is highly sensitive to reaction conditions.[1][2][3]

Q2: Which regioisomer, N1 or N2, is more stable?

Generally, the 1H-indazole tautomer and its N1-substituted derivatives are considered more thermodynamically stable than the 2H-tautomer and its N2-derivatives.[2][4] This stability difference can be exploited; under certain conditions, an N2-substituted product can sometimes isomerize to the more stable N1 product.[5]

Q3: How do substituents on the indazole ring affect N-alkylation?

Substituents have a profound impact due to steric and electronic effects.[6][7][8]

  • Steric Hindrance: Bulky groups at the C3 position tend to favor N1 alkylation by physically blocking the N2 position.[2][8]

  • Electronic Effects: Electron-withdrawing groups (EWGs) at the C7 position, such as -NO₂ or -CO₂Me, strongly favor the formation of the N2 regioisomer.[2][6][7][8]

Q4: Can I avoid regioisomer formation altogether?

While completely eliminating the minor isomer can be difficult, you can often achieve high selectivity (>99:1). This is done by carefully choosing your synthetic strategy. Instead of alkylating the pre-formed indazole ring, it is sometimes better to build the ring with the N-substituent already in place, for example, by using an N-alkyl or N-arylhydrazine in the cyclization step.[5][7] The Cadogan reductive cyclization is also a well-established method for selectively producing 2H-indazoles.[9][10][11]

In-Depth Troubleshooting Guide

This section provides a deeper dive into specific byproduct issues, their mechanistic origins, and targeted solutions.

Issue 1: Poor Regioselectivity in N-Alkylation (N1 vs. N2 Isomers)

The direct alkylation of an indazole is often the most straightforward synthetic route, but it is plagued by the formation of N1 and N2 regioisomers.[12][5][7] Controlling the ratio of these products is critical.

Root Cause Analysis:

The outcome of the N-alkylation is a battle between kinetic and thermodynamic control, heavily influenced by the solvent, base, counter-ion, and electrophile.

  • Solvent Effects: The choice of solvent can dramatically alter the N1/N2 ratio. Polar aprotic solvents like DMF or DMSO can solvate the cation from the base, leaving a more "naked" and reactive indazole anion, which can lead to different selectivity compared to less polar solvents like THF.[7][8]

  • Base and Counter-ion: Strong, non-coordinating bases can favor one outcome, while bases with coordinating cations (like Na⁺, K⁺, Cs⁺) can chelate with the indazole nitrogens and substituents, directing the alkylation. For instance, NaH in THF is a widely-cited system for promoting N1-selectivity, potentially through chelation of the sodium cation between N2 and a C3 substituent.[4][5][6][7][13]

  • Thermodynamic vs. Kinetic Control: N1-products are often the thermodynamic favorites, while N2-products may form faster under kinetic control.[2] Reactions run at lower temperatures may favor the kinetic product, while higher temperatures can allow for equilibration to the more stable thermodynamic product.[5]

Troubleshooting Strategies & Protocols:

// Nodes Start [label="Problem:\nN1/N2 Mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Goal_N1 [label="Goal: N1 Isomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Goal_N2 [label="Goal: N2 Isomer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Condition_Check [label="Analyze Conditions:\n- Base\n- Solvent\n- Temperature", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

N1_Path [label="Strategy for N1 (Thermodynamic Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N2_Path [label="Strategy for N2 (Kinetic Product)", fillcolor="#FBBC05", fontcolor="#202124"];

N1_Action1 [label="Use NaH in THF.\nElevate temp (50°C)\nfor equilibration.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; N1_Action2 [label="Introduce bulky C3\nsubstituent to block N2.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

N2_Action1 [label="Use Mitsunobu conditions\n(DEAD, PPh3).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; N2_Action2 [label="Add EWG at C7\n(e.g., -NO2) to favor N2.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; N2_Action3 [label="Use acidic conditions for\nspecific alkylations.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Condition_Check [label="Diagnose"]; Condition_Check -> N1_Path [label="Seeking N1"]; Condition_Check -> N2_Path [label="Seeking N2"];

N1_Path -> N1_Action1; N1_Path -> N1_Action2;

N2_Path -> N2_Action1; N2_Path -> N2_Action2; N2_Path -> N2_Action3;

N1_Action1 -> Goal_N1; N1_Action2 -> Goal_N1; N2_Action1 -> Goal_N2; N2_Action2 -> Goal_N2; N2_Action3 -> Goal_N2; } caption: "Workflow for Diagnosing and Correcting N1/N2 Isomer Issues."

Table 1: Condition Selection for Regiocontrolled N-Alkylation

Target IsomerRecommended ConditionsRationale
N1 Base: NaH Solvent: THF Temperature: RT to 50 °CThis combination is highly effective for N1 selectivity, especially with C3 substituents. Higher temperatures can ensure thermodynamic control.[5][6][7]
N1 Base: Cs₂CO₃ Solvent: DMFA commonly used system, though selectivity can be more substrate-dependent than NaH/THF.[8]
N2 Reagents: DEAD, PPh₃, Alcohol (Mitsunobu) Solvent: THFMitsunobu conditions often show a strong preference for the N2 product, which is typically the kinetically favored isomer.[4][7]
N2 Pre-substitution: Add -NO₂ or -CO₂Me at C7Strong electron-withdrawing groups at C7 electronically favor alkylation at the N2 position, leading to excellent selectivity (≥96%).[2][6][7][8]
N2 Acidic Conditions (e.g., with 2,2,2-trichloroacetimidate electrophiles)Certain electrophiles activated under acidic conditions show high selectivity for N2, proceeding through a different mechanism.[14]
Issue 2: Isomer Formation During Ring Synthesis (e.g., Cadogan Cyclization)

When constructing the indazole ring itself, byproducts can arise from the cyclization step, leading to different positional isomers (e.g., 4-substituted vs. 6-substituted).

Root Cause Analysis:

In syntheses like the Cadogan reductive cyclization of ortho-imino-nitrobenzenes, the final ring-closing step determines the product.[9][10][11] The reaction involves the deoxygenation of a nitro group to a reactive nitrene (or a related species) which then attacks a C-H bond on the adjacent ring to form the N-N bond.[15][16] If the adjacent ring has multiple possible C-H insertion sites, a mixture of products can result.

Troubleshooting Strategies & Protocols:

The key to controlling this type of isomerism is to use starting materials that provide only one possible cyclization pathway.

  • Symmetrical Starting Materials: If the aniline or benzaldehyde component is symmetrical with respect to the ortho-imino-nitro group, only one cyclization product is possible.

  • Blocking Groups: Use a substituent (like a halogen) at one of the potential cyclization positions to block that pathway. This group can potentially be removed in a later step if desired.

  • One-Pot Condensation-Cyclization: Modern protocols for the Cadogan reaction utilize milder reducing agents like tri-n-butylphosphine in a protic solvent (e.g., isopropanol) at moderate temperatures (e.g., 80 °C).[9][11] This one-pot method, which combines the imine formation and cyclization, often provides cleaner reactions and higher yields of the desired 2H-indazole.[9][10][11]

// Nodes Start [label="o-nitrobenzaldehyde\n+ Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="ortho-imino-nitrobenzene\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; ReducingAgent [label="P(n-Bu)3", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitrene [label="Reactive Nitrene\nIntermediate (or similar)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nC-H Insertion", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2H-Indazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Byproduct [label="Positional Isomer\n(Byproduct)", style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"];

// Edges Start -> Imine [label="Condensation"]; Imine -> Nitrene [label="Reduction"]; ReducingAgent -> Imine [style=dotted, arrowhead=none]; Nitrene -> Cyclization; Cyclization -> Product [label="Desired Pathway"]; Cyclization -> Byproduct [label="Competing Pathway\n(if substrate is unsymmetrical)", style=dashed]; } caption: "Simplified Cadogan cyclization pathway leading to 2H-indazoles."

Issue 3: Purification Challenges - Separating Similar Isomers

Even with optimized reactions, you may still produce small amounts of the undesired regioisomer. Due to their similar structures and polarities, separating N1 and N2 isomers by standard column chromatography can be extremely challenging.[17]

Troubleshooting Strategies & Protocols:

  • Recrystallization: This is often the most effective method for purifying indazole isomers on a larger scale. A patent describes the use of mixed solvent systems, such as THF/water, acetone/water, or ethanol/water, to selectively crystallize one isomer, leaving the other in the mother liquor.[18] This method can yield isomers with >99% purity.[18]

  • Derivative Formation: If all else fails, a chemical separation may be possible. One approach involves acetylating the mixture of isomers. The resulting N1- and N2-acetylated indazoles may have different physical properties (e.g., one may be a crystalline solid while the other is an oil) or exhibit different chromatographic behavior, allowing for separation.[17] The acetyl group can then be removed to yield the pure, desired isomer.

Validated Experimental Protocols

Protocol 1: Selective N1-Alkylation of 3-Substituted Indazole

This protocol is adapted from a study demonstrating high N1-selectivity.[5][7]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a ~0.1 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Add the alkyl halide (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Reaction: Stir the reaction at room temperature or heat to 50 °C and monitor by TLC or LC-MS until the starting material is consumed. Heating can improve conversion and ensure the thermodynamic N1 product is favored.[5][7]

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to isolate the pure N1-alkylated indazole.

Protocol 2: Selective 2H-Indazole Synthesis via One-Pot Cadogan Cyclization

This protocol is based on a mild and efficient one-pot synthesis of 2H-indazoles.[9][11]

  • Reactant Setup: In a round-bottom flask, dissolve the ortho-nitrobenzaldehyde (1.0 equiv) and the desired amine (aniline or aliphatic amine, 1.1 equiv) in isopropanol (i-PrOH).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the ortho-imino-nitrobenzene intermediate.

  • Reduction/Cyclization: Add tri-n-butylphosphine (P(n-Bu)₃, 1.5 equiv) to the mixture.

  • Heating: Heat the reaction to 80 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the resulting residue directly by flash column chromatography to yield the pure 2H-indazole. This method avoids the isolation of potentially high-energy intermediates.[11]

By understanding the mechanisms at play and carefully selecting your reaction conditions, you can significantly minimize byproduct formation and streamline your synthesis of these valuable heterocyclic compounds.

References

  • Alam, A. & Keeting, S. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • BenchChem (2025). : Troubleshooting Guides & FAQs. BenchChem.
  • Alam, A. & Keeting, S. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH.
  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014).
  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014).
  • Alam, A. & Keeting, S. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives.
  • BenchChem (2025). Overcoming regioselectivity issues in indazole synthesis. BenchChem.
  • BenchChem (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. BenchChem.
  • Lu, P., Juarez, L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Various Authors (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.
  • Alam, A. & Keeting, S. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Dong, L., Wang, Q., et al. (n.d.).
  • CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Lu, P., Juarez, L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Wikipedia contributors (n.d.). Davis–Beirut reaction. Wikipedia.
  • Lu, P., Juarez, L., et al. (2024).
  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization.
  • Alam, A. & Keeting, S. et al. (2025). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Various Authors (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity.
  • Various Authors (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Various Authors (2024).
  • Haddadin, M. J., & Kurth, M. J. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. PubMed.
  • Zhu, J. S., Li, C. J., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society.
  • Various Authors (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research.
  • Wikiwand (n.d.). Davis–Beirut reaction. Wikiwand.
  • Various Authors (2025). Direct Catalytic Functionalization of Indazole Derivatives.
  • Zhu, J. S., Li, C. J., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. AUB ScholarWorks.
  • Various Authors (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Wang, D., & Gevorgyan, V. (2014). Rhodium(III)
  • Various Authors (2025). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles.
  • Various Authors (n.d.). C-H functionalization of 2H-indazole.
  • Ghosh, S., Pyne, P., et al. (2022).
  • Organic Syntheses Procedure (n.d.). indazole. Organic Syntheses.
  • Longworth, M., & Banister, S. D. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities.
  • Various Authors (n.d.).
  • Organic Chemistry Portal (n.d.). Indazole synthesis. Organic Chemistry Portal.
  • ChemicalBook (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Various Authors (n.d.). Synthesis of new indazole derivatives as potential antioxidant agents.

Sources

Technical Support Center: Synthesis of 1-(THP)-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 1-(THP)-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction

1-(THP)-1H-indazole-6-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. The tetrahydropyranyl (THP) group serves as a crucial protecting group for the indazole nitrogen, allowing for selective reactions at other positions of the molecule. However, scaling up its synthesis from the lab bench to pilot or production scale can introduce a unique set of challenges. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis, offering explanations and actionable solutions.

Question 1: During the THP protection of 1H-indazole-6-carboxylic acid, I'm observing a significant amount of a greasy by-product that is difficult to separate from the desired product. What is this by-product and how can I minimize its formation?

Answer:

The greasy by-product you are observing is likely the THP ester of your carboxylic acid, formed by the reaction of 3,4-dihydro-2H-pyran (DHP) with the carboxylic acid moiety. While the primary reaction is the N-protection of the indazole, the carboxylic acid can also be esterified under the acidic conditions typically used for THP protection. On a small scale, this might be a minor issue, but during scale-up, even a small percentage of this by-product can lead to significant purification challenges.

Causality and Mitigation Strategies:

  • Reaction Stoichiometry and Order of Addition: On a large scale, localized excesses of DHP can promote ester formation. It is crucial to maintain a strict stoichiometry. A slow, controlled addition of DHP to the reaction mixture can help minimize the formation of the ester by-product.

  • Catalyst Choice: While strong acids like p-toluenesulfonic acid (PTSA) are effective, they can also aggressively catalyze the esterification. Consider using a milder acidic catalyst such as pyridinium p-toluenesulfonate (PPTS).[1] This catalyst is less acidic and can provide better selectivity for N-protection over O-esterification.

  • Reaction Temperature: Lowering the reaction temperature can also help to control the rate of the esterification reaction, which often has a higher activation energy than the desired N-protection.

  • Aqueous Work-up: THP esters are known to be highly labile to aqueous conditions.[2][3] A carefully controlled aqueous work-up can selectively hydrolyze the unwanted THP ester back to the carboxylic acid without significantly affecting the more stable N-THP bond. However, this must be optimized to avoid premature deprotection of the desired product.

Question 2: My yield of 1-(THP)-1H-indazole-6-carboxylic acid is inconsistent upon scale-up. What are the likely causes and how can I improve reproducibility?

Answer:

Inconsistent yields in a scaled-up synthesis often point to issues with reaction control, reagent quality, or work-up procedures. For this specific synthesis, several factors can contribute to this problem.

Key Factors Affecting Yield and Reproducibility:

ParameterPotential Issue on Scale-UpRecommended Action
Reagent Quality Water content in solvents and reagents can affect the efficiency of the acid catalyst.Ensure all solvents and reagents are anhydrous. Perform Karl Fischer titration on key starting materials.
Reaction Monitoring Incomplete reaction can lead to lower yields and purification difficulties.Implement in-process controls (e.g., HPLC, TLC) to monitor the reaction to completion.
Mixing Efficiency Poor mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in side reactions.Ensure adequate agitation for the reactor volume. Consider the use of baffles to improve mixing.
Work-up and Extraction Inefficient extraction or product precipitation can lead to significant losses.Optimize the pH for extraction and precipitation. Perform a material balance to identify where losses are occurring.

Question 3: I am struggling with the purification of the final product on a large scale. Column chromatography is not feasible. What are my options?

Answer:

Large-scale purification requires methods that are both efficient and cost-effective. Relying on column chromatography for multi-kilogram batches is often impractical. Crystallization and acid-base extraction are the preferred methods for purifying 1-(THP)-1H-indazole-6-carboxylic acid at scale.

Purification Strategy:

  • Acid-Base Extraction: The carboxylic acid functionality of your product provides an excellent handle for purification.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with a mild aqueous base (e.g., sodium bicarbonate solution) to move the desired product into the aqueous layer, leaving non-acidic impurities behind.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Carefully acidify the aqueous layer with a non-oxidizing acid (e.g., citric acid, dilute HCl) to precipitate the purified product.

  • Crystallization: Once a reasonably pure solid is obtained, recrystallization is a powerful technique for achieving high purity.

    • Perform solvent screening to identify a suitable solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

    • A controlled cooling profile during crystallization is critical for obtaining a product with the desired particle size and purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the THP protection of 1H-indazole-6-carboxylic acid on a large scale?

A1: For large-scale synthesis, pyridinium p-toluenesulfonate (PPTS) is often the preferred catalyst.[1] It is less acidic than p-toluenesulfonic acid (PTSA), which helps to minimize the formation of the THP ester by-product. While the reaction may be slower with PPTS, the improved selectivity and cleaner reaction profile often outweigh the longer reaction time, simplifying downstream purification.

Q2: Can I use the methyl or ethyl ester of indazole-6-carboxylic acid for the THP protection and then hydrolyze the ester?

A2: Yes, this is a viable alternative strategy. Protecting the corresponding ester and then performing a saponification (base-catalyzed hydrolysis) of the ester at the end of the synthesis can circumvent the issue of THP ester formation. However, this adds two steps to the overall synthesis (esterification and hydrolysis), which needs to be considered in terms of process efficiency and cost.

Q3: What are the safety considerations for the scale-up of this synthesis?

A3: The primary safety concerns are associated with the reagents used:

  • 3,4-Dihydro-2H-pyran (DHP): DHP is flammable and can form explosive peroxides upon storage. Ensure it is tested for peroxides before use and handle it in a well-ventilated area away from ignition sources.

  • Acid Catalysts: Strong acids like PTSA are corrosive. Handle with appropriate personal protective equipment (PPE).

  • Solvents: The use of large volumes of flammable organic solvents requires proper grounding of equipment to prevent static discharge and the use of explosion-proof equipment.

Q4: How can I efficiently remove the THP protecting group at the end of my synthesis without affecting other sensitive functional groups?

A4: The THP group is acid-labile.[1] For deprotection, mild acidic conditions are recommended to avoid potential side reactions. Common methods include:

  • Acetic acid in a mixture of THF and water. [1]

  • Pyridinium p-toluenesulfonate (PPTS) in ethanol. [1]

  • For substrates sensitive to acid, neutral deprotection methods using reagents like lithium chloride in aqueous DMSO have also been reported, although this is less common for N-THP groups.[4]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 1-(THP)-1H-indazole-6-carboxylic acid

  • Charge a suitable reactor with 1H-indazole-6-carboxylic acid (1.0 eq) and a suitable solvent (e.g., dichloromethane, THF).

  • Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

  • Cool the mixture to 0-5 °C.

  • Slowly add 3,4-dihydro-2H-pyran (DHP) (1.2 eq) over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by HPLC or TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolve the crude 1-(THP)-1H-indazole-6-carboxylic acid in ethyl acetate.

  • Extract the organic solution with a 5% aqueous solution of sodium bicarbonate.

  • Separate the aqueous layer and wash it with ethyl acetate to remove any residual neutral impurities.

  • Cool the aqueous layer to 0-5 °C and slowly add a 1 M solution of citric acid or dilute HCl with vigorous stirring until the pH is acidic (pH 3-4), at which point the product will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to afford the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 1H-indazole-6-carboxylic acid reagents DHP, PPTS DCM, 0°C to RT reaction THP Protection Reaction start->reaction reagents->reaction workup Aqueous Quench (NaHCO3) reaction->workup crude Crude Product workup->crude extraction Acid-Base Extraction crude->extraction Dissolve in EtOAc precipitation Acidification & Precipitation extraction->precipitation filtration Filtration & Drying precipitation->filtration final_product Pure 1-(THP)-1H-indazole-6-carboxylic acid filtration->final_product

Caption: Experimental workflow for the synthesis and purification of 1-(THP)-1H-indazole-6-carboxylic acid.

References

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen,

  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry,

  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts,

  • How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ. ChemBlink,

  • Protection and deprotection. Willingdon College, Sangli,

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal,

  • A mild and efficient THP protection of indazoles and benzyl alcohols in water. ResearchGate,

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health,

  • A review on the protection of hydroxyl group. Royal Society of Chemistry,

  • indazole - Organic Syntheses Procedure. Organic Syntheses,

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC. National Institutes of Health,

  • 1H-Indazole-6-carboxylic acid. Chem-Impex,

  • THP Protecting Group: THP Protection & Deprotection Mechanism – - Total Synthesis. Total Synthesis,

  • Indazole synthesis. Organic Chemistry Portal,

  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. National Institutes of Health,

  • Supporting development of mRNA-based therapies by addressing large-scale purification challenges. Bio-Rad,

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents. Google Patents,

  • International Journal of Molecular Sciences | An Open Access Journal from MDPI. MDPI,

  • Progress, applications, challenges and prospects of protein purification technology - PMC. National Institutes of Health,

  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - NIH. National Institutes of Health,

  • 1-Methyl-1H-indazole-3-carboxylic acid - PMC - NIH. National Institutes of Health,

Sources

Validation & Comparative

A Guide to the Spectroscopic Characterization of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) data for 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid, a key intermediate in pharmaceutical synthesis. The tetrahydropyran (THP) group serves as a common protecting group for the indazole nitrogen, preventing unwanted side reactions during synthetic transformations. A thorough understanding of its spectroscopic signature is crucial for reaction monitoring, quality control, and structural confirmation.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the title compound. These predictions are based on established values for similar indazole systems and THP-protected heterocycles.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0br s1HCOOHThe carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding with the solvent.
~8.30s1HH-7This proton is a singlet and is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent carboxylic acid group.
~8.15s1HH-3The H-3 proton of the indazole ring typically appears as a sharp singlet in this region.
~7.85d1HH-5This proton will appear as a doublet, coupled to H-4.
~7.70d1HH-4This proton will also be a doublet, coupled to H-5.
~5.80dd1HH-2'The anomeric proton of the THP group is characteristically a doublet of doublets in the 5.5-6.0 ppm range.
~3.90m1HH-6'eqOne of the diastereotopic protons of the methylene group adjacent to the ring oxygen of the THP group.
~3.60m1HH-6'axThe other diastereotopic proton of the methylene group adjacent to the ring oxygen of the THP group.
~2.0-1.5m6HH-3', H-4', H-5'The remaining methylene protons of the THP ring will appear as a complex multiplet in the aliphatic region.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~167.0COOHThe carbonyl carbon of the carboxylic acid is expected in this region.
~141.0C-7aA quaternary carbon of the indazole ring.
~135.0C-3The C-3 carbon of the indazole ring.
~128.0C-6The carbon bearing the carboxylic acid group.
~125.0C-3aAnother quaternary carbon of the indazole ring.
~122.0C-5An aromatic CH carbon.
~121.0C-4An aromatic CH carbon.
~110.0C-7An aromatic CH carbon.
~87.0C-2'The anomeric carbon of the THP group.
~67.0C-6'The methylene carbon adjacent to the ring oxygen of the THP group.
~30.0C-3'A methylene carbon of the THP ring.
~25.0C-5'A methylene carbon of the THP ring.
~22.0C-4'A methylene carbon of the THP ring.

Comparative Analysis with Alternative Structures

To appreciate the unique spectral features of this compound, it is instructive to compare its predicted NMR data with that of related compounds.

1H-Indazole-6-carboxylic acid

The unprotected 1H-indazole-6-carboxylic acid would lack the characteristic signals of the THP group. Specifically, the ¹H NMR spectrum would not show the anomeric proton (dd, ~5.80 ppm) or the multiplets associated with the THP ring protons. The ¹³C NMR spectrum would be missing the signals at approximately 87.0, 67.0, 30.0, 25.0, and 22.0 ppm.

Alternative Protecting Groups

Other common protecting groups for the indazole nitrogen include the benzyl (Bn) and tert-butyloxycarbonyl (Boc) groups.

  • 1-Benzyl-1H-indazole-6-carboxylic acid: The ¹H NMR spectrum would show a singlet for the benzylic methylene protons around 5.5 ppm and aromatic signals for the benzyl group between 7.2 and 7.4 ppm.

  • 1-Boc-1H-indazole-6-carboxylic acid: This derivative would exhibit a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.6 ppm in the ¹H NMR spectrum. The ¹³C NMR spectrum would show the quaternary carbonyl carbon of the Boc group around 150 ppm and the quaternary carbon of the tert-butyl group around 80 ppm.

The distinct signals of the THP group in the title compound allow for its unambiguous identification when compared to these alternatives.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm in the ¹H NMR spectrum and ~39.5 ppm in the ¹³C NMR spectrum.

  • Transfer the solution to a standard 5 mm NMR tube.

NMR Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32 scans.

    • Spectral Width: 0-14 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

This standardized protocol ensures reproducibility and allows for accurate comparison with literature data for related compounds.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis & Comparison synthesis Synthesize Compound purification Purify via Chromatography synthesis->purification sample_prep Prepare Sample in DMSO-d6 purification->sample_prep run_1h Acquire 1H NMR sample_prep->run_1h run_13c Acquire 13C NMR sample_prep->run_13c analyze_1h Analyze 1H Spectrum (Shifts, Multiplicity, Integration) run_1h->analyze_1h analyze_13c Analyze 13C Spectrum (Chemical Shifts) run_13c->analyze_13c compare_data Compare with Predicted Data & Alternative Structures analyze_1h->compare_data analyze_13c->compare_data confirmation Structural Confirmation compare_data->confirmation G cluster_mol cluster_regions mol r1 Carboxylic Acid Proton ~13.0 ppm r2 Indazole Aromatic Protons ~7.7-8.3 ppm r3 THP Anomeric Proton ~5.8 ppm r4 THP Aliphatic Protons ~1.5-3.9 ppm

Caption: Key structural regions and their expected ¹H NMR chemical shifts.

Conclusion

This guide provides a robust framework for the NMR-based characterization of this compound. By leveraging predicted data derived from analogous structures, researchers can confidently identify this compound and distinguish it from potential alternatives. The detailed experimental protocol and workflow diagrams offer a practical approach for obtaining and interpreting high-quality NMR spectra, ensuring the integrity of this important pharmaceutical intermediate.

References

  • Royal Society of Chemistry. (2019).
  • Wiley-VCH. (2007).
  • Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table.
  • Springer. (n.d.).
  • José Elguero, et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • G. Narayana Swamy, et al. (2012).
  • Sigma-Aldrich. (n.d.). 1H-Indazole-6-carboxylic acid 97.
  • Pritam Khandave, et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
  • ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.
  • JOCPR. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
  • PubChem. (n.d.). 1-(tetrahydro-2h-pyran-2-yl)-1h-indazole-4-carboxylic acid.
  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • ChemScene. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid.
  • Reddit. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry.
  • IUCr Journals. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-indazole-6-carboxylic acid methyl ester AldrichCPR.
  • ChemicalBook. (n.d.). 1H-Indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-6-phenyl.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-(THP)-1H-indazole-6-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the rigorous characterization of novel chemical entities is paramount. 1-(Tetrahydropyran-2-yl)-1H-indazole-6-carboxylic acid, a molecule featuring a key indazole scaffold, represents a class of compounds with significant therapeutic potential.[1] The tetrahydropyran (THP) group is a common protecting group in organic synthesis, and its presence, along with the carboxylic acid functionality, necessitates robust analytical methodologies for unequivocal identification, purity assessment, and impurity profiling.[2][]

This guide provides an in-depth analysis of the mass spectrometric behavior of 1-(THP)-1H-indazole-6-carboxylic acid. We will explore its predicted fragmentation pathways and compare the utility of mass spectrometry against other critical analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

The Central Role of Mass Spectrometry

Mass spectrometry (MS) stands as a cornerstone technique in pharmaceutical analysis due to its exceptional sensitivity and specificity.[4] When coupled with a separation technique like liquid chromatography (LC-MS), it provides not only retention time data but also invaluable mass-to-charge ratio (m/z) information, which is intrinsic to the molecular identity of the analyte and its related substances.[5]

Predicted ESI-MS/MS Fragmentation of 1-(THP)-1H-indazole-6-carboxylic acid

Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, minimizing in-source fragmentation and preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis. For 1-(THP)-1H-indazole-6-carboxylic acid (Molecular Weight: 260.27 g/mol ), analysis in both positive and negative ion modes is informative.

Positive Ion Mode [M+H]⁺:

In positive ion mode, the initial protonation is likely to occur on one of the nitrogen atoms of the indazole ring. Collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 261.1) is predicted to follow several key pathways:

  • Loss of the THP group: The most prominent fragmentation is the cleavage of the N-C bond connecting the THP group to the indazole ring, resulting in the loss of a neutral dihydropyran molecule (84 Da) and the formation of the protonated 1H-indazole-6-carboxylic acid at m/z 177.1.

  • Decarboxylation: Loss of carbon dioxide (44 Da) from the indazole-6-carboxylic acid fragment ion (m/z 177.1) would yield an ion at m/z 133.1.

  • Loss of water from the carboxylic acid: A less favorable fragmentation pathway could involve the loss of water (18 Da) from the protonated molecule, leading to an ion at m/z 243.1.

Negative Ion Mode [M-H]⁻:

In negative ion mode, deprotonation will occur at the carboxylic acid group, forming the [M-H]⁻ ion at m/z 259.1. The fragmentation of this ion is expected to be informative as well:

  • Decarboxylation: The most facile fragmentation in negative ion mode is the loss of CO₂ (44 Da), yielding a stable anion at m/z 215.1.

  • Loss of the THP group: Similar to the positive mode, cleavage of the N-C bond can lead to the loss of dihydropyran (84 Da), resulting in the deprotonated indazole-6-carboxylic acid anion at m/z 175.1.

The following Graphviz diagram illustrates the predicted fragmentation pathways in both positive and negative ion modes.

fragmentation_pathways cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode M_H_pos [M+H]⁺ m/z 261.1 indazole_COOH_H [Indazole-COOH + H]⁺ m/z 177.1 M_H_pos->indazole_COOH_H - C₅H₈O (84 Da) indazole_H [Indazole + H]⁺ m/z 133.1 indazole_COOH_H->indazole_H - CO₂ (44 Da) M_H_neg [M-H]⁻ m/z 259.1 indazole_THP_neg [Indazole-THP]⁻ m/z 215.1 M_H_neg->indazole_THP_neg - CO₂ (44 Da) indazole_COOH_neg [Indazole-COOH]⁻ m/z 175.1 M_H_neg->indazole_COOH_neg - C₅H₈O (84 Da)

Caption: Predicted ESI-MS/MS fragmentation of 1-(THP)-1H-indazole-6-carboxylic acid.

Comparative Analysis of Analytical Techniques

While LC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of the analyte. The following table compares LC-MS with HPLC-UV, NMR, and GC-MS for the analysis of 1-(THP)-1H-indazole-6-carboxylic acid.

FeatureLC-MS/MSHPLC-UVNMR SpectroscopyGC-MS (with Derivatization)
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.Nuclear spin transitions in a magnetic field.Separation of volatile derivatives by gas chromatography, detection by mass.
Specificity Very High (provides molecular weight and structural information).Moderate (relies on chromophore; co-elution can be an issue).[5]Very High (provides detailed structural information).[1]High (mass spectral data aids identification).
Sensitivity Very High (pg to fg range).Moderate (ng to µg range).Low (mg range).High (pg to ng range).
Quantitative Accuracy Good, but can be affected by matrix effects and ion suppression.[6]Excellent (well-established for quantitative analysis).[7]Good, with appropriate internal standards.Good, with appropriate internal standards.
Structural Information Good (fragmentation patterns provide structural clues).Limited (UV spectrum is not highly specific).Excellent (unequivocal structure elucidation).[8]Good (fragmentation patterns of derivatives).
Sample Throughput HighHighLowModerate
Sample Preparation Relatively simple, but requires clean samples to avoid ion suppression.[6]Simple filtration and dilution.Requires dissolution in deuterated solvents.Requires derivatization (e.g., silylation) to increase volatility.[9][10]
Cost HighLow to ModerateVery HighModerate

Experimental Protocols

LC-MS/MS Analysis

This protocol outlines a general method for the analysis of 1-(THP)-1H-indazole-6-carboxylic acid using a standard reversed-phase LC-MS/MS system.

Workflow:

lc_ms_workflow sample_prep Sample Preparation (Dissolution in Mobile Phase) hplc HPLC Separation (C18 Column) sample_prep->hplc esi Electrospray Ionization (Positive and Negative Modes) hplc->esi ms1 MS1 Scan (Full Scan for [M+H]⁺/[M-H]⁻) esi->ms1 cid Collision-Induced Dissociation (Fragmentation of Precursor Ion) ms1->cid ms2 MS2 Scan (Analysis of Fragment Ions) cid->ms2 data_analysis Data Analysis (Identification and Quantification) ms2->data_analysis

Caption: A typical workflow for LC-MS/MS analysis.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 10% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: ESI positive and negative.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Optimized for the specific instrument.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Product ion scan of m/z 261.1 (positive) and 259.1 (negative) with varying collision energies.

HPLC-UV Analysis

This method is suitable for routine purity analysis and quantification where the identity of the main peak and impurities are known.

Methodology:

  • Sample Preparation: Prepare samples as described for LC-MS analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: As described for LC-MS.

    • Gradient or Isocratic Elution: To be optimized for the separation of the main compound from its impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at a suitable wavelength (e.g., determined by UV scan, likely around 254 nm and 280 nm for the indazole chromophore).

NMR Spectroscopy

NMR is the gold standard for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and assign all proton and carbon signals.

GC-MS Analysis (with Silylation)

Due to the low volatility of the carboxylic acid, derivatization is necessary for GC-MS analysis.[11]

Workflow:

gc_ms_workflow sample_prep Sample Preparation (Dissolution in Aprotic Solvent) derivatization Silylation (e.g., with BSTFA) sample_prep->derivatization gc GC Separation (Capillary Column) derivatization->gc ei Electron Ionization gc->ei ms_analysis Mass Analysis ei->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Caption: Workflow for GC-MS analysis with derivatization.

Methodology:

  • Sample Preparation and Derivatization:

    • Dissolve a small amount of the sample (approx. 1 mg) in a dry, aprotic solvent (e.g., pyridine or acetonitrile).

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[10]

    • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization of the carboxylic acid.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute the derivatized analyte.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 40-500.

Conclusion

The analysis of 1-(THP)-1H-indazole-6-carboxylic acid requires a multi-faceted analytical approach. LC-MS/MS stands out for its high sensitivity and specificity, providing crucial molecular weight and structural information through fragmentation analysis, making it ideal for identification and impurity profiling in complex matrices. HPLC-UV remains a robust and cost-effective method for routine quantitative analysis and purity assessment. NMR spectroscopy is indispensable for unequivocal structure elucidation. GC-MS, following derivatization, offers a viable alternative, particularly for the analysis of volatile impurities.

The choice of the most appropriate technique will depend on the specific analytical challenge, whether it is routine quality control, structural confirmation of a new entity, or trace-level impurity identification. A comprehensive understanding of the capabilities and limitations of each method, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions and ensure the quality and safety of their pharmaceutical products.

References

  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.
  • Chiappini, L., et al. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed. [Link]

  • Fariña, F., et al. (2016). 13C NMR of indazoles. ResearchGate. [Link]

  • International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. IJNRD.
  • Kerns, E. H., & Di, L. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • BOC Sciences. (n.d.). Impurity Profiling in APIs. BOC Sciences.
  • Chemyx. (n.d.).
  • Zenkevich, I. G. (n.d.).
  • Royal Society of Chemistry. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed Central. [Link]

  • Problems in Chemistry. (2023).
  • Hawach Scientific. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Hawach Scientific.
  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS)
  • International Journal of Scientific Development and Research. (2025). “Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS”. IJSDR.
  • Veliene, A., & Vika, V. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla.
  • Wang, C., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
  • Pietrogrande, M. C., et al. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed. [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
  • ResearchGate. (2025). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.
  • Biomedical Journal of Scientific & Technical Research. (2024).
  • Taylor & Francis Online. (n.d.).
  • Royal Society of Chemistry. (2015).
  • Brazilian Journal of Analytical Chemistry. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. BrJAC.
  • ESA-IPB. (n.d.).
  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
  • JScholar Publisher. (2021). HPLC-UV and LC-MS/MS analysis to study formulation and long-term stability of some anticancer drugs in elastomeric pumps. JScholar Publisher.
  • ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum. ChemicalBook.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Validation of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery Intermediates

In the landscape of modern drug development, the journey from a promising molecular concept to a clinically approved therapeutic is both arduous and exacting. Key to this journey is the quality of the chemical building blocks used in the synthesis of active pharmaceutical ingredients (APIs). One such crucial intermediate is 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid . This molecule, featuring a protected indazole core, is a versatile scaffold in medicinal chemistry, enabling the construction of complex therapeutic agents.

However, its utility is directly proportional to its purity. Undesired impurities, even in trace amounts, can have profound consequences, leading to aberrant pharmacology, unforeseen toxicity, or complications in process scale-up.[1] Therefore, a robust, multi-faceted validation of its purity is not merely a quality control measure; it is a fundamental requirement for reproducible science and patient safety.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this key intermediate. We will move beyond simple protocol recitation to explore the scientific rationale behind our choices, establishing a self-validating system of analysis that ensures the highest degree of confidence in the material's quality.

Chapter 1: Understanding the Molecule and Its Potential Impurity Profile

Before a single analysis is run, a deep understanding of the molecule's synthesis is paramount. The likely synthetic pathway provides a roadmap to predicting potential impurities, which is the hallmark of a proactive, rather than reactive, analytical strategy.

Plausible Synthetic Pathway

The target molecule is typically synthesized via a two-step process starting from 1H-indazole-6-carboxylic acid: (1) Esterification of the carboxylic acid to prevent side reactions, followed by (2) protection of the indazole nitrogen with 3,4-dihydro-2H-pyran (DHP), and (3) subsequent hydrolysis of the ester to yield the final product.

cluster_0 Plausible Synthesis of Target Compound Start 1H-Indazole-6-carboxylic acid Step1 Esterification (e.g., MeOH, H+) Start->Step1 Intermediate Methyl 1H-indazole-6-carboxylate Step1->Intermediate Step2 THP Protection (DHP, p-TsOH) Intermediate->Step2 Protected_Ester Methyl 1-(THP)-1H-indazole-6-carboxylate Step2->Protected_Ester Step3 Hydrolysis (e.g., LiOH, H2O/THF) Protected_Ester->Step3 Final 1-(THP)-1H-indazole-6-carboxylic acid Step3->Final

Caption: Plausible synthetic route for the target compound.

Anticipating the Impurity Profile

This synthetic route allows us to forecast a specific impurity profile, which is critical for developing targeted analytical methods.

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 1H-indazole-6-carboxylic acid or its methyl ester.

    • Reagents & Catalysts: Traces of p-toluenesulfonic acid (p-TsOH) or other acids used for protection.[2]

    • Residual Solvents: Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF), etc., which must be controlled according to ICH Q3C guidelines.[1]

  • By-products:

    • Regioisomers: The indazole ring has two nitrogen atoms (N1 and N2). While the N1 position is generally favored for substitution, reaction at the N2 position can occur, leading to the formation of 2-(Tetrahydro-2H-pyran-2-yl)-2H-indazole-6-carboxylic acid. This is a critical impurity to monitor as it has a similar mass and polarity, making it challenging to separate.[3]

    • Over-reaction Products: Potential for side reactions on the aromatic ring, though less common under these conditions.

  • Degradation Products:

    • Deprotection: The Tetrahydropyranyl (THP) group is acid-labile.[4][5] Any exposure to acidic conditions during workup or storage could lead to the regeneration of 1H-indazole-6-carboxylic acid.

Chapter 2: An Orthogonal Analytical Strategy for Purity Validation

Trustworthiness in purity assessment comes from orthogonality —the use of multiple, independent analytical techniques that measure different chemical properties. Relying on a single method, such as HPLC, is a common pitfall that can lead to a dangerously incomplete picture. Our self-validating system combines chromatography, mass spectrometry, and spectroscopy to ensure a comprehensive analysis.

cluster_1 Orthogonal Purity Validation Workflow Sample Test Sample of Target Compound HPLC HPLC-UV (Purity Assay, % Area) Sample->HPLC LCMS LC-MS (Identity & Impurity ID) Sample->LCMS NMR 1H & 13C NMR (Structural Confirmation) Sample->NMR GCHS GC-HS (Residual Solvents) Sample->GCHS Result Certificate of Analysis (Final Purity Statement) HPLC->Result LCMS->Result NMR->Result GCHS->Result

Caption: A multi-technique, orthogonal workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC with UV detection is the primary technique for quantifying the purity of the main component and detecting non-volatile organic impurities.

Causality Behind the Method:

  • Column Choice: A C18 reversed-phase column is selected due to the moderate polarity of the molecule. The hydrophobic stationary phase allows for good retention and separation from both more polar (e.g., unprotected starting material) and less polar impurities.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid, TFA) is crucial. The TFA serves two purposes: it protonates the carboxylic acid, ensuring a single analyte form and sharp peak shape, and it can act as an ion-pairing agent for basic impurities, improving their retention.[6]

  • Gradient Elution: A gradient is superior to an isocratic method for impurity profiling as it allows for the elution of a wide range of impurities with varying polarities within a reasonable timeframe.

Experimental Protocol: HPLC-UV Purity Assay

  • System: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 0.5 mg/mL solution.

Data Presentation: Illustrative HPLC Purity Results

Peak No.Retention Time (min)Area %IdentificationNotes
14.20.08%1H-indazole-6-carboxylic acidStarting Material
29.899.85%Target Compound Main Peak
310.10.05%Unknown ImpurityPotentially N2-isomer
412.50.02%Methyl 1-(THP)-...carboxylateProcess Impurity

Note: This data is illustrative.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation

While HPLC-UV quantifies, it doesn't confirm identity. LC-MS is the gold standard for confirming the molecular weight of the main peak and providing mass information for unknown impurities.[7]

Experimental Protocol: LC-MS

  • System: Utilize the same LC method as above, splitting the flow post-column to an ESI-MS detector (e.g., Agilent 6120 Quadrupole LC/MS).

  • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes. The carboxylic acid should be visible in negative mode [M-H]⁻, while the indazole nitrogen allows for detection in positive mode [M+H]⁺.

  • Analysis: Confirm that the main HPLC peak has the correct mass-to-charge ratio (m/z). Analyze the m/z of impurity peaks to propose potential structures.

Data Presentation: Expected Mass Spectrometry Data

AnalyteFormulaExact MassExpected [M+H]⁺Expected [M-H]⁻
Target Compound C₁₃H₁₄N₂O₃246.10247.11245.09
1H-indazole-6-carboxylic acidC₈H₆N₂O₂162.04163.05161.03
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for unambiguous structure confirmation.[8] It is particularly crucial for distinguishing between the desired N1-isomer and the potential N2-isomer impurity, which would be nearly impossible to differentiate by MS alone. The chemical shifts and coupling patterns of the protons on the indazole ring are distinct for each isomer.

Experimental Protocol: ¹H NMR

  • System: Bruker 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Analysis: Acquire a standard proton NMR spectrum. Confirm that the observed chemical shifts, integrations, and coupling patterns match the expected structure of the N1-isomer. Look for minor peaks that could indicate the presence of the N2-isomer.

Chapter 3: Comparative Analysis: The "Why" of THP Protection

To provide context for the product's performance, we compare it to a common alternative: its own unprotected precursor, 1H-indazole-6-carboxylic acid .[9] This comparison highlights the practical advantages conferred by the THP protecting group in a drug development setting.

Why Protect? The Causality Behind Using the THP Group

The indazole N-H proton is acidic and nucleophilic. In many subsequent synthetic steps (e.g., amide couplings, metal-catalyzed cross-couplings), this N-H group can interfere, leading to unwanted side reactions, lower yields, and a more complex purification process. The THP group acts as a temporary, inert mask for this reactive site.[10][11]

Data Presentation: Performance Comparison

Parameter1-(THP)-1H-indazole-6-carboxylic acid (Target) 1H-indazole-6-carboxylic acid (Alternative) Justification & Field Insight
Solubility (DCM) HighVery LowThe THP group significantly increases lipophilicity, improving solubility in common organic solvents used for synthesis. This is a major practical advantage.
Stability to Base StableCan be deprotonatedStable under basic conditions (e.g., amide coupling with DIPEA), preventing unwanted salt formation or side reactions.
Performance in Amide Coupling High Yield (>90%), Clean ReactionModerate Yield (~50-60%), Multiple By-productsIn a test reaction with benzylamine and HATU, the protected version gives a much cleaner profile and higher yield, simplifying purification.
Handling Free-flowing solidFine powder, can be hygroscopicEasier to handle and weigh accurately on the bench.
Deprotection Mild acidic conditions (e.g., TFA in DCM, HCl in MeOH)[4]N/AThe THP group can be removed easily at a later stage, revealing the indazole N-H when needed.

Note: Performance data is illustrative and based on typical experimental outcomes.

Conclusion

Validating the purity of a critical intermediate like this compound is a rigorous, multi-step process that forms the bedrock of reliable drug discovery. As demonstrated, a truly trustworthy assessment cannot be achieved with a single analytical technique. It requires an orthogonal, self-validating approach that combines the quantitative power of HPLC, the identity confirmation of MS, and the definitive structural elucidation of NMR.

By first understanding the synthetic process to predict potential impurities and then deploying a targeted, multi-faceted analytical strategy, researchers can proceed with confidence. The comparison with the unprotected analogue further underscores the deliberate chemical choices made to enhance performance in subsequent synthetic applications. This level of analytical rigor is not an obstacle; it is the essential foundation upon which safe and effective medicines are built.

References

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation. [Link]

  • Method for preparing heterocyclic-carboxylic acids. (2003).
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). National Center for Biotechnology Information (PMC). [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). National Center for Biotechnology Information (PMC). [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. (2006). ResearchGate. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2021). National Center for Biotechnology Information (PMC). [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (2012). Longdom Publishing. [Link]

  • Indazole – Knowledge and References. (2020). Taylor & Francis Online. [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021). Pharmacia. [Link]

  • Impurities in New Drug Substances Q3A(R2). (2023). Lejan Team. [Link]

  • THP group for protecting alcohols. (2019). YouTube. [Link]

  • Avra Synthesis Pvt. Ltd. - About Us. Hyma Synthesis Pvt. Ltd. [Link]

  • Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. (2019). ResearchGate. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023). International Journal of Pharmaceutical Investigation. [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • RP HPLC method for Imidazole. (2013). Chromatography Forum. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). (2024). YouTube. [Link]

  • ICH Q3A(R) Guideline: Impurities in New Drug Substances. IKEV. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (2012). Longdom Publishing. [Link]

Sources

A Senior Application Scientist's Guide to N-Protecting Groups for Indazoles: A Comparative Analysis of THP and Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the indazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents. However, the synthetic manipulation of this bicyclic heterocycle is often complicated by the presence of two reactive nitrogen atoms (N-1 and N-2). Regioselective functionalization is a significant challenge, frequently leading to mixtures of isomers that are difficult to separate and reduce overall yield.[1][2] Consequently, the judicious choice of a nitrogen-protecting group is a critical strategic decision that dictates the success of a synthetic route.

This in-depth technical guide provides a comparative analysis of the tetrahydropyranyl (THP) protecting group with other commonly employed N-protecting groups for indazoles, namely tert-butoxycarbonyl (BOC), 2-(trimethylsilyl)ethoxymethyl (SEM), and trityl (Tr). We will delve into the practical aspects of their introduction, stability under various reaction conditions, and methods for their removal, supported by experimental data and mechanistic insights.

The Indazole Conundrum: Why N-Protection is Crucial

The indazole ring system exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[2] Direct alkylation or acylation of an unprotected indazole often yields a mixture of N-1 and N-2 substituted products, with the ratio being highly dependent on the substrate's electronic and steric properties, as well as the reaction conditions.[1][3] Protecting one of the nitrogen atoms allows for the selective functionalization of the other nitrogen or a carbon atom on the indazole core. Furthermore, a well-chosen protecting group can influence the regioselectivity of subsequent reactions, such as lithiation.

Tetrahydropyranyl (THP): The Acetal Workhorse

The THP group is a classic and cost-effective choice for protecting alcohols and, in this context, the N-H functionality of indazoles. It forms a stable acetal that is resistant to a wide range of non-acidic reagents.

Introduction of the THP Group

THP protection is typically achieved by reacting the indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.

Mechanism of THP Protection:

THP Protection cluster_activation Activation of DHP cluster_nucleophilic_attack Nucleophilic Attack cluster_deprotonation Deprotonation DHP DHP activated_DHP Activated DHP (Oxocarbenium ion) DHP->activated_DHP Protonation H_plus H+ H_plus->DHP Indazole_NH Indazole-NH THP_Indazole_protonated Protonated THP-Indazole Indazole_NH->THP_Indazole_protonated Attack on activated DHP THP_Indazole THP-Protected Indazole THP_Indazole_protonated->THP_Indazole Deprotonation

Caption: Mechanism of THP protection of an indazole.

Stability of the THP Group

The THP group is generally stable to:

  • Strongly basic conditions (e.g., organolithium reagents, Grignard reagents, metal hydrides).

  • Nucleophilic reagents.

  • Reductive and oxidative conditions that do not involve strong acids.

However, it is labile to acidic conditions, which is the basis for its removal.

Deprotection of the THP Group

Removal of the THP group is readily accomplished by treatment with an acid in a protic solvent.

Mechanism of THP Deprotection:

THP Deprotection cluster_protonation Protonation cluster_cleavage Cleavage THP_Indazole THP-Protected Indazole protonated_THP_Indazole Protonated THP-Indazole THP_Indazole->protonated_THP_Indazole Protonation of acetal oxygen H_plus H+ H_plus->THP_Indazole Indazole_NH Indazole-NH protonated_THP_Indazole->Indazole_NH Elimination of indazole oxocarbenium Oxocarbenium ion protonated_THP_Indazole->oxocarbenium Formation of stable cation

Caption: Mechanism of acidic deprotection of a THP-protected indazole.

Alternative N-Protecting Groups for Indazoles

While THP is a useful protecting group, its introduction creates a new stereocenter, which can lead to diastereomeric mixtures if the indazole substrate is chiral. Furthermore, its lability to acid can be a limitation in some synthetic routes. The following sections detail common alternatives.

tert-Butoxycarbonyl (BOC) Group

The BOC group is one of the most widely used protecting groups for amines due to its ease of introduction and selective removal under acidic conditions.

  • Introduction: The BOC group is typically introduced by reacting the indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP.[4][5]

  • Stability: The BOC group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. It is also stable to catalytic hydrogenation.

  • Deprotection: Deprotection is achieved under acidic conditions, often with TFA in dichloromethane or HCl in an organic solvent.[6] Interestingly, for some N-Boc protected heterocycles, including indazoles, deprotection can also be achieved under specific basic conditions, such as with NaOMe in methanol or NaBH₄ in ethanol.[6][7][8]

Mechanism of BOC Protection and Deprotection:

BOC Protection and Deprotection cluster_protection BOC Protection cluster_deprotection BOC Deprotection (Acidic) Indazole_NH Indazole-NH BOC_Indazole BOC-Protected Indazole Indazole_NH->BOC_Indazole + Boc₂O, Base Boc2O Boc₂O BOC_Indazole_deprotect BOC-Protected Indazole Indazole_NH_deprotect Indazole-NH BOC_Indazole_deprotect->Indazole_NH_deprotect + H+ CO2 CO₂ BOC_Indazole_deprotect->CO2 releases isobutylene Isobutylene BOC_Indazole_deprotect->isobutylene releases H_plus H+

Caption: General scheme for BOC protection and acidic deprotection of an indazole.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is a versatile protecting group that offers excellent stability and can be removed under specific conditions that are often orthogonal to other protecting groups.

  • Introduction: SEM protection is achieved by reacting the indazole with SEM-Cl in the presence of a base. The choice of base and solvent can influence the N-1/N-2 selectivity.[9][10]

  • Stability: The SEM group is stable to a wide range of acidic and basic conditions, making it more robust than THP and BOC in many instances.

  • Deprotection: The SEM group is typically removed using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under strongly acidic conditions.[9][11][12][13]

Mechanism of SEM Deprotection (Fluoride-mediated):

SEM Deprotection cluster_attack Fluoride Attack cluster_fragmentation Fragmentation SEM_Indazole SEM-Protected Indazole intermediate Pentacoordinate Silicon Intermediate SEM_Indazole->intermediate F⁻ attack on Si F_minus F⁻ F_minus->SEM_Indazole Indazole_anion Indazole Anion intermediate->Indazole_anion Elimination TMSF Me₃SiF intermediate->TMSF releases ethylene Ethylene intermediate->ethylene releases formaldehyde Formaldehyde intermediate->formaldehyde releases

Caption: Mechanism of fluoride-mediated SEM deprotection.

Trityl (Tr) Group

The trityl group is a bulky protecting group that is particularly useful for the selective protection of primary alcohols, but it can also be used for amines.

  • Introduction: The trityl group is introduced by reacting the indazole with trityl chloride in the presence of a base like pyridine.[14]

  • Stability: The trityl group is stable to basic and nucleophilic conditions but is highly sensitive to acid.

  • Deprotection: Deprotection is readily achieved under mild acidic conditions, such as with formic acid or dilute HCl.[14][15]

Mechanism of Trityl Deprotection:

Trityl Deprotection cluster_protonation Protonation and Cleavage Trityl_Indazole Trityl-Protected Indazole Indazole_NH Indazole-NH Trityl_Indazole->Indazole_NH + H+ Trityl_cation Trityl Cation (highly stable) Trityl_Indazole->Trityl_cation releases H_plus H+

Caption: Mechanism of acidic deprotection of a trityl-protected indazole.

Comparative Analysis of N-Protecting Groups for Indazoles

The choice of an appropriate N-protecting group is highly dependent on the planned synthetic route. The following table provides a comparative summary of the key features of THP, BOC, SEM, and Trityl groups for the protection of indazoles.

Protecting GroupIntroduction ConditionsDeprotection ConditionsStabilityKey AdvantagesKey Disadvantages
THP DHP, acid catalyst (e.g., MSA, p-TsOH)[16]Mild acid (e.g., HCl, TFA, p-TsOH in protic solvent)[17][18]Basic, nucleophilic, reductive, oxidative (non-acidic)Low cost, generally stableAcid labile, creates a new stereocenter
BOC Boc₂O, base (e.g., Et₃N, DMAP)[4][5]Strong acid (e.g., TFA, HCl); specific basic conditions (e.g., NaOMe)[6][7][8][19]Basic, nucleophilic, catalytic hydrogenationNo new stereocenter, widely usedAcid labile, can be difficult to remove selectively in the presence of other acid-sensitive groups
SEM SEM-Cl, base[9][10]Fluoride ion (e.g., TBAF), strong acid[9][11][12][13][20]Acidic, basic, many other conditionsHigh stability, orthogonal to many other protecting groupsHigher cost of reagent, deprotection can be sluggish
Trityl (Tr) Trityl chloride, base (e.g., pyridine)[14]Mild acid (e.g., formic acid, dilute HCl)[14][15][21][22][23]Basic, nucleophilicBulky, can direct regioselectivity, easily removedHighly acid sensitive, bulky size can be a hindrance

Experimental Protocols

The following are representative experimental protocols for the THP protection and deprotection of indazole.

THP Protection of Indazole

Materials:

  • Indazole

  • 3,4-Dihydro-2H-pyran (DHP)

  • Methanesulfonic acid (MSA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a stirred solution of indazole (1.0 eq) in anhydrous THF at 0 °C, add methanesulfonic acid (catalytic amount).

  • Slowly add 3,4-dihydro-2H-pyran (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the THP-protected indazole.

Deprotection of THP-Protected Indazole

Materials:

  • THP-protected indazole

  • Hydrochloric acid (e.g., 2M solution)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve the THP-protected indazole (1.0 eq) in methanol.

  • Add a solution of hydrochloric acid (e.g., 2M) and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the deprotected indazole.

Conclusion

The selection of an N-protecting group for indazole synthesis is a critical decision that must be made with careful consideration of the overall synthetic strategy. The THP group offers a cost-effective and robust option for protection against a variety of non-acidic reagents. However, its acid lability and the introduction of a new stereocenter may not be suitable for all applications.

The BOC group provides a valuable alternative that avoids the creation of a new stereocenter and is widely used in organic synthesis. The SEM group offers superior stability and orthogonality, making it an excellent choice for complex, multi-step syntheses. Finally, the bulky trityl group, while highly acid-sensitive, can be advantageous for directing regioselectivity in certain reactions.

By understanding the unique characteristics, stability profiles, and deprotection conditions of each of these protecting groups, researchers can make informed decisions to optimize their synthetic routes towards valuable indazole-containing molecules.

References

  • Zhan, H.; Li, J.; Wang, Y. A mild and efficient THP protection of indazoles and benzyl alcohols in water. Green Chem.2014 , 16, 1243-1247. Available from: [Link]

  • Luo, G.; Chen, L.; Dubowchik, G. M. Regioselective protection at N-2 and derivatization at C-3 of indazoles. J. Org. Chem.2006 , 71, 5392-5395. Available from: [Link]

  • Luo, G.; Chen, L.; Dubowchik, G. M. Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate. 2006. Available from: [Link]

  • Enguehard-Gueiffier, C.; et al. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Lett.2009 , 50, 4749-4752. Available from: [Link]

  • Gerokonstantis, D.-T.; et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKIVOC2020 , (viii), 115-124. Available from: [Link]

  • Kamal, A.; et al. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synth. Commun.2007 , 37, 2349-2355. Available from: [Link]

  • Adams, J.; et al. Methods for preparing indazole compounds. Google Patents. 2006.
  • Gerokonstantis, D.-T.; et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. 2020. Available from: [Link]

  • Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. N.d. Available from: [Link]

  • Albericio, F.; et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen2017 , 6, 145-153. Available from: [Link]

  • Primas, N.; et al. A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Lett. Org. Chem.2008 , 5, 8-10. Available from: [Link]

  • Shaik, J. B.; et al. Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. World J. Pharm. Res.2016 , 5, 1113-1123. Available from: [Link]

  • ResearchGate. C‐3 Arylation of SEM‐protected indazole. N.d. Available from: [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. N.d. Available from: [Link]

  • Kumar, P.; et al. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides Nucleotides Nucleic Acids2009 , 28, 230-239. Available from: [Link]

  • Vakalopoulos, A.; Hoffmann, H. M. R. Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Org. Lett.2000 , 2, 1447-1450. Available from: [Link]

  • Behloul, C.; et al. LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Lett.2016 , 57, 3249-3251. Available from: [Link]

  • CORE. Indium-mediated cleavage of the trityl group from protected alcohols and diols. N.d. Available from: [Link]

  • Vakalopoulos, A.; Hoffmann, H. M. R. Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide. Semantic Scholar. 2000. Available from: [Link]

  • Singh, K.; et al. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv.2020 , 10, 24017-24026. Available from: [Link]

  • Chbib, C.; et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules2020 , 25, 4743. Available from: [Link]

  • Demirtas, I.; et al. Synthesis and reactivity of novel trityl-type protecting groups. Org. Commun.2022 , 15, 1-10. Available from: [Link]

  • Kolehmainen, E.; et al. Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Lett.2001 , 42, 7639-7641. Available from: [Link]

  • ResearchGate. Selective Deprotection of Trityl Group on Carbohydrate by Microflow Reaction Inhibiting Migration of Acetyl Group. N.d. Available from: [Link]

  • Alam, M. S.; Keating, M. J. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein J. Org. Chem.2021 , 17, 1858-1869. Available from: [Link]

  • O'Donovan, D. H.; et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.2021 , 17, 1989-2001. Available from: [Link]

  • ResearchGate. Indium-Mediated Cleavage of the Trityl Group from Protected 1H-Tetrazoles. N.d. Available from: [Link]

  • Li, J.; et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules2021 , 26, 2783. Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. N.d. Available from: [Link]

  • Wang, Y.; et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules2023 , 28, 3894. Available from: [Link]

Sources

biological efficacy of 1-(THP)-1H-indazole-6-carboxylic acid vs. other kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Indazole-Based Inhibitors Versus Other Kinase-Targeting Chemotypes

In the landscape of modern drug discovery, the relentless pursuit of potent and selective kinase inhibitors has unveiled a number of "privileged" chemical scaffolds – core molecular structures that demonstrate a recurring propensity for binding to specific protein families. The indazole ring system has emerged as one such prominent scaffold, forming the backbone of numerous clinically successful and investigational kinase inhibitors. This guide provides a comparative analysis of the biological efficacy of indazole-containing kinase inhibitors against other established inhibitor classes targeting similar enzymes. We will delve into the mechanistic underpinnings of their activity, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers and drug development professionals.

The Indazole Advantage: A Structural Perspective

The indazole core, a bicyclic aromatic heterocycle, offers a unique combination of features that make it an attractive scaffold for kinase inhibitor design. Its rigid structure provides a predictable geometry for presentation of substituents into the ATP-binding pocket of kinases. Furthermore, the two nitrogen atoms of the indazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase, a key determinant of binding affinity and selectivity. This versatility has been exploited to develop inhibitors targeting a wide range of kinases, from receptor tyrosine kinases (RTKs) to cytosolic kinases involved in signaling cascades.

Comparative Efficacy Analysis: Indazole-Based vs. Non-Indazole Kinase Inhibitors

To illustrate the comparative efficacy of indazole-based inhibitors, we will focus on a well-characterized example: Entrectinib , an indazole-containing inhibitor of the TRK family of receptors (TRKA, TRKB, TRKC), ROS1, and ALK. We will compare its performance against other inhibitors targeting these same kinases but possessing different chemical scaffolds.

Target Profile:
  • Primary Target: Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC)

  • Secondary Targets: ROS1, ALK

Comparator Inhibitors:
  • Crizotinib: An aminopyridine-based inhibitor of ALK, ROS1, and MET.

  • Larotrectinib: A pyrazolopyrimidine-based inhibitor highly selective for the TRK family.

Quantitative Comparison of In Vitro Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for each inhibitor against their respective target kinases. Lower IC50 values indicate higher potency.

InhibitorScaffoldTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)ROS1 IC50 (nM)ALK IC50 (nM)
Entrectinib Indazole131712
Crizotinib Aminopyridine>1000>1000>10001.724
Larotrectinib Pyrazolopyrimidine5116>1000>1000

Data presented are representative values from published literature and may vary between specific assays and experimental conditions.

As the data indicates, Entrectinib demonstrates potent, low-nanomolar inhibition of the TRK family, ROS1, and ALK. In comparison, Crizotinib is highly potent against ROS1 and ALK but lacks significant activity against TRK kinases. Conversely, Larotrectinib exhibits high potency and selectivity for the TRK family with minimal activity against ROS1 and ALK. This highlights the ability of the indazole scaffold in Entrectinib to be decorated with substituents that allow for a broader, yet still potent, multi-kinase inhibition profile.

Signaling Pathway Context: TRK Signaling and its Inhibition

The TRK receptors are key drivers of cell survival and proliferation in various neuronal and non-neuronal tissues. Their activation by neurotrophins leads to the initiation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. In cancers driven by TRK fusions, this signaling becomes constitutively active, promoting tumor growth.

TRK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin TRK Receptor TRK Receptor Neurotrophin->TRK Receptor Binds & Activates RAS RAS TRK Receptor->RAS Dimerization & Autophosphorylation PI3K PI3K TRK Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Translocates Akt Akt PI3K->Akt Akt->Gene Expression Promotes Survival Entrectinib Entrectinib Entrectinib->TRK Receptor Inhibits Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Prepare Reagents Prepare Kinase, Tracer, Antibody, and Inhibitor Dilutions Add Kinase Add Kinase to 384-well Plate Prepare Reagents->Add Kinase Add Inhibitor Add Serial Dilutions of Inhibitor Add Kinase->Add Inhibitor Incubate_1 Incubate (60 min, RT) Add Inhibitor->Incubate_1 Add Tracer_Ab Add Tracer/Antibody Mix Incubate_1->Add Tracer_Ab Incubate_2 Incubate (60 min, RT) Add Tracer_Ab->Incubate_2 Read Plate Read TR-FRET Signal on Plate Reader (e.g., EnVision) Incubate_2->Read Plate Analyze Data Calculate IC50 Curve using Prism or similar software Read Plate->Analyze Data

Caption: Workflow for a TR-FRET based kinase binding assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., Entrectinib) in the assay buffer. Prepare working solutions of the kinase, Eu-labeled antibody, and Alexa Fluor™-labeled tracer.

  • Kinase Reaction: Add 5 µL of the kinase solution to each well of a 384-well plate.

  • Inhibitor Addition: Add 5 µL of the serially diluted inhibitor to the wells. For control wells, add 5 µL of buffer.

  • Incubation 1: Incubate the plate at room temperature for 60 minutes to allow the inhibitor to bind to the kinase.

  • Tracer/Antibody Addition: Add 10 µL of the tracer/antibody mixture to all wells.

  • Incubation 2: Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

  • Data Analysis: The ratio of the emission signals (acceptor/donor) is calculated. The data is then plotted as a function of inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic model.

Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the effect of the inhibitor on the proliferation of cancer cell lines known to be driven by the target kinase.

Principle: The assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Step-by-Step Protocol:

  • Cell Plating: Seed cells (e.g., a TRK-fusion positive cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a range of concentrations of the kinase inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot the results as a percentage of viability versus inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The indazole scaffold represents a highly successful structural motif in the design of potent and selective kinase inhibitors. As exemplified by Entrectinib, this scaffold can be elaborated to achieve a range of selectivity profiles, from highly specific to multi-targeting, depending on the therapeutic goal. While other chemical classes, such as the aminopyridine and pyrazolopyrimidine scaffolds of Crizotinib and Larotrectinib, respectively, also yield highly effective drugs, the versatility of the indazole core ensures its continued prominence in the ongoing development of novel kinase-targeted therapies. The experimental approaches detailed herein provide a robust framework for the preclinical evaluation and comparison of such inhibitors, forming a critical component of the drug discovery and development pipeline.

References

  • Ardini, E., et al. (2016). Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Molecular Cancer Therapeutics, 15(4), 628–639. Available from: [Link]

  • Drilon, A., et al. (2017). Entrectinib in patients with advanced or metastatic solid tumours harbouring NTRK, ROS1, or ALK gene fusions: a multicentre, open-label, phase 1 dose-escalation study. The Lancet Oncology, 18(6), 731-740. Available from: [Link]

  • Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met kinase. Journal of Medicinal Chemistry, 54(18), 6342–6363. Available from: [Link]

  • Drilon, A., et al. (2018). Efficacy of Larotrectinib in TRK Fusion-Positive Cancers in Adults and Children. New England Journal of Medicine, 378(8), 731–739. Available from: [Link]

A Researcher's Guide to Spectroscopic Differentiation of N1 and N2 Indazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of heterocyclic compounds is a critical step in discovery and development. The indazole scaffold, a prominent feature in many pharmacologically active molecules, presents a common challenge: the differentiation of N1 and N2 substituted isomers. These constitutional isomers, arising from the two possible sites of substitution on the pyrazole ring, often exhibit distinct biological activities and physicochemical properties. Therefore, their precise characterization is not merely an academic exercise but a necessity for robust structure-activity relationship (SAR) studies and intellectual property protection.

This guide provides an in-depth comparison of the spectroscopic techniques used to distinguish between N1 and N2 indazole isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, offering field-proven insights and experimental data to empower you to make confident structural assignments.

The Structural Conundrum: Benzenoid vs. Quinonoid Systems

The fundamental difference between N1 and N2 indazole isomers lies in their electronic structure. The 1H-indazole tautomer, and by extension N1-substituted indazoles, possess a benzenoid aromatic system, which is generally the more thermodynamically stable form.[1][2] In contrast, the 2H-indazole tautomer and its N2-substituted derivatives have a quinonoid structure.[1] This inherent electronic disparity is the primary driver for the observable differences in their spectroscopic signatures.

Indazole_Isomers cluster_N1 N1-Substituted Indazole (Benzenoid) cluster_N2 N2-Substituted Indazole (Quinonoid) N1_img N1_img N1_structure N2_img N2_img N2_structure

Caption: General structures of N1- and N2-substituted indazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit

NMR spectroscopy is arguably the most powerful and commonly used technique for the differentiation of N1 and N2 indazole isomers.[1] Analysis of ¹H, ¹³C, and even ¹⁵N NMR spectra provides a wealth of information for unambiguous assignment.

¹H NMR Spectroscopy: A Tale of Two Protons

The proton NMR spectra of N1 and N2 isomers exhibit characteristic and predictable differences, particularly for the protons on the pyrazole and benzene rings. The most diagnostic signals are typically those of the H-3 and H-7 protons.

  • H-3 Proton: In N2-substituted indazoles, the H-3 proton is significantly deshielded (shifted downfield) compared to its counterpart in the N1 isomer.[1] This is attributed to the anisotropic effect of the adjacent nitrogen atom and the quinonoid nature of the ring system.

  • H-7 Proton: Conversely, the H-7 proton in N1-substituted indazoles is more deshielded. This is due to the deshielding effect of the lone pair of electrons on the N1 atom.[1]

ProtonRepresentative Chemical Shift (δ, ppm) in N1-IsomerRepresentative Chemical Shift (δ, ppm) in N2-IsomerKey Differentiating Feature
H-3 ~8.10~8.40More deshielded in N2-isomer[1]
H-7 ~7.80~7.60More deshielded in N1-isomer
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy is an exceptionally reliable method for distinguishing between the two isomers.[1][3] The chemical shifts of the carbons within the pyrazole moiety, particularly C3, C3a, and C7a, are highly sensitive to the position of the substituent.

  • C3 and C7a Carbons: The chemical shifts of these carbons often show significant and consistent differences between the N1 and N2 isomers. In many cases, the difference in chemical shifts for C3 can be substantial, making it a key diagnostic marker.[4]

CarbonRepresentative Chemical Shift (δ, ppm) in N1-IsomerRepresentative Chemical Shift (δ, ppm) in N2-Isomer
C3 ~134~123
C3a ~126~120
C7a ~140~148
¹⁵N NMR Spectroscopy: The Unambiguous Arbiter

For challenging cases or for absolute confirmation, ¹⁵N NMR spectroscopy is an invaluable tool. The nitrogen atoms are at the heart of the isomeric difference, and their chemical shifts are profoundly affected by their chemical environment. There is a large difference in the nitrogen shielding between the benzenoid and quinonoid-like structures, often exceeding 20 ppm.[5] This significant separation in resonance frequencies provides a definitive method for distinguishing between N1 and N2 isomers.[4]

Advanced NMR Techniques for Structural Confirmation

In cases of complex substitution patterns or signal overlap, two-dimensional (2D) NMR experiments are indispensable.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is particularly useful for identifying long-range (2-3 bond) correlations between protons and carbons. For an N-alkylated indazole, a correlation between the N-CH₂ protons and the C7a carbon is indicative of an N1 isomer, while a correlation to the C3 carbon points to an N2 isomer.[6]

HMBC_Workflow cluster_N1 N1 Isomer cluster_N2 N2 Isomer N1_proton N-CH₂ Protons N1_carbon C7a Carbon N1_proton->N1_carbon HMBC Correlation N2_proton N-CH₂ Protons N2_carbon C3 Carbon N2_proton->N2_carbon HMBC Correlation

Caption: HMBC correlation workflow for differentiating N1 and N2 isomers.

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the indazole isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7] Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer operating at 300 MHz or higher. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans will be necessary compared to the ¹H spectrum.

  • 2D NMR Acquisition (if necessary): If the 1D spectra are insufficient for a conclusive assignment, perform standard 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity.

  • Data Processing and Analysis: Process the acquired spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). Compare the observed chemical shifts and correlations with the expected patterns for N1 and N2 isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Rapid Screening Tool

UV-Vis spectroscopy provides a quick and effective method for distinguishing between N1 and N2 indazole isomers based on their different electronic transitions. The benzenoid system of N1 isomers and the quinonoid system of N2 isomers result in distinct absorption profiles. N2-isomers tend to have absorption maxima at longer wavelengths compared to their N1 counterparts.[8][9]

For a more definitive assignment, derivative spectrophotometry can be employed. The second, third, and fourth derivative spectra exhibit characteristic and well-resolved signals that can unambiguously identify the position of the substituent.[10][11]

Isomer TypeTypical λmax (nm)
N1-Isomer ~254, ~295
N2-Isomer ~275, ~310

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Sample Preparation: Prepare dilute solutions of the indazole isomers in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.2-0.8 AU.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer.

  • Derivative Analysis (Optional): If available, utilize the spectrophotometer's software to generate second, third, and fourth derivative spectra to enhance spectral features and aid in isomer differentiation.

  • Data Comparison: Compare the λmax values and the overall spectral shape to distinguish between the N1 and N2 isomers.

Infrared (IR) Spectroscopy: Insights from Molecular Vibrations

IR spectroscopy can also serve as a valuable tool for isomer differentiation, particularly for unsubstituted or N-H containing indazoles. The vibrational modes of the indazole ring are sensitive to the electronic distribution, leading to differences in the fingerprint region of the spectrum.

  • N-H Stretching: For unsubstituted indazoles, the N-H stretching vibration can provide clues to the predominant tautomeric form in the solid state or in solution.

  • Fingerprint Region (1600-600 cm⁻¹): This region contains a complex series of absorptions corresponding to C-C and C-N stretching and bending vibrations. The patterns in this region are often unique to each isomer and can be used for identification when compared with reference spectra.

While less definitive than NMR on its own, IR spectroscopy provides complementary information and can be a quick check for sample identity.

Experimental Protocol: IR Spectroscopic Analysis

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared. For liquid samples, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

  • Spectral Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹) using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Compare the positions and relative intensities of the absorption bands, particularly in the fingerprint region, to differentiate between the isomers.

Conclusion

The differentiation of N1 and N2 indazole isomers is a critical task in chemical research and drug development. While each spectroscopic technique offers valuable information, a multi-pronged approach is always recommended for the most confident and robust structural assignment. NMR spectroscopy, with its array of 1D and 2D techniques, stands as the most definitive method. However, UV-Vis and IR spectroscopy provide rapid and complementary data that can aid in the initial assessment and confirmation of the isomeric structure. By understanding the fundamental electronic differences between these isomers and applying the principles and protocols outlined in this guide, researchers can navigate the complexities of indazole chemistry with greater certainty and precision.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

  • Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Spectroscopy Letters. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. E-books from the Eötvös Loránd University. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Applied Pharmaceutical Science. [Link]

  • 13C NMR of indazoles. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Taylor & Francis Online. [Link]

  • Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. [Link]

  • 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. [Link]

  • A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry. [Link]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Semantic Scholar. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. [Link]

  • Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]

  • An infrared spectroscopic study of protonated and cationic indazole. Vibrational Spectroscopy. [Link]

  • Nitrogen-15 NMR spectroscopy: prototropic tautomerism of azoles. The Journal of Organic Chemistry. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. [Link]

  • Absorption spectra of substituted phenyl 2H‐indazoles in different solvents. ResearchGate. [Link]

  • N-Heterocyclic Olefins of Pyrazole and Indazole. Fraunhofer-Publica. [Link]

  • a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... ResearchGate. [Link]

  • UV–vis spectra of aqueous solutions of 1 (dashed black line) and 2... ResearchGate. [Link]

  • Interpretation of IR spectrum of compound 1N2a. ResearchGate. [Link]

  • Normalized UV-vis absorption spectra of 1b in different solvents. The... ResearchGate. [Link]

Sources

The Indazole Scaffold: A Privileged Motif in Drug Discovery - A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The indazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in binding to a wide array of biological targets.[1][2] This guide provides a comparative analysis of recently developed indazole-based compounds, focusing on their in vitro performance across key therapeutic areas: oncology, inflammation, and infectious diseases. We will delve into the experimental data that underpins their biological activity, offering a critical perspective for researchers engaged in the design and development of novel therapeutics.

I. The Anti-Cancer Potential of Indazole Derivatives: A Multi-pronged Attack

The indazole moiety is a cornerstone in the development of numerous anti-cancer agents, with several compounds having received FDA approval.[3][4] The anti-proliferative activity of these compounds is often attributed to their ability to inhibit protein kinases, disrupt microtubule dynamics, or induce apoptosis.[5][6]

Comparative Analysis of Anti-Proliferative Activity

A comparative study of various indazole derivatives reveals a wide range of potencies against different cancer cell lines. For instance, a series of novel indazole derivatives synthesized by Wei et al. demonstrated significant growth inhibitory activity.[3][4][7] Compound 2f from this series exhibited potent, sub-micromolar IC50 values across a panel of cancer cell lines.[3][4][8] In another study, a series of 1H-indazole-3-amine derivatives were evaluated, with compound 6o showing promising inhibitory effects against the K562 chronic myeloid leukemia cell line.[9]

Compound IDCancer Cell LineIC50 (µM)Key FindingsReference
2f 4T1 (Breast)0.23 - 1.15Induced apoptosis via the ROS-mitochondrial pathway.[3][7][3][4][8]
2f A549 (Lung)< 10Moderate inhibitory activity.[4][7][4][7]
2f MCF-7 (Breast)1.15Inhibited cell proliferation.[4][7][4][7]
6o K562 (Leukemia)5.15Showed selectivity for cancer cells over normal cells.[9][9]
15k HCT-116 (Colon)PotentHDAC inhibitor, arrested cell cycle in G2/M phase.[10][10]
15m HeLa (Cervical)PotentHDAC inhibitor, promoted cell apoptosis.[10][10]
3b WiDr (Colorectal)27.20Higher activity than curcumin and tamoxifen.[11][11]

Table 1: Comparative in vitro anti-proliferative activity of selected indazole-based compounds.

Mechanism of Action: Kinase Inhibition

A predominant mechanism through which indazole derivatives exert their anti-cancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[5][6] Several indazole-based compounds have been developed as potent kinase inhibitors, with some targeting specific kinases like VEGFR-2, FGFR1, and Pim kinases.[2][12][13]

For example, a study focused on VEGFR-2 inhibitors identified compound 30 as a highly potent inhibitor with an IC50 of 1.24 nM.[13] Another investigation identified an indazole derivative, compound 1 , as a potent inhibitor of FGFR1 with an IC50 value of 100 nM.[12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, FGFR1) P_RTK Phosphorylated RTK RTK->P_RTK Ligand Binding Indazole Indazole-based Kinase Inhibitor Indazole->P_RTK Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_RTK->Downstream Proliferation Gene Expression (Proliferation, Angiogenesis) Downstream->Proliferation

Figure 1: Simplified signaling pathway of receptor tyrosine kinase (RTK) inhibition by indazole-based compounds.

II. Taming Inflammation: Indazole Derivatives as Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases. Indazole-based compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[14][15][16]

A study investigating the anti-inflammatory activity of indazole and its derivatives found that they significantly inhibited COX-2, tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in a concentration-dependent manner.[14][15][16] This multi-faceted inhibition of inflammatory pathways highlights the potential of the indazole scaffold in developing novel anti-inflammatory drugs.[17]

CompoundTargetIn Vitro AssayKey FindingsReference
IndazoleCOX-2Enzyme Inhibition AssayConcentration-dependent inhibition.[14][16]
5-AminoindazoleTNF-αELISAInhibition of pro-inflammatory cytokine.[14]
6-NitroindazoleFree RadicalsDPPH, LPO, NO Scavenging AssaysFree radical scavenging activity.[14][15]

Table 2: In vitro anti-inflammatory activity of indazole and its derivatives.

III. Combating Microbes: The Antimicrobial Promise of Indazoles

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The indazole scaffold has proven to be a valuable template for the development of compounds with potent antibacterial and antifungal activities.[1][18]

A series of novel indazole-benzimidazole hybrids were synthesized and evaluated for their antimicrobial efficacy.[19] Compound M6 from this series exhibited remarkable activity against a broad spectrum of bacteria and fungi, with minimum inhibitory concentrations (MICs) superior to standard antibiotics like ampicillin and tetracycline.[19] Another study on N-methyl-3-aryl indazoles also reported moderate to good in vitro antimicrobial activities against various bacterial and fungal strains.[20]

Compound IDMicroorganismMIC (µg/mL)Reference Drug (MIC, µg/mL)Reference
M6 S. aureus3.90Ampicillin (≥ 15.62)[19]
M6 B. cereus3.90Tetracycline (≥ 7.81)[19]
M6 S. cerevisiae1.95-[19]
M6 C. tropicalis1.95-[19]
5i, 5f, 5a X. campestrisZone of inhibition (2.1-2.3 cm)Streptomycin (2.8 cm)[20]

Table 3: Comparative in vitro antimicrobial activity of selected indazole-based compounds.

IV. Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of the findings presented, this section outlines the detailed methodologies for key in vitro assays.

Anti-Proliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the indazole-based compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[9]

G A Seed Cells in 96-well plate B Add Indazole Compounds (Varying Concentrations) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Figure 2: Experimental workflow for the MTT assay to determine anti-proliferative activity.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the indazole compounds in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the appropriate temperature and time for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[19]

V. Conclusion and Future Perspectives

The in vitro studies presented in this guide unequivocally demonstrate the broad therapeutic potential of the indazole scaffold. The diverse biological activities, ranging from potent anti-cancer and anti-inflammatory effects to significant antimicrobial properties, underscore the importance of this heterocyclic motif in modern drug discovery. The comparative analysis of various indazole derivatives provides a valuable resource for medicinal chemists and pharmacologists, offering insights into structure-activity relationships and guiding the design of next-generation therapeutics with enhanced potency and selectivity. Future research should focus on optimizing the pharmacokinetic properties of these promising compounds and evaluating their efficacy and safety in preclinical and clinical settings.

References

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15685–15698. [Link]

  • Manjunatha, K. S., Srujan, D., & Kumar, K. A. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FC01–FC05. [Link]

  • Manjunatha, K. S., Srujan, D., & Kumar, K. A. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

  • Manjunatha, K. S., Srujan, D., & Kumar, K. A. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. [Link]

  • Singh, R., & Kaur, H. (2021). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. ResearchGate. [Link]

  • Li, Y., Wang, Y., Zhang, J., Li, J., Wang, L., & Liu, A. (2020). Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. European journal of medicinal chemistry, 192, 112185. [Link]

  • El-Sayed, N. F., El-Bendary, M. M., El-Ashry, E. S. H., & El-Kerdawy, A. M. (2023). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules (Basel, Switzerland), 28(18), 6614. [Link]

  • Haribabu, B., Saritha, A., & Ramana, K. V. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 37(2), 488-494. [Link]

  • Singh, R., & Kaur, H. (2021). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Current organic synthesis, 18(6), 633–649. [Link]

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15685–15698. [Link]

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

  • Design, Synthesis and Evaluation of Antibacterial Activity of Novel Indazole Derivatives. (n.d.). ijcrt.org. [Link]

  • Li, Y., & Liu, A. (2020). Recent Advances in the Development of Indazole-based Anticancer Agents. ChemMedChem, 15(24), 2376–2394. [Link]

  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. (2023). Semantic Scholar. [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 26(23), 7338. [Link]

  • Hariyanti, H., Ediati, R., & Udin, Z. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(1), 136-143. [Link]

  • Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. (2025). europepmc.org. [Link]

  • Volynets, G., Vdovin, V., Lukashov, S., Borovykov, O., Borysenko, I., Gryshchenko, A., Bdzhola, V., Iatsyshyna, A., Lukash, L., Bilokin, Y., & Yarmoluk, S. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current enzyme inhibition, 17(3), 161–165. [Link]

  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC advances, 11(54), 34185–34208. [Link]

  • Wang, Y., Li, Y., Zhang, J., Li, J., Wang, L., & Liu, A. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules (Basel, Switzerland), 28(10), 4096. [Link]

  • Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., Que, H., Zhang, Q., Xue, Q., Yue, L., Yu, L., & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15685-15698. [Link]

  • Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(54), 34185-34208. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Publications. [Link]

  • Li, R., Liu, X., Bo, S., & Li, R. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European journal of medicinal chemistry, 277, 116889. [Link]

Sources

A Comprehensive Guide to the Structural Confirmation of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is paramount. This guide provides an in-depth analysis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid, a key intermediate in medicinal chemistry. We will explore its synthesis, detail the spectroscopic techniques for its structural elucidation, and compare the tetrahydropyranyl (THP) protecting group with common alternatives, supported by experimental data and established protocols.

The Strategic Importance of Protecting Groups in Indazole Synthesis

Indazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The indazole nucleus possesses two nitrogen atoms, N1 and N2, both of which are potential sites for substitution. In multistep syntheses, it is often crucial to selectively protect one of these nitrogens to direct subsequent reactions to the desired position and prevent unwanted side reactions. The choice of protecting group is a critical decision, influencing the overall efficiency and success of the synthetic route.[3]

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and, in this case, the N-H of the indazole ring. Its popularity stems from its ease of introduction, general stability to a wide range of non-acidic reagents, and facile removal under mild acidic conditions.[4][5][6][7][8]

Synthesis of this compound

The synthesis of the title compound is achieved through the N-protection of 1H-indazole-6-carboxylic acid with 3,4-dihydro-2H-pyran (DHP).

Experimental Protocol:

Materials:

  • 1H-Indazole-6-carboxylic acid (CAS: 704-91-6)[9]

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of 1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

  • To this stirring mixture, add 3,4-dihydro-2H-pyran (DHP) (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Causality Behind Experimental Choices:

  • PPTS as Catalyst: PPTS is a mild acidic catalyst. Stronger acids could lead to side reactions or decomposition of the starting material or product.

  • DCM as Solvent: DCM is an inert solvent that dissolves the reactants well and does not interfere with the reaction.

  • Aqueous Workup: The use of sodium bicarbonate solution neutralizes the acidic catalyst, and the subsequent washing steps remove any remaining impurities.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Indazole 1H-Indazole-6-carboxylic acid Reaction Protection Reaction Indazole->Reaction DHP 3,4-Dihydro-2H-pyran DHP->Reaction Catalyst PPTS (catalyst) Catalyst->Reaction Solvent DCM (solvent) Solvent->Reaction Time RT, 12-16h Time->Reaction Quenching Quench with NaHCO3 Extraction Extract with DCM Quenching->Extraction 2. Drying Dry over MgSO4 Extraction->Drying 3. Purification Column Chromatography Drying->Purification 4. Product 1-(Tetrahydro-2H-pyran-2-yl)- 1H-indazole-6-carboxylic acid Purification->Product Reaction->Quenching 1.

Caption: Synthetic workflow for the THP protection of 1H-indazole-6-carboxylic acid.

Structural Confirmation by Spectroscopic Methods

The definitive structure of this compound is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for the target molecule are based on the known data for 1H-indazole-6-carboxylic acid and the expected influence of the THP group.[9]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid OH ~13.0 br s -
Indazole H-3 ~8.2 s -
Indazole H-7 ~8.1 d ~1.0
Indazole H-5 ~7.8 dd 8.5, 1.0
Indazole H-4 ~7.7 d 8.5
THP H-2' ~5.8 dd 9.0, 2.5
THP H-6' (axial) ~3.9 m -
THP H-6' (equatorial) ~3.6 m -

| THP H-3', H-4', H-5' | 1.5-2.1 | m | - |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Carbon Predicted Chemical Shift (δ, ppm)
Carboxylic Acid C=O ~167
Indazole C-7a ~141
Indazole C-3 ~135
Indazole C-3a ~127
Indazole C-6 ~124
Indazole C-5 ~122
Indazole C-4 ~121
Indazole C-7 ~110
THP C-2' ~88
THP C-6' ~68
THP C-3' ~30
THP C-4' ~25

| THP C-5' | ~22 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₁₃H₁₄N₂O₃, with a molecular weight of 246.26 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 246

  • Loss of the THP group (M - 85): A prominent peak at m/z = 161, corresponding to the indazole-6-carboxylic acid radical cation.

  • Loss of COOH (M - 45): A peak at m/z = 201.

  • Loss of H₂O from the carboxylic acid: A peak at m/z = 228.

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 246 M_minus_THP [M - C₅H₉O]⁺ m/z = 161 M->M_minus_THP - 85 M_minus_COOH [M - COOH]⁺ m/z = 201 M->M_minus_COOH - 45 M_minus_H2O [M - H₂O]⁺˙ m/z = 228 M->M_minus_H2O - 18

Caption: Predicted major fragmentation pathways for the title compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional Group Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid) 3300-2500 Broad
C-H stretch (aromatic) 3100-3000 Medium
C-H stretch (aliphatic) 2950-2850 Medium
C=O stretch (carboxylic acid) 1710-1680 Strong
C=N stretch (indazole) 1630-1610 Medium

| C-O stretch (ether) | 1150-1050 | Strong |

Comparison with Alternative Protecting Groups

While the THP group is effective, other protecting groups such as tert-butoxycarbonyl (Boc) and p-toluenesulfonyl (Tosyl) are also commonly employed for the protection of indazoles.[10][11][12][13][14][15] The choice of protecting group depends on the specific requirements of the synthetic route, particularly the stability towards downstream reaction conditions.

Protecting GroupIntroduction ConditionsRemoval ConditionsStabilityAdvantagesDisadvantages
THP Mild acid (e.g., PPTS), DHPMild acid (e.g., aq. HCl, TFA)[5][8]Stable to bases, nucleophiles, and reducing agents.Low cost, easy to introduce and remove.Introduces a new stereocenter.
Boc (Boc)₂O, base (e.g., DMAP, TEA)[11]Strong acid (e.g., TFA, HCl) or thermolysis.[12]Stable to a wide range of non-acidic conditions.Widely used, well-documented.Can be labile under some Suzuki coupling conditions.[11]
Tosyl (Ts) TsCl, base (e.g., pyridine)Strong reducing agents (e.g., Na/NH₃) or strong acid.[14][16][17]Very robust, stable to a wide range of conditions.High stability.Harsh removal conditions may not be compatible with sensitive functional groups.

The orthogonality of these protecting groups is a key consideration in complex syntheses. For instance, a Boc group can be removed without affecting a Tosyl group, and a THP group can be cleaved under conditions that leave both Boc and Tosyl groups intact. This allows for the selective deprotection and functionalization of different parts of a molecule.

Conclusion

The structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. A clear understanding of its synthesis and the rationale behind the choice of the THP protecting group, as well as a comparative knowledge of alternative protecting groups, is essential for researchers in the field of drug discovery and development. This guide provides the foundational knowledge and experimental framework to confidently synthesize and characterize this important chemical entity.

References

  • Sharma, A., Ramos-Tomillero, I., El-Faham, A., & Albericio, F. (2017). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Tetrahedron Letters, 58(15), 1437-1440.
  • Moreno-Vargas, A. J., et al. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. Molecules, 26(6), 1735.
  • Slade, D. J., Pelz, N. F., Bodnar, W., & Lampe, J. W. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. The Journal of organic chemistry, 74(16), 6331–6334.
  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of organic chemistry, 71(14), 5392–5395.
  • Reddy, T. J., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • Request PDF: Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism – Total Synthesis. Available at: [Link]

  • Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules (Basel, Switzerland), 23(11), 2783.
  • Deprotection of N-tosylated indoles and related structures using cesium carbonate - ResearchGate. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

  • Tosyl group - Wikipedia. Available at: [Link]

  • Protecting Groups - K. C. Nicolaou. Available at: [Link]

  • Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783.
  • Tetrahydropyranyl Ethers - Organic Chemistry Portal. Available at: [Link]

  • Development of dihydropyridone indazole amides as selective Rho-kinase inhibitors - PubMed. Available at: [Link]

  • Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(9), 4341-4349.
  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview - ResearchGate. Available at: [Link]

  • How to remove a tosyl-group from an imidazole ring? - ResearchGate. Available at: [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E. Available at: [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Available at: [Link]

  • 1H-Indazole | C7H6N2 | CID 9221 - PubChem. Available at: [Link]

  • (PDF) A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. Available at: [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - NIH. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: [Link]

  • p-Toluenesulfonamides - Organic Chemistry Portal. Available at: [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - Semantic Scholar. Available at: [Link]

  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Available at: [Link]

  • Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. Available at: [Link]

Sources

A Comparative Guide to the Stability of Protected Indazole Carboxylic Acids for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, indazole carboxylic acids represent a cornerstone scaffold for developing a diverse array of therapeutic agents, demonstrating activities ranging from anti-inflammatory to anti-cancer.[1][2][3] The synthesis and purification of these molecules, however, often necessitate the use of protecting groups to mask the reactive carboxylic acid and N-H functionalities of the indazole ring. The choice of these protecting groups is a critical decision, profoundly impacting not only the synthetic yield but also the stability, and ultimately, the viability of the drug candidate during development.[4]

This guide provides a comprehensive stability analysis of indazole carboxylic acids protected with the commonly used tetrahydropyranyl (THP) group, juxtaposed with the increasingly popular 2-(trimethylsilyl)ethoxymethyl (SEM) group. We will delve into the rationale behind selecting these protecting groups, present a detailed protocol for a comparative forced degradation study, and offer insights into the interpretation of stability data using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

The Rationale for Protecting Group Selection: A Balancing Act

The ideal protecting group should be easily introduced and removed in high yields, stable to a range of reaction conditions, and should not introduce complications such as new stereogenic centers.[4]

The tetrahydropyranyl (THP) group has been a workhorse for the protection of alcohols and, by extension, the N-H of heterocycles.[5] Its appeal lies in its low cost and general stability to non-acidic conditions. However, its primary drawback is its significant lability to acid, a characteristic that can be both a feature for deprotection and a flaw leading to premature cleavage during synthesis or in certain formulation environments.[5][6]

Conversely, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has emerged as a robust alternative. It offers greater stability to a wider range of conditions, including those that would readily cleave a THP ether.[2][7] The SEM group is typically removed under conditions that are orthogonal to many other protecting groups, often employing fluoride ions or strong Lewis acids.[7] This orthogonality is a significant advantage in complex, multi-step syntheses.

This guide will, therefore, focus on a head-to-head comparison of the stability of a model compound, 1-(tetrahydropyran-2-yl)-1H-indazole-3-carboxylic acid (THP-Ind-COOH), against 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole-3-carboxylic acid (SEM-Ind-COOH).

Experimental Design: A Forced Degradation Study

To rigorously assess and compare the stability of THP- and SEM-protected indazole carboxylic acids, a forced degradation study is the method of choice.[8][9] This involves subjecting the compounds to a variety of stress conditions that are more severe than accelerated stability testing to identify potential degradation pathways and develop a stability-indicating analytical method.[9][10]

Experimental Workflow

The following diagram outlines the workflow for the comparative stability analysis:

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis prep_THP Prepare stock solution of THP-Ind-COOH acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_THP->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_THP->base Expose to stress oxidative Oxidative Stress (3% H2O2, RT) prep_THP->oxidative Expose to stress thermal Thermal Stress (80°C, solid state) prep_THP->thermal Expose to stress photolytic Photolytic Stress (ICH Q1B) prep_THP->photolytic Expose to stress prep_SEM Prepare stock solution of SEM-Ind-COOH prep_SEM->acid Expose to stress prep_SEM->base Expose to stress prep_SEM->oxidative Expose to stress prep_SEM->thermal Expose to stress prep_SEM->photolytic Expose to stress hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) base->hplc Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) oxidative->hplc Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) thermal->hplc Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) photolytic->hplc Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) data Data Analysis and Comparison hplc->data

Figure 1: Workflow for the comparative forced degradation study of protected indazole carboxylic acids.

Detailed Experimental Protocols

1. Preparation of Test Solutions:

  • Prepare 1 mg/mL stock solutions of THP-Ind-COOH and SEM-Ind-COOH in a suitable solvent system (e.g., acetonitrile:water 50:50 v/v).

2. Forced Degradation Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at the same time intervals, neutralize with 0.1 M HCl, and dilute to 100 µg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature. Withdraw aliquots, quench the reaction (e.g., with sodium bisulfite), and dilute.

  • Thermal Degradation: Store the solid compounds in a thermostatically controlled oven at 80°C. At each time point, weigh an appropriate amount of the solid, dissolve it in the solvent, and dilute to the final concentration.

  • Photolytic Degradation: Expose the stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

3. Development of a Stability-Indicating HPLC Method:

A robust stability-indicating HPLC method is paramount to the success of this study.[11][12][13] The method must be capable of separating the intact drug from all potential degradation products.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS) for identification of degradation products.

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure its linearity, accuracy, precision, specificity, and robustness.[11][14]

Data Analysis and Interpretation

The stability of each protected indazole carboxylic acid will be evaluated by monitoring the decrease in the peak area of the parent compound and the formation of degradation products over time.

Predicted Degradation Pathways

The anticipated primary degradation pathway for THP-Ind-COOH under acidic conditions is the cleavage of the THP group to yield the parent indazole-3-carboxylic acid. In contrast, SEM-Ind-COOH is expected to exhibit significantly higher stability under these conditions.

G THP_Ind THP-Ind-COOH Ind_COOH Indazole-3-carboxylic Acid THP_Ind->Ind_COOH Acid Hydrolysis (fast) Deg_Products Other Degradants THP_Ind->Deg_Products Other stress conditions

Figure 2: Predicted primary degradation pathway for THP-protected indazole-3-carboxylic acid under acidic stress.

Comparative Stability Data Summary

The results of the forced degradation study can be summarized in the following table:

Stress ConditionProtecting Group% Degradation at 24h (Predicted)Major Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C) THP> 90%Indazole-3-carboxylic acid
SEM< 10%Minimal degradation
Base Hydrolysis (0.1 M NaOH, 60°C) THPModerateHydrolysis of the carboxylic acid ester (if applicable), potential ring opening
SEMLow to ModerateSimilar to THP, but potentially slower
Oxidative Stress (3% H₂O₂, RT) THPLowN-oxides
SEMLowN-oxides
Thermal Stress (80°C) THPLowMinimal degradation
SEMLowMinimal degradation
Photolytic Stress (ICH Q1B) THPLow to ModerateVaries depending on chromophore
SEMLow to ModerateVaries depending on chromophore

Note: The percentage degradation values are predictions based on the known chemical properties of the protecting groups and are intended to be replaced with experimental data.

Conclusion and Recommendations

This guide outlines a systematic approach to comparing the stability of THP- and SEM-protected indazole carboxylic acids. The experimental data generated from the proposed forced degradation study will provide invaluable insights for researchers and drug development professionals.

Key Takeaways:

  • THP-protected indazole carboxylic acids are expected to be highly susceptible to acidic conditions. This makes them unsuitable for synthetic routes involving acidic steps or for formulation in low pH environments.

  • SEM-protected indazole carboxylic acids are anticipated to offer significantly enhanced stability, particularly against acid-catalyzed degradation. This makes the SEM group a more robust choice for many applications in drug development.

  • The selection of a protecting group should be a data-driven decision, informed by comprehensive stability studies as outlined in this guide.

By understanding the stability profiles of different protected intermediates, scientists can de-risk their development programs, ensuring the selection of robust synthetic pathways and stable final drug products.

References

  • Bioactive Molecules and Chiral Separation Laboratory, Faculty of Science and Technology, University of Béchar, Béchar, Algeria., Department of Forensic Toxicology, Institute of Forensic Sciences, Ankara University, Ankara, Turkey., & Department of Analytical Chemistry,Faculty of Pharmacy, Ankara University, Ankara, Turkey. (n.d.). Development of Stability Indicating HPLC Method for the Separation and Validation of Enantiomers of Miconazole. PubMed. Retrieved from [Link]

  • (N.d.). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Retrieved from [Link]

  • Patil, K., Deshmukh, T., Meher, A., & authors, undefined. (2022, September 25). Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharmaceutical products. Semantic Scholar. Retrieved from [Link]

  • (N.d.). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. National Institutes of Health. Retrieved from [Link]

  • (N.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Retrieved from [Link]

  • (2024, October 3). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org. Retrieved from [Link]

  • (N.d.). Stability Indicating Rp-HPLC Method Development And Validation For The Estimation Of Indacaterol Maleate In Bulk And Tablet Dosage Form. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • (N.d.). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. Retrieved from [Link]

  • (2020, July 5). Protecting Groups for Carboxylic acid. YouTube. Retrieved from [Link]

  • (N.d.). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Retrieved from [Link]

  • (N.d.). Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
  • (N.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Retrieved from [Link]

  • (N.d.). Protecting Groups. Retrieved from [Link]

  • (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. Retrieved from [Link]

  • (2018, August 30). Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). PubMed. Retrieved from [Link]

  • (2025, August 8). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. ResearchGate. Retrieved from [Link]

  • (N.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. Retrieved from [Link]

  • (N.d.). 1-Methyl-1H-indazole-3-carboxylic acid. National Institutes of Health. Retrieved from [Link]

  • (N.d.). Acid-labile protecting groups. ResearchGate. Retrieved from [Link]

  • (N.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Indazole-6-Carboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Indazole-6-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous therapeutic agents. Their synthesis is a critical step in the development of new pharmaceuticals. This guide provides an in-depth comparison of the primary synthetic routes to this important scaffold, offering insights into the strategic choices behind each methodology. We will delve into the intricacies of ring formation strategies versus functionalization of a pre-formed indazole core, supported by experimental data and detailed protocols.

Introduction to Indazole-6-Carboxylic Acids

The indazole ring system, a fusion of benzene and pyrazole rings, is a "privileged scaffold" in drug discovery, known for its ability to interact with a wide range of biological targets. The addition of a carboxylic acid group at the 6-position provides a versatile handle for further chemical modification and can play a crucial role in the pharmacophore of a drug molecule. This guide will compare and contrast the most common and effective strategies for the synthesis of indazole-6-carboxylic acids, enabling researchers to make informed decisions for their specific applications.

Core Synthetic Strategies: A Comparative Overview

The synthesis of indazole-6-carboxylic acids can be broadly categorized into two main approaches:

  • Construction of the Indazole Ring from a Pre-functionalized Benzene Precursor: This "ring-forming" strategy involves starting with a benzene derivative that already contains the carboxylic acid or a precursor group at the desired position.

  • Functionalization of a Pre-formed Indazole Scaffold: This approach begins with a simpler indazole derivative, and the carboxylic acid group is introduced at the 6-position in a later step.

The choice between these strategies depends on the availability of starting materials, the desired substitution pattern on the final molecule, and the overall efficiency and scalability of the route.

Route 1: Indazole Ring Formation from Substituted Benzoic Acid Derivatives

This classical and reliable approach involves the formation of the pyrazole ring onto a benzene ring that already bears the carboxylic acid functionality. A common starting material for this route is a substituted 3-amino-4-methylbenzoic acid or a related derivative.

A key example of this strategy is the synthesis of the methyl ester of indazole-6-carboxylic acid starting from 4-methyl-3-nitrobenzoic acid methyl ester. This multi-step process involves the reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid. As a specialized heterocyclic carboxylic acid derivative likely used in pharmaceutical research and development, adherence to stringent safety and environmental protocols is paramount. This guide is designed for researchers, laboratory managers, and drug development professionals, offering field-proven insights to ensure that disposal procedures are not merely followed, but fundamentally understood. The procedures outlined herein are grounded in established chemical safety principles to protect personnel, maintain regulatory compliance, and ensure environmental stewardship.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

The compound is classified as a moderate hazard, with the primary risks associated with irritation and acute oral toxicity[1]. It is crucial to treat this compound as hazardous waste and ensure it is collected by an authorized service for disposal[1].

Table 1: GHS Hazard Classification Summary

Hazard Class Hazard Code Description
Acute Toxicity (Oral) H302 Harmful if swallowed[1].
Skin Corrosion/Irritation H315 Causes skin irritation[1].
Serious Eye Damage/Irritation H319 Causes serious eye irritation[1].

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1]. |

Expert Insight: The carboxylic acid functional group contributes to the skin and eye irritation profile. The heterocyclic indazole core, common in biologically active molecules, necessitates careful handling due to potential, uninvestigated toxicological properties[2][3]. Therefore, the risk assessment must assume the compound is biologically active and handle it with commensurate caution.

Personal Protective Equipment (PPE) and Handling Precautions

A robust defense against chemical exposure is non-negotiable. Based on the identified hazards, the following PPE is mandatory when handling this compound in any form—pure, in solution, or as waste.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield. Protects against splashes and dust, mitigating the risk of serious eye irritation[1][4].
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Prevents direct skin contact, protecting against skin irritation[1][2]. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory coat. Protects skin and personal clothing from contamination[2][5].

| Respiratory Protection | Not required for small quantities in a well-ventilated area. Use a NIOSH/MSHA-approved respirator if dust is generated or ventilation is inadequate[1]. | Minimizes the risk of inhaling dust, which can cause respiratory tract irritation[1]. |

All handling and waste consolidation procedures should be performed in a well-ventilated laboratory, preferably inside a certified chemical fume hood, to minimize inhalation exposure[1][5].

Step-by-Step Disposal Protocol: A Self-Validating System

The overriding principle is that this chemical waste must never be disposed of down the drain or in general solid waste[6][7]. It must be managed as regulated hazardous chemical waste from the point of generation to its final destruction.

Step 1: Waste Characterization and Segregation
  • Identify as Hazardous Waste : All quantities of this compound, including pure unused material, contaminated labware (e.g., weighing boats, pipette tips), and solutions, must be designated as hazardous waste.

  • Segregate at the Source : This is the most critical step to prevent dangerous reactions.

    • Designate a specific waste container for this compound and compatible materials.

    • Crucially, do NOT mix this acidic waste with bases, strong oxidizing agents, or reactive metals [2][5][8]. Mixing acids and bases can cause a violent exothermic reaction.

    • Keep solid and liquid waste streams separate[9].

Step 2: Container Selection and Labeling
  • Choose a Compatible Container : Use a container made of high-density polyethylene (HDPE) or borosilicate glass that is in good condition with a secure, leak-proof screw cap[5][9]. The container must be compatible with organic acids.

  • Label Correctly and Completely : The waste container must be labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE "[5].

    • The full, unambiguous chemical name: "This compound ". Avoid abbreviations.

    • The primary hazard(s): "Irritant, Harmful if Swallowed ".

    • The accumulation start date[7].

Step 3: Waste Accumulation
  • Transfer Waste Carefully : Add waste to the container in a chemical fume hood. For solids, use a powder funnel to prevent generating dust. For liquids, pour slowly to avoid splashing.

  • Keep Container Closed : The container must be sealed with its cap at all times, except when waste is being added[5]. This prevents the release of vapors and protects the lab atmosphere.

  • Do Not Overfill : Fill the container to a maximum of 80-90% of its capacity[5]. This headspace allows for vapor expansion and reduces the risk of splashing during movement.

Step 4: Storage and Final Disposal
  • Store Appropriately : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should provide secondary containment (such as a spill tray) and be away from incompatible materials[6][7].

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection of the hazardous waste[10]. Disposal must be carried out in accordance with all local, state, and federal regulations[6]. The likely final disposal method for this type of organic compound is high-temperature incineration at a permitted facility.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Disposal cluster_prohibited Prohibited Actions A Waste Generated (Solid, Liquid, or Contaminated Material) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Select Compatible Container (HDPE or Glass) C->D Segregate from Incompatibles (Bases, Oxidizers) E Label Container: 'HAZARDOUS WASTE' Full Chemical Name Hazards & Date D->E F Place Waste in Container (Do not exceed 90% capacity) E->F G Securely Seal Container F->G H Store in Designated Satellite Accumulation Area with Secondary Containment G->H I Contact EHS or Licensed Waste Contractor for Pickup H->I J Final Disposal via Authorized Facility (e.g., Incineration) I->J X1 DO NOT Pour Down Drain X2 DO NOT Dispose in Regular Trash

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately notify all personnel in the vicinity and evacuate the area if necessary[1].

  • Don PPE : Before addressing the spill, put on all required PPE as detailed in Table 2, including respiratory protection if the material is a fine powder.

  • Contain the Spill : For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne[1].

  • Clean-Up :

    • Use dry clean-up procedures; avoid generating dust [1].

    • Carefully sweep or vacuum (using an explosion-proof vacuum) the spilled material and absorbent into a designated hazardous waste container[1].

    • Do not use water to wash the area until all solid material has been collected, as this could spread contamination[1].

  • Decontaminate : Once the bulk material is collected, decontaminate the area with a suitable solvent or soap and water. Collect all cleaning materials (e.g., paper towels, wipes) and place them in the hazardous waste container.

  • Dispose : Seal, label, and dispose of the waste container as described in the protocol above.

Conclusion

The proper disposal of this compound is not a peripheral task but a core component of responsible laboratory practice. By understanding the compound's hazards, implementing rigorous segregation and containment protocols, and partnering with certified disposal professionals, researchers can ensure a safe working environment and uphold their commitment to environmental protection. This guide provides the necessary framework, but its successful implementation relies on the diligence and safety consciousness of every laboratory professional.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Stericycle. (2023). Laboratory Waste Management Solutions. [Link]

  • Medical Waste Pros. (2018). What Are The Proper Procedures For Laboratory Chemical Waste Disposal?. [Link]

  • Angene Chemical. (2025). 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid Safety Data Sheet. [Link]

  • Fisher Scientific. (2023). 1H-Indazole-7-carboxylic acid Safety Data Sheet. [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC) 1721 - IMIDAZOLE. [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]

Sources

Personal protective equipment for handling 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Personal Protective Equipment for Handling 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural, step-by-step guidance is designed to build deep trust by providing value beyond the product itself, ensuring both personal safety and experimental integrity.

Core Hazard Assessment

  • Skin Irritation and Corrosion : Many indazole derivatives and carboxylic acids are known to cause skin irritation.[1][2][3][4][5][6]

  • Serious Eye Damage : Direct contact with the eyes can lead to severe irritation or damage.[1][2][3][4][5][6]

  • Respiratory Tract Irritation : Inhaling dust or aerosols of the compound may cause respiratory irritation.[1][2][4][5][6]

  • Harmful if Swallowed : Ingestion of the compound may be harmful.[2][3][4]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is paramount to safe handling. The following recommendations are based on a hierarchical approach, prioritizing engineering controls and supplementing them with personal protective measures.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood : All manipulations of the solid compound and its solutions must be performed in a properly functioning and certified chemical fume hood.[2][7] This is the most critical engineering control to minimize inhalation exposure.

  • Ventilation : Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment: Essential Barrier Protection
PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Eye and Face Chemical splash gogglesFace shield worn over chemical splash goggles
Hand Nitrile or butyl rubber glovesDouble-gloving with nitrile or butyl rubber gloves
Body Flame-resistant laboratory coatChemical-resistant apron over a lab coat
Respiratory Not required if handled in a fume hoodN95 respirator for weighing outside a fume hood

Eye and Face Protection : Chemical splash goggles are mandatory to protect against accidental splashes of solutions or contact with airborne particles.[7][8] For larger scale operations (e.g., handling more than 10 grams) or when there is a heightened risk of splashing, a face shield must be worn in addition to goggles.[7][8]

Hand Protection : Nitrile or butyl rubber gloves are recommended for their chemical resistance.[8][9] Always inspect gloves for tears or punctures before use.[1] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.

Body Protection : A flame-resistant lab coat is the minimum requirement to protect skin and personal clothing from contamination. For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection : When handling the compound within a fume hood, respiratory protection is generally not necessary. If weighing small quantities of the solid must be done outside of a fume hood, a NIOSH-approved N95 respirator should be worn to prevent inhalation of fine dust particles.[8]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Handling Procedures
  • Weighing : Whenever possible, weigh the solid compound inside a fume hood or a containment glove box to minimize the potential for dust generation.

  • Solution Preparation : When dissolving the compound, add the solid to the solvent gradually to prevent splashing. Be aware of any potential exothermic reactions and have a cooling bath on standby if necessary.

  • Transfers : Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid and minimize dust. When transferring solutions, use a funnel to prevent spills.

Spill Management
  • Minor Spills : For small spills of the solid, carefully sweep the material to avoid creating dust and place it into a labeled, sealed container for hazardous waste.[1][2] For small liquid spills, absorb the material with a non-combustible absorbent material like vermiculite or sand and place it in a sealed container for disposal.

  • Major Spills : In the event of a large spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[7][10][11] Empty containers should be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste.[10]

Special Consideration: Peroxide Formation

The tetrahydro-2H-pyran-2-yl moiety is structurally similar to tetrahydrofuran (THF), a well-known peroxide former.[12][13] Peroxides can form explosive mixtures, especially upon concentration.[12]

  • Storage : Store the compound in a tightly sealed container in a cool, dark place.

  • Dating : Date the container upon receipt and upon opening.[13]

  • Testing : If the compound has been stored for an extended period (e.g., longer than 6 months after opening), it is prudent to test for the presence of peroxides before use, particularly if heating is involved in the experimental procedure.[12][13] Commercially available peroxide test strips can be used for this purpose.

  • Caution : If crystalline solids are observed around the cap of a container with a solution of the compound, this could indicate peroxide formation. Do not attempt to open the container and contact your EHS office immediately.[13]

Visualized Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe Required Personal Protective Equipment start Start: Handling this compound in_fume_hood Is the work being performed in a certified fume hood? start->in_fume_hood is_splash_risk Is there a significant splash risk? in_fume_hood->is_splash_risk Yes n95 N95 Respirator in_fume_hood->n95 No is_large_quantity Are you working with >10g of the compound? is_splash_risk->is_large_quantity No goggles Chemical Splash Goggles is_splash_risk->goggles Always face_shield Face Shield is_splash_risk->face_shield Yes lab_coat Lab Coat is_large_quantity->lab_coat Always apron Chemical-Resistant Apron is_large_quantity->apron Yes gloves Nitrile or Butyl Rubber Gloves face_shield->is_large_quantity n95->is_splash_risk

Caption: Decision workflow for selecting appropriate PPE.

References

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
  • Fisher Scientific. Safety Data Sheet: 1H-Indazole-6-carboxylic acid.
  • CymitQuimica. (2023, April 24). 1-(Tetrahydro-2H-pyran-2-yl)
  • Sigma-Aldrich. (2024, September 8).
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • CHEMM. Personal Protective Equipment (PPE).
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • American Chemistry Council. Protective Equipment.
  • Chemical Waste Disposal Guidelines.
  • Safety D
  • PubChem. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250.
  • Fisher Scientific. Safety Data Sheet: 1H-Indazole-7-carboxylic acid.
  • Angene Chemical. (2025, August 1). Safety Data Sheet: 7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid.
  • Benchchem.
  • PMC - NIH.
  • Raut, S., Tidke, A., Dhotre, B., & Arif, P. M. (2020, May 1). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(4), 363-404.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Sigma-Aldrich. (2025, September 27).
  • Thermo Fisher Scientific. (2010, September 9).
  • Organic Chemistry Portal. 2H-Indazole synthesis.
  • University of Pittsburgh. Safe Handling and Disposal of Peroxide Forming Chemicals.
  • Environment, Health & Safety, University of Michigan. Tetrahydrofuran.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.

Sources

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1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.